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  • Product: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione
  • CAS: 21098-11-3

Core Science & Biosynthesis

Foundational

8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione: The Pivotal Electrophilic Linker in Azapirone Synthesis

Topic: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary 8-(4-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS 21098-11-3) is a critical pharmaceutical intermediate used primarily in the synthesis of Buspirone and related azapirone anxiolytics.[1][2] Functionally, it serves as a lipophilic, electrophilic linker that connects the pharmacophoric 8-azaspiro[4.5]decane-7,9-dione (spiro-imide) core to the aryl-piperazine moiety essential for 5-HT1A receptor affinity.[1]

In regulatory contexts, this compound is designated as Buspirone EP Impurity L , making its characterization and control vital for API (Active Pharmaceutical Ingredient) purity standards.[1] This guide details its physicochemical properties, synthetic routes, reactivity profile, and analytical signatures.

Molecular Architecture & Identification[1]

The molecule features a spiro-cyclic imide core attached to a 4-chlorobutyl chain.[1] The "spiro" junction creates a sterically bulky, rigid scaffold that prevents metabolic degradation of the imide ring while positioning the alkyl chain for receptor interaction.

Table 1: Chemical Identification Data
PropertySpecification
Chemical Name 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione
CAS Number 21098-11-3
Common Synonyms Buspirone Impurity L; N-(4-Chlorobutyl)-3,3-tetramethyleneglutarimide
Molecular Formula C₁₃H₂₀ClNO₂
Molecular Weight 257.76 g/mol
SMILES ClCCCCN1C(=O)CC2(CCCC2)CC1=O
InChI Key BCNBRBQCDHLCBD-UHFFFAOYSA-N
Regulatory Status EP Impurity Standard; API Intermediate

Physicochemical Profile

Physical State & Solubility[1]
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: Typically low-melting solid (approx. 40–60°C range inferred from analogs; commercial samples often supplied as solids).[1]

  • Solubility:

    • High: Dichloromethane (DCM), Chloroform, Ethyl Acetate, DMF, DMSO.[1]

    • Low: Water, aliphatic hydrocarbons (Hexane).[1]

  • LogP: Estimated ~2.5–3.0, indicating significant lipophilicity due to the tetramethylene spiro-ring and butyl chain.[1]

Stability[1]
  • Hydrolytic Stability: The cyclic imide (glutarimide) ring is susceptible to hydrolysis under strongly alkaline conditions (pH > 10), leading to ring-opening to the corresponding amic acid (8-(4-chlorobutylcarbamoyl)cyclohexanecarboxylic acid).[1]

  • Thermal Stability: Generally stable up to ~150°C, allowing for high-temperature alkylation reactions.[1]

Synthesis & Manufacturing

The industrial synthesis employs a convergent alkylation strategy.[1] The high steric hindrance of the spiro-carbon prevents C-alkylation, ensuring exclusive N-alkylation.[1]

Core Synthetic Pathway[1]
  • Starting Material: 8-Azaspiro[4.5]decane-7,9-dione (3,3-Tetramethyleneglutarimide).[1][3]

  • Reagent: 1-Bromo-4-chlorobutane (preferred over 1,4-dichlorobutane for selectivity).

  • Conditions: Anhydrous K₂CO₃ in DMF or Acetonitrile at 80–100°C.

  • Mechanism: Sₙ2 nucleophilic substitution.[1] The imide nitrogen is deprotonated to form a nucleophilic anion, which attacks the bromine-bearing carbon of the linker.

Synthesis Figure 1: Selective N-alkylation synthesis pathway. Imide 8-Azaspiro[4.5]decane-7,9-dione (Nucleophile) Intermediate Transition State (N-Alkylation) Imide->Intermediate + K2CO3 / DMF Linker 1-Bromo-4-chlorobutane (Electrophile) Linker->Intermediate Product 8-(4-Chlorobutyl)-8-azaspiro [4.5]decane-7,9-dione (Target) Intermediate->Product - HBr

Process Optimization Insights
  • Selectivity Control: Using 1-bromo-4-chlorobutane exploits the leaving group differential (Br > Cl).[1] The imide attacks the Br-end, leaving the Cl-end intact for the next step.[1]

  • Impurity Management: Over-alkylation is impossible (only one N-H site).[1] However, dimerization can occur if the product reacts with another equivalent of the starting imide, forming 8,8'-(1,4-butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione .[1] This is controlled by using a slight excess of the dihaloalkane.[1]

Reactivity & Downstream Applications

This compound is the "electrophilic anchor" in the synthesis of Buspirone.[1] Its primary reactivity is the nucleophilic displacement of the terminal chloride.[1]

The "Finkelstein" Enhancement

While the chloride is a moderate leaving group, reaction rates with aryl-piperazines can be slow.

  • Protocol: Addition of catalytic Potassium Iodide (KI) in situ generates the transient 8-(4-Iodobutyl)-... species (Finkelstein reaction).[1]

  • Benefit: The iodide is a superior leaving group, accelerating the coupling reaction with 1-(2-pyrimidinyl)piperazine by 5–10 fold.[1]

Buspirone Convergence

The final step involves coupling the chlorobutyl intermediate with 1-(2-pyrimidinyl)piperazine (1-PP).[1]

Buspirone Figure 2: Convergent synthesis of Buspirone and potential elimination side-reaction. Chlorobutyl 8-(4-Chlorobutyl)-8-azaspiro [4.5]decane-7,9-dione Complex Reaction Matrix (Na2CO3, Toluene/H2O, Reflux) Chlorobutyl->Complex Piperazine 1-(2-Pyrimidinyl)piperazine (Nucleophile) Piperazine->Complex Buspirone Buspirone Base Complex->Buspirone Main Pathway (SN2) Impurity Elimination Impurity (Butenyl analog) Complex->Impurity Side Pathway (E2)

[1]

Analytical Characterization

Validating the identity of this intermediate requires checking for the distinct chlorobutyl signals and the intact spiro-core.[1]

1H NMR Signature (400 MHz, CDCl₃)
  • δ 3.78 (t, 2H): N-CH₂ protons (Deshielded by imide nitrogen).[1]

  • δ 3.53 (t, 2H): CH₂-Cl protons (Characteristic triplet for primary chloride).[1]

  • δ 2.60 (s, 4H): Imide ring CH₂ protons (Singlet, characteristic of the glutarimide ring).[1]

  • δ 1.70–1.85 (m, 4H): Central butyl chain CH₂ protons.[1]

  • δ 1.40–1.55 (m, 8H): Spiro-cyclohexane ring protons (Broad multiplet).[1]

Mass Spectrometry (MS)[1]
  • Molecular Ion: [M+H]⁺ = 258.1.[1]

  • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the ³⁵Cl/³⁷Cl isotopes, confirming the presence of a single chlorine atom.[1]

IR Spectroscopy[1][3][6]
  • 1670–1725 cm⁻¹: Strong doublet carbonyl stretching (C=O), characteristic of cyclic imides.[1]

Safety & Handling

  • Hazards: As an alkylating agent, it is a potential mutagen and skin sensitizer .[1] It causes skin and eye irritation.[1]

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

  • Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles.[1] Destruct excess material using nucleophilic scavengers (e.g., ethanolic amine solution) before disposal.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13568455, 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.[1] Retrieved from [Link][1]

  • European Pharmacopoeia (Ph.[1] Eur.). Buspirone Hydrochloride Monograph: Impurity L.[1][4] (Standard regulatory reference for impurity profiling).[1]

  • Luo, H., et al. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[4,5] decane-7,9-dione hydrochloride.[1][5] ResearchGate.[1][6][5] Retrieved from [Link]

  • Wu, Y.H., et al. (1972). Psychosedative agents.[1] 2. 8-(4-Substituted 1-piperazinylalkyl)-8-azaspiro[4.5]decane-7,9-diones.[1][7][8] Journal of Medicinal Chemistry.[1][9][10] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Buspirone Impurity L – Physical Characteristics, Formation, and Control

Abstract This technical guide provides a comprehensive analysis of Buspirone Impurity L (8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione), a critical intermediate and potential genotoxic impurity in the synthesis of th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of Buspirone Impurity L (8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione), a critical intermediate and potential genotoxic impurity in the synthesis of the anxiolytic drug Buspirone Hydrochloride.[1] This document details its physical properties, synthesis pathways, and rigorous analytical control strategies.[2] Designed for pharmaceutical scientists, it synthesizes chemical logic with regulatory compliance (ICH M7/Q3A), offering actionable protocols for the isolation, characterization, and quantification of this specific impurity.

Chemical Identification and Significance

Impurity L is the primary alkylating intermediate used to construct the Buspirone molecule.[1] Its presence in the final API (Active Pharmaceutical Ingredient) indicates incomplete conversion or insufficient purification during the final coupling step. Due to the presence of a reactive alkyl halide moiety (chlorobutyl group), it is structurally flagged as a Potential Genotoxic Impurity (PGI) , requiring control at trace levels (ppm) rather than standard percentage limits.[1]

Nomenclature and Identifiers
ParameterDetail
Common Name Buspirone Impurity L (EP/USP)
Chemical Name 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione
CAS Number 21098-11-3
Molecular Formula C₁₃H₂₀ClNO₂
Molecular Weight 257.76 g/mol
SMILES O=C(N(CCCCCl)C(C1)=O)CC21CCCC2
Regulatory Status Synthesis Intermediate; Potential Mutagenic Impurity (PMI)

Physical Characteristics

Understanding the physical state of Impurity L is paramount for designing purification processes (crystallization/extraction) to purge it from the final Buspirone HCl salt.

Physical State and Appearance

Impurity L typically exists as a white to off-white crystalline solid .[1] Unlike the final Buspirone HCl salt (which melts >200°C), Impurity L is a non-ionic, lipophilic intermediate.

  • Melting Point: Typically observed in the range of 45–60°C (dependent on purity).[1] Note: As a low-melting solid, it may appear as a waxy mass or oil if solvent residues are present.[1]

  • Hygroscopicity: Low.[1] The molecule lacks polar H-bond donors, making it relatively non-hygroscopic compared to the API salt.[1]

Solubility Profile

The solubility contrast between Impurity L and Buspirone HCl is the primary mechanism for its removal.

SolventSolubility BehaviorProcess Implication
Water Practically InsolublePrecipitates during aqueous workups; distinct from water-soluble Buspirone HCl.[1]
Dichloromethane (DCM) Freely SolubleIdeal solvent for extraction/isolation of the impurity.[1]
Ethyl Acetate SolubleUsed in recrystallization to keep Impurity L in mother liquor.[1]
Methanol/Ethanol SolubleCo-solvents for reaction; requires careful cooling to crystallize API while leaving Impurity L in solution.[1]
Hexanes/Heptane Partially SolubleCan be used to wash the non-polar impurity from crude API precipitates.[1]
Partition Coefficient (LogP)[1]
  • Estimated LogP: ~2.5 – 3.0[1]

  • Significance: The high lipophilicity confirms that Impurity L will partition into the organic phase during liquid-liquid extraction (LLE) at acidic pH, where Buspirone (basic amine) remains in the aqueous phase.[1] This is a critical "Self-Validating" purification step.

Formation and Synthetic Pathway[1][2]

Impurity L is formed via the N-alkylation of the spiro-glutarimide core.[1] Understanding this pathway reveals why it exists and how it reacts further.

Synthesis Mechanism

The synthesis involves the nucleophilic attack of the imide nitrogen (8-azaspiro[4.5]decane-7,9-dione) on 1-bromo-4-chlorobutane.[1]

Critical Process Parameter (CPP): The stoichiometry of the dihaloalkane is crucial. Excess 1-bromo-4-chlorobutane is used to prevent dimer formation, but this excess becomes "Impurity L" if not fully reacted in the subsequent step with 1-(2-pyrimidinyl)piperazine (1-PP).[1]

SynthesisPathway Start 8-Azaspiro[4.5]decane-7,9-dione ImpurityL Buspirone Impurity L (Intermediate) Start->ImpurityL K2CO3, DMF N-Alkylation Reagent 1-Bromo-4-chlorobutane (Alkylating Agent) Reagent->ImpurityL ImpurityL->ImpurityL Residual (Impurity L) Buspirone Buspirone Base ImpurityL->Buspirone KI, Na2CO3 Nucleophilic Substitution Reagent2 1-(2-Pyrimidinyl)piperazine (1-PP) Reagent2->Buspirone

Figure 1: Synthetic pathway showing Impurity L as the key intermediate.[1] The red dashed line indicates the risk of carryover if the conversion to Buspirone is incomplete.[1]

Analytical Characterization & Control Strategy

Given its status as an alkyl halide, Impurity L is a structural alert for mutagenicity. The control strategy must rely on Purge Factor Analysis and High-Sensitivity Analysis .[1]

Analytical Method: HPLC-UV

For routine process control (non-trace), a Reverse Phase HPLC method is standard.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: Phosphate Buffer pH 3.0.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: High organic hold required to elute the lipophilic Impurity L.[1]

    • T=0: 10% B[1]

    • T=20: 90% B (Impurity L elutes here, after Buspirone)[1]

  • Detection: UV at 210 nm (Imide carbonyl absorption).[1]

Trace Quantification: LC-MS/MS (Required for PGI Limits)

If the purification process cannot guarantee removal below the TTC (Threshold of Toxicological Concern, typically 1.5 µ g/day ), an LC-MS/MS method is required for release testing.[1]

  • Ionization: ESI Positive Mode.

  • MRM Transition: 258.1 → 122.1 (Loss of chlorobutyl chain, cleavage of spiro ring).[1]

  • Limit of Quantitation (LOQ): Must be established at < 30% of the TTC limit (approx. 0.5 ppm relative to API).

AnalyticalLogic Assessment Structural Assessment (Alkyl Halide Alert) PurgeCalc Calculate Purge Factor (Solubility/Reactivity) Assessment->PurgeCalc Decision Is Purge Factor > 1000x Safety Margin? PurgeCalc->Decision LimitTest Standard HPLC (Limit: 0.15%) Decision->LimitTest Yes (Proven Removal) TraceTest Trace LC-MS/MS (Limit: < 10 ppm) Decision->TraceTest No (Risk Remains)

Figure 2: Decision tree for selecting the analytical strategy based on ICH M7 guidelines.

Experimental Protocol: Isolation and Identification

This protocol describes the isolation of Impurity L for use as a Reference Standard (RS), a critical requirement for method validation.

Protocol: Synthesis of Buspirone Impurity L Standard

Objective: To synthesize and characterize high-purity (>98%) Impurity L for analytical referencing.

Reagents:

  • 8-Azaspiro[4.5]decane-7,9-dione (1.0 eq)[1][3][4][5]

  • 1-Bromo-4-chlorobutane (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (ACN) (10 vol)[1]

Step-by-Step Methodology:

  • Reaction Setup: Charge 8-azaspiro[4.5]decane-7,9-dione and K₂CO₃ into a round-bottom flask equipped with a reflux condenser. Add Acetonitrile.

  • Addition: Add 1-bromo-4-chlorobutane dropwise over 30 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 80-82°C) and stir for 12–16 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane:Ethyl Acetate 7:3).[1] The starting imide spot should disappear.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr/KCl).

  • Concentration: Evaporate the filtrate under reduced pressure to obtain a crude oil/semi-solid.

  • Purification (Self-Validating Step): Dissolve the residue in Dichloromethane (DCM) and wash with water.[1]

    • Logic: The unreacted imide is slightly water-soluble; the lipophilic Impurity L stays in DCM.[1]

  • Crystallization: Evaporate DCM. Recrystallize the residue from cold Hexane/Isopropyl Ether.

  • Drying: Dry the resulting white solid in a vacuum oven at 40°C for 6 hours.

Characterization Criteria (Release Specifications):

  • HPLC Purity: > 98.0% (Area %).[1]

  • 1H NMR (CDCl₃): Confirm triplet at ~3.5 ppm (CH₂-Cl) and spiro-decane multiplets.

  • Mass Spec: [M+H]⁺ = 258.1.[1]

References

  • European Pharmacopoeia (Ph.[6] Eur.) . Buspirone Hydrochloride Monograph 10th Edition. Strasbourg: Council of Europe. [1]

  • United States Pharmacopeia (USP) . Buspirone Hydrochloride: Organic Impurities. USP-NF 2024.[1] [1]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 13568455: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.[1] PubChem. [1]

  • ICH Guidelines . M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation. [1]

  • New, J. S. (1990). "The discovery and development of buspirone: a new approach to the treatment of anxiety". Medicinal Research Reviews, 10(3), 283–326.

Sources

Foundational

CAS 21098-11-3 basic information

Technical Monograph: CAS 21098-11-3 Subject: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (Buspirone Intermediate / Impurity L) Content Type: Technical Guide & Process Whitepaper Audience: Pharmaceutical Chemists, P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: CAS 21098-11-3 Subject: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (Buspirone Intermediate / Impurity L) Content Type: Technical Guide & Process Whitepaper Audience: Pharmaceutical Chemists, Process Development Scientists, and QC Analysts.[1]

Executive Summary

CAS 21098-11-3, chemically known as 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione , is a critical pharmaceutical intermediate and a regulated impurity in the synthesis of Buspirone , a non-benzodiazepine anxiolytic.

In the context of drug development, this molecule serves a dual role:

  • Synthetic Precursor: It acts as the electrophilic alkylating agent that introduces the azaspiro-decane moiety to the piperazine pharmacophore.

  • Critical Quality Attribute (CQA): As a reactive alkyl halide, unreacted residues in the final drug substance are classified as Impurity L (EP) or Related Compound L (USP). Due to its structural alert as an alkylating agent, strict control strategies compliant with ICH M7 guidelines are required.

Part 1: Chemical Identity & Physicochemical Properties[1]

PropertySpecification
CAS Number 21098-11-3
IUPAC Name 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione
Common Synonyms Buspirone Impurity L; N-(4-Chlorobutyl)azaspirodecane-7,9-dione
Molecular Formula C₁₃H₂₀ClNO₂
Molecular Weight 257.76 g/mol
Physical State White to off-white crystalline powder or low-melting solid
Solubility Soluble in Methanol, Acetonitrile, Dichloromethane; Low solubility in water
Functional Class Alkyl Halide / Cyclic Imide
Structural Alert Primary Alkyl Chloride (Potential Genotoxic Impurity - PGI)

Part 2: Synthetic Utility & Mechanism of Action

The primary application of CAS 21098-11-3 is the synthesis of Buspirone via an N-alkylation reaction. This process typically involves a nucleophilic attack by the secondary amine of 1-(2-Pyrimidinyl)piperazine (1-PP) on the alkyl chloride tail of CAS 21098-11-3.

Mechanistic Pathway (SN2 Reaction)

The reaction proceeds via a bimolecular nucleophilic substitution (


).
  • Activation: The base (typically

    
     or 
    
    
    
    ) neutralizes the HCl formed during the reaction, driving the equilibrium forward.
  • Nucleophilic Attack: The piperazine nitrogen (nucleophile) attacks the

    
     carbon attached to the chlorine atom.
    
  • Leaving Group Departure: The chloride ion (

    
    ) leaves, resulting in the formation of the Buspirone free base.
    
Visualizing the Synthesis Pathway

BuspironeSynthesis Intermediate CAS 21098-11-3 (Alkyl Chloride) Transition Transition State (SN2 Attack) Intermediate->Transition + Base / Heat Piperazine 1-(2-Pyrimidinyl)piperazine (Nucleophile) Piperazine->Transition Buspirone Buspirone (Final API) Transition->Buspirone Byproduct NaCl / KCl (Salt Byproduct) Transition->Byproduct

Caption: Figure 1. Convergent synthesis of Buspirone via SN2 alkylation of 1-PP with CAS 21098-11-3.

Part 3: Critical Quality Attributes (Impurity Control)

As Impurity L , this compound must be controlled.[1][2] Alkyl halides are considered Potentially Genotoxic Impurities (PGIs) because they can alkylate DNA.

  • Regulatory Limit: If no specific toxicology data clears the impurity, it generally falls under the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for chronic treatment (ICH M7).

  • Purge Factor: Process chemists must demonstrate that the downstream purification (crystallization/salt formation) effectively purges this unreacted starting material to safe levels (typically < 10-20 ppm).[1]

Analytical Strategy: RP-HPLC

Detection is challenging due to the lack of a strong chromophore compared to the pyrimidine ring in Buspirone. Low-UV detection (210 nm) is often required.[1]

HPLC Method Parameters (Standardized):

  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm.[1][3]

  • Mobile Phase: Phosphate Buffer (pH ~3.5) : Acetonitrile (Gradient or Isocratic ~60:40).

  • Detection: UV @ 210 nm (for impurity) and 244 nm (for API).

  • Retention Time: CAS 21098-11-3 is less polar than the API (lacks the ionizable pyrimidine/piperazine amines) and typically elutes after Buspirone in Reverse Phase systems.

Part 4: Experimental Protocols

Protocol A: Synthesis of Buspirone (Lab Scale)

Rationale: This protocol demonstrates the utility of CAS 21098-11-3 in API formation.

Materials:

  • CAS 21098-11-3 (2.58 g, 10 mmol)

  • 1-(2-Pyrimidinyl)piperazine (1.64 g, 10 mmol)[1]

  • Sodium Carbonate (

    
    ), anhydrous (1.27 g, 12 mmol)[1]
    
  • n-Butanol (20 mL) or Toluene (for higher reflux temp)[1]

Procedure:

  • Charge: In a 100 mL Round Bottom Flask equipped with a magnetic stirrer and reflux condenser, add CAS 21098-11-3, 1-PP, and Sodium Carbonate.

  • Solvent: Add n-Butanol (20 mL).

  • Reaction: Heat the mixture to reflux (~117°C) for 12–18 hours.

    • Checkpoint: Monitor reaction progress via TLC or HPLC. The disappearance of CAS 21098-11-3 indicates completion.

  • Work-up:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      , unreacted carbonate).
      
    • Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from Isopropanol to obtain Buspirone free base.

  • Salt Formation (Optional): Dissolve in isopropanol and add HCl/IPA to precipitate Buspirone Hydrochloride.

Protocol B: Analytical Detection (Impurity L Quantification)

Rationale: Validated method to ensure impurity levels are within ICH limits.

System Suitability:

  • Standard Prep: Dissolve accurately weighed CAS 21098-11-3 in Acetonitrile to create a stock of 0.1 mg/mL.

  • Sensitivity Solution: Dilute stock to 1.0 µg/mL (approx 0.1% limit level).

  • Injection: Inject 20 µL.

  • Acceptance: Signal-to-Noise ratio (S/N) must be > 10.

Workflow Visualization: Impurity Profiling

AnalyticalWorkflow Sample Crude Buspirone Sample Prep Dissolve in Mobile Phase (Filter 0.45µm) Sample->Prep HPLC RP-HPLC Injection (C18 Column, 210nm) Prep->HPLC Data Chromatogram Analysis HPLC->Data Decision Impurity L < 0.15%? Data->Decision Action1 Release Batch Decision->Action1 Yes Action2 Reprocess (Recrystallize) Decision->Action2 No

Caption: Figure 2. Quality Control workflow for detecting Impurity L in Buspirone API.

Part 5: Safety & Toxicology

Handling Precautions:

  • Corrosivity: As an alkyl chloride, it can be irritating to skin and eyes.

  • Genotoxicity: Treated as a Suspected Mutagen. Handling requires containment (fume hood, nitrile gloves). Avoid inhalation of dust.[4][5]

  • Reproductive Toxicity: Related azaspiro-compounds have shown potential reproductive hazards; pregnant personnel should avoid handling.[1]

Storage:

  • Store in a cool, dry place (2-8°C preferred for long-term reference standards).

  • Protect from moisture (hydrolysis of the chloride is slow but possible).

References

  • European Pharmacopoeia (Ph.[6] Eur.) . (2023). Monograph: Buspirone Hydrochloride. Impurity L Specification. Link

  • United States Pharmacopeia (USP) . (2024). Buspirone Related Compound L.[7] USP Reference Standards. Link

  • Luo, H., Xia, W., Qian, C., et al. (2011).[1][8] The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4,5] decane-7,9-dione hydrochloride. ResearchGate. Link

  • National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 1078802 (Buspirone Intermediates). Link

  • International Conference on Harmonisation (ICH) . (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link

Sources

Foundational

8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione: The "Linker" Scaffold of Azapirone Anxiolytics

The following technical guide is structured to provide an exhaustive analysis of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione , a critical intermediate in the synthesis of azapirone anxiolytics. Technical Monograph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione , a critical intermediate in the synthesis of azapirone anxiolytics.

Technical Monograph & Experimental Guide

Executive Summary

8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS: 21098-11-3) acts as the electrophilic "anchor" in the convergent synthesis of Buspirone and related second-generation anxiolytics (e.g., Gepirone, Ipsapirone). Structurally, it consists of a lipophilic spiro-imide core tethered to a reactive 4-chlorobutyl alkyl chain.

In the context of medicinal chemistry, this molecule represents the "linker strategy" perfected in the late 1960s. It serves a dual purpose:

  • Pharmacophoric Integrity: The spiro-imide moiety binds to the lipophilic pocket of the 5-HT1A receptor.

  • Spacer Function: The butyl chain provides the precise steric distance (approx. 5–6 Å) required to bridge the spiro-imide to the aryl-piperazine moiety, enabling high-affinity binding.

This guide details the discovery history, synthesis protocols, and quality control parameters for this high-value intermediate.

Historical Genesis: The Mead Johnson Era

The discovery of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione is inextricably linked to the search for "anxioselective" agents—drugs that could relieve anxiety without the sedation, muscle relaxation, or addiction potential of benzodiazepines (e.g., Valium).

The "Silent" Revolution (1968–1972)

In 1968, a team at Mead Johnson (now Bristol-Myers Squibb), led by Yung-hsiung Wu and James Rayburn , began synthesizing a series of azaspirodecane derivatives. Their initial goal was to develop antipsychotics targeting the Dopamine D2 receptor.[1][2]

  • The Pivot: While the initial compounds showed poor antipsychotic efficacy, animal models revealed a unique behavioral profile: the suppression of aggression without sedation.

  • The Patent: The specific synthesis of the chlorobutyl intermediate was codified in US Patent 3,717,634 ("Azaspiro[4.5]decane-7,9-dione derivatives"), granted in 1973 (filed 1970). This patent established the modular synthesis route that remains the industrial standard today.

The Structural Logic

Wu and Rayburn’s team identified that the 8-azaspiro[4.5]decane-7,9-dione core (often called the "spiro-imide") was essential for metabolic stability. To connect this core to the bioactive 1-(2-pyrimidinyl)piperazine, they required a bifunctional linker. The 1-bromo-4-chlorobutane linker was selected because the bromine atom reacts preferentially with the imide nitrogen, leaving the chlorine atom available for the subsequent, slower reaction with the piperazine.

Chemical Architecture & Synthesis Protocols

The synthesis of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione is a two-stage process involving the formation of the spiro-cyclic core followed by N-alkylation.

Reaction Pathway Visualization

The following diagram illustrates the industrial route from 3,3-tetramethyleneglutaric anhydride to the title compound.

SynthesisPathway Anhydride 3,3-Tetramethylene- glutaric Anhydride (Starting Material) Imide 8-Azaspiro[4.5]decane- 7,9-dione (Spiro-Imide Core) Anhydride->Imide NH3 / Heat (Cyclization) Product 8-(4-Chlorobutyl)-8- azaspiro[4.5]decane-7,9-dione (Title Compound) Imide->Product K2CO3, Acetone Reflux, 18h Linker 1-Bromo-4-chlorobutane (Bifunctional Linker) Linker->Product Alkylation

Figure 1: Synthetic pathway for 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.

Step-by-Step Experimental Protocol

Safety Note: 1-Bromo-4-chlorobutane is an alkylating agent and potential carcinogen. Perform all steps in a fume hood.

Phase A: Preparation of the Spiro-Imide Core

Target: 8-Azaspiro[4.5]decane-7,9-dione (CAS 1075-89-4)

  • Reactants: Charge a reactor with 3,3-tetramethyleneglutaric anhydride (1.0 eq) and aqueous ammonia (excess) or urea (1.2 eq).

  • Cyclization: Heat the mixture to 150–170°C . The reaction proceeds via the formation of the mono-amide, which cyclizes upon dehydration.

  • Purification: The resulting solid is recrystallized from isopropanol/water.

    • Yield: ~85%[3][4]

    • Melting Point: 153–155°C.[5]

Phase B: N-Alkylation (Synthesis of Title Compound)

Target: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS 21098-11-3)

This step utilizes the Finkelstein-like selectivity of the mixed dihalide linker. Bromine is a better leaving group than chlorine, ensuring the alkyl chain attaches to the imide at the correct end without cross-linking (dimerization).

  • Solvation: Dissolve 8-azaspiro[4.5]decane-7,9-dione (16.7 g, 0.1 mol) in Acetone (150 mL) or Acetonitrile (100 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (27.6 g, 0.2 mol). The base deprotonates the imide (pKa ~11.7), creating a nucleophilic nitrogen anion.

  • Linker Addition: Add 1-bromo-4-chlorobutane (25.7 g, 0.15 mol) dropwise over 30 minutes.

    • Note: Using an excess of the alkyl halide minimizes the formation of bis-alkylated side products, though the steric bulk of the spiro-ring also discourages this.

  • Reflux: Heat the mixture to reflux (~60-80°C ) for 16–24 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Work-up:

    • Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Evaporate the solvent under reduced pressure.[4]

    • The residue is a viscous yellow oil.

  • Purification: While often used crude, the oil can be purified via vacuum distillation or flash chromatography (Silica gel; Hexane/EtOAc gradient).

    • Yield: 70–80%.

    • Appearance: Viscous pale yellow oil or low-melting solid.

Technical Specifications & Data

The following data establishes the identity and quality standards for the intermediate.

ParameterSpecification
Chemical Name 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione
CAS Number 21098-11-3
Molecular Formula C₁₃H₂₀ClNO₂
Molecular Weight 257.76 g/mol
Physical State Viscous Oil (crystallizes upon standing/cooling)
Solubility Soluble in Chloroform, DCM, Methanol, Acetone.[3][6][7] Insoluble in Water.[8]
Boiling Point ~420°C (Predicted at 760 mmHg); decomposes before boiling at atm pressure.
Key Impurity Bis-spiro dimer (formed if 1,4-dichlorobutane reacts at both ends).
Spectroscopic Validation
  • IR Spectrum: Strong carbonyl bands at 1670 cm⁻¹ and 1725 cm⁻¹ (characteristic of the cyclic imide).

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.81 (t, 2H, N-CH ₂): Protons adjacent to the imide nitrogen.

    • δ 3.53 (t, 2H, Cl-CH ₂): Protons adjacent to the chlorine.

    • δ 2.60 (s, 4H): Protons on the glutarimide ring (alpha to carbonyls).

    • δ 1.40–1.80 (m, 12H): Spiro-cyclopentyl protons and the central butyl methylene protons.

Mechanistic Role in Drug Design

The title compound is not merely a passive intermediate; its structure dictates the pharmacodynamics of the final drug.

The "Flexible Tether" Hypothesis

In 5-HT1A agonists, the receptor binding site has two distinct domains:

  • Aromatic Domain: Binds the aryl-piperazine (e.g., pyrimidine ring).

  • Lipophilic/Accessory Domain: Binds the spiro-imide core.

The 4-carbon butyl chain provided by 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione acts as a flexible tether. If the chain is too short (n=2, ethyl), the molecule acts as an antagonist. If n=4 (butyl), it allows the molecule to span the receptor cleft, inducing the conformational change necessary for partial agonism . This "linker length dependency" was a key finding by the Mead Johnson team.

Pharmacophore cluster_drug Buspirone Structure Receptor 5-HT1A Receptor Binding Pocket Imide Spiro-Imide Core (Lipophilic Binding) Receptor->Imide Hydrophobic Interaction Piperazine Aryl-Piperazine (Serotonin Mimetic) Receptor->Piperazine Ionic/H-Bond Linker Butyl Chain (n=4) (Distance Regulator) Imide->Linker Linker->Piperazine

Figure 2: Pharmacophoric contribution of the chlorobutyl intermediate.

References

  • Wu, Y. H., & Rayburn, J. W. (1973). Azaspiro[4.5]decane-7,9-dione derivatives.[3][5][6][7][9][10][11][12][13][14] U.S. Patent No. 3,717,634.[15] Washington, DC: U.S. Patent and Trademark Office.

  • Temple, D. L., Yevich, J. P., & New, J. S. (1982). Buspirone: Chemical profile of a new anxiolytic.[1][14] Journal of Clinical Psychiatry, 43(12 Pt 2), 4–9.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13568455: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione. Retrieved from

  • Luo, H., Xia, W., Qian, C., et al. (2011).[11] The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[4,5] decane-7,9-dione hydrochloride.[11] Research on Chemical Intermediates, 37, 821–827.

  • Bristol-Myers Squibb. (2001).[1] Buspar (Buspirone HCl) Prescribing Information.[1] FDA Access Data.

Sources

Exploratory

Genotoxicity of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione

Title: Genotoxicological Assessment & Control of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione in Pharmaceutical Synthesis Subtitle: A Technical Guide to Managing Alkyl-Linker Impurities under ICH M7 Guidelines[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Genotoxicological Assessment & Control of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione in Pharmaceutical Synthesis Subtitle: A Technical Guide to Managing Alkyl-Linker Impurities under ICH M7 Guidelines[1]

Executive Summary

In the synthesis of azapirone anxiolytics (e.g., Buspirone, Tandospirone), 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS 21098-11-3) serves as a critical alkylating intermediate.[1] While essential for constructing the pharmacophore, its structural identity—a primary alkyl halide—classifies it as a Potential Genotoxic Impurity (PGI) .

This guide provides a rigorous technical framework for the genotoxicological assessment of this compound. It addresses the structural basis of its toxicity, specific protocols for in vitro validation (Ames Test), and the engineering controls required to maintain levels below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , in compliance with ICH M7(R1) guidelines.

Chemical Characterization & Structural Alerts

The Molecule
  • Chemical Name: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione[1][2][3][4][5][6]

  • Molecular Formula: C₁₃H₂₀ClNO₂[1][5][6]

  • Role: Intermediate; introduces the butyl linker between the azaspiro-imide core and the aryl-piperazine moiety.[1]

The Genotoxic Alert: Primary Alkyl Halide

The genotoxicity concern arises from the 4-chlorobutyl side chain .[1] Primary alkyl chlorides are electrophilic alkylating agents. In a biological environment, they can undergo nucleophilic substitution (


) reactions with electron-rich centers in DNA, specifically the N7 position of Guanine  and the N3 position of Adenine .

Mechanism of Action:

  • Electrophilic Attack: The carbon attached to the chlorine is partially positive (

    
    ) due to the halogen's electronegativity.[1]
    
  • DNA Alkylation: The lone pair of the DNA base (nucleophile) attacks this carbon, displacing the chloride ion.[1]

  • Mutation: The resulting bulky adduct can cause depurination or mispairing during DNA replication, leading to base-pair substitution mutations.[1]

Genotoxicity Profiling: Experimental Protocols

To confirm or refute the in silico prediction of mutagenicity, a bacterial reverse mutation assay (Ames Test) is the gold standard.

Protocol: Enhanced Ames Test for Alkyl Halides

Standard Ames protocols must be adapted to account for the specific physicochemical properties of alkyl halides (e.g., stability in solvent, potential volatility).[1]

Experimental Design:

  • Test Strains:

    • Salmonella typhimuriumTA100 and TA1535 : These strains carry the hisG46 mutation, which is sensitive to base-pair substitutions induced by alkylating agents.

    • S. typhimuriumTA98 : Detects frameshift mutations (less likely for this mechanism but required by OECD 471).

    • E. coliWP2uvrA : Detects oxidative damage and cross-linking.[1]

  • Metabolic Activation: Assays must be performed with and without S9 fraction (rat liver homogenate) to detect if the compound requires metabolic activation or is a direct-acting mutagen.

  • Solvent Selection (Critical):

    • DMSO (Dimethyl sulfoxide): Standard, but verify stability.[1] Alkyl chlorides can slowly react with DMSO or hydrolyze if water is present.[1]

    • Alternative: Acetone or Tetrahydrofuran (THF) if stability in DMSO is compromised.

  • Dose Range: 5 concentrations, typically up to 5000 µ g/plate or the limit of solubility/cytotoxicity.[1]

Validation Criteria: A result is considered positive if:

  • A dose-dependent increase in revertant colonies is observed in at least one strain.

  • The fold increase exceeds the strain-specific threshold (e.g., 2-fold for TA100).[1]

Visualizing the Mechanism

GenotoxicityMechanism cluster_0 Chemical Trigger cluster_1 Biological Interaction cluster_2 Consequence Impurity 8-(4-Chlorobutyl)-... (Alkyl Chloride) DNA DNA Base (Guanine N7) Impurity->DNA SN2 Attack Adduct DNA Adduct (Alkylated Guanine) DNA->Adduct Covalent Bonding Mutation Base Mispairing (Replication Error) Adduct->Mutation Depurination/Mispairing

Figure 1: Mechanism of DNA alkylation by 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.[1]

Regulatory Framework & Control Strategy (ICH M7)

Under ICH M7, 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione is typically categorized as Class 2 (Known Mutagen in class) or Class 3 (Alerting Structure) until definitive data proves otherwise.

Calculation of Limits

If the compound is mutagenic, it must be controlled to the Threshold of Toxicological Concern (TTC) .

  • Lifetime TTC: 1.5 µ g/day .[1]

  • Permitted Concentration (ppm):

    
    
    
    • Example: For a drug with a max daily dose of 30 mg (0.03 g), the limit is:

      
      
      
Process Control: The "Purge Factor"

Since this compound is an intermediate, the most effective control is demonstrating that downstream chemistry consumes it.[1]

  • Reaction: The alkyl chloride reacts with 1-(2-pyrimidinyl)piperazine.[1] This is also an

    
     reaction.
    
  • Control Strategy:

    • Stoichiometry: Use an excess of the piperazine reagent to drive the consumption of the alkyl chloride.[1]

    • Spiking Studies: Intentionally spike the intermediate at high levels (e.g., 10%) into the reaction and measure the residual amount in the final API.

    • Purge Calculation:

      
      
      If the Predicted Purge Factor > Required Purge Factor (by a safety margin of 10x), routine testing of the API may be waived (Option 4 control).
      
Assessment Workflow

ControlStrategy Start Identify Impurity 8-(4-Chlorobutyl)-... QSAR In Silico Assessment (DEREK / SAR) Start->QSAR Alert Structural Alert? (Alkyl Halide) QSAR->Alert Ames Ames Test (OECD 471) Alert->Ames Yes Standard Control to ICH Q3A/B (Standard Limits) Alert->Standard No Result Mutagenic? Ames->Result Class5 Class 5 (Non-Mutagenic) Result->Class5 Negative Class2 Class 2 (Mutagenic) Result->Class2 Positive Class5->Standard Control Control to TTC (1.5 µg/day) Class2->Control

Figure 2: ICH M7 Classification and Control Workflow.

Summary of Quantitative Data

ParameterValue / StandardNotes
Compound 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dioneCAS: 21098-11-3
Structural Alert Primary Alkyl ChloridePotential DNA alkylator
GHS Classification H341 (Suspected Mutagen)Muta. 2
ICH M7 Limit (Lifetime) 1.5 µ g/day Default TTC for mutagens
LTL Limit (< 1 month) 120 µ g/day For short-term clinical trials
Ames Strains TA100, TA1535Most sensitive to this class
Control Option Purge Factor / Process ControlPreferred over end-product testing

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link

  • Elder, D. P., et al. "The utility of the bacterial reverse mutation assay for the assessment of genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 2012.
  • PubChem. Compound Summary for CID 13568455: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.[5] National Library of Medicine. Link

  • Snodin, D. J. "Genotoxic impurities: From structural alerts to qualification."[1] Organic Process Research & Development, 2010.

  • European Chemicals Agency (ECHA). C&L Inventory: 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.Link[1]

Sources

Foundational

8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione literature review

The Critical Linker in Azapirone Anxiolytic Synthesis[1] Executive Summary: The "Linker" Strategy In the landscape of CNS drug development, the azapirone class (Buspirone, Gepirone, Ipsapirone) represents a cornerstone o...

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Linker in Azapirone Anxiolytic Synthesis[1]

Executive Summary: The "Linker" Strategy

In the landscape of CNS drug development, the azapirone class (Buspirone, Gepirone, Ipsapirone) represents a cornerstone of non-benzodiazepine anxiolytics.[1] The structural core of these molecules relies on a "bimodal" architecture: a lipophilic imide terminus connected to an aryl-piperazine moiety via a butyl chain.[1]

8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (hereafter referred to as Compound 8-CB ) is the pivotal electrophilic intermediate that installs this linker.[1] Its synthesis is not merely a routine alkylation; it is a process control challenge. The competition between N-alkylation (desired), O-alkylation (minor), and dimerization (major impurity) dictates the yield and purity of the final API.[1]

This guide moves beyond basic recipe listing to dissect the process chemistry—the "why" and "how" of manufacturing Compound 8-CB with pharmaceutical-grade integrity.

Compound Profile & Physicochemical Properties[1][2][3][4]
PropertyData
IUPAC Name 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione
Common Name Buspirone Intermediate; Buspirone Impurity L
CAS Number 21098-11-3
Molecular Formula C₁₃H₂₀ClNO₂
Molecular Weight 257.76 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water
Key Functionality Primary Alkyl Chloride (Electrophile) + Cyclic Imide
Synthesis Protocol: The "Self-Validating" Workflow

The industrial standard for synthesizing Compound 8-CB involves the N-alkylation of 8-azaspiro[4.5]decane-7,9-dione (3,3-tetramethyleneglutarimide).[1]

The Challenge: Selectivity

Using 1,4-dichlorobutane is cheaper but leads to statistical mixtures of mono-alkylated product and "dimer" (where both ends of the butane chain react with imide).[1] The Solution: Use 1-bromo-4-chlorobutane .[1][2] The bromide is significantly better as a leaving group (


), allowing for kinetic control where the imide attacks the bromide end exclusively under controlled conditions.[1]
Step-by-Step Methodology

Reagents:

  • Substrate: 8-Azaspiro[4.5]decane-7,9-dione (1.0 equiv)[1][3][4]

  • Reagent: 1-Bromo-4-chlorobutane (1.2 – 1.5 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely milled (2.0 equiv)[1]
    
  • Solvent: Acetonitrile (ACN) or Toluene (with PTC)[1]

  • Catalyst (Optional): Tetrabutylammonium bromide (TBAB) if using Toluene.[1]

Protocol:

  • System Preparation: Charge a reaction vessel with ACN. Add finely milled

    
    . Expert Insight: Milling the base increases surface area, critical for heterogeneous reactions.[1]
    
  • Imide Activation: Add 8-Azaspiro[4.5]decane-7,9-dione. Stir at 40°C for 30 minutes. This deprotonates the imide nitrogen, generating the nucleophilic anion.[1]

  • Controlled Addition: Add 1-bromo-4-chlorobutane dropwise. Crucial: Do not dump. A high local concentration of the alkylating agent relative to the imide anion favors the desired mono-alkylation over dimerization.[1]

  • Reflux & Monitor: Heat to reflux (80-82°C). Monitor via HPLC or TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Validation Checkpoint: The reaction is complete when the starting imide is <1.0%.[1] If the "Dimer" impurity exceeds 5%, the stoichiometry of the alkylating agent was likely insufficient.[1]

  • Workup:

    • Cool to room temperature. Filter off inorganic salts (

      
      , Excess 
      
      
      
      ).[1]
    • Concentrate the filtrate to remove solvent and excess 1-bromo-4-chlorobutane.[1]

    • Purification: The residue is often an oil. Crystallization can be induced using cold hexanes or isopropyl ether if high purity is required.

Mechanistic Visualization & Impurity Logic

The following diagram illustrates the reaction pathway and the critical divergence point where process control determines success (Product) or failure (Dimer Impurity).

ReactionPathway Imide 8-Azaspiro[4.5]decane -7,9-dione Anion Imide Anion (Nucleophile) Imide->Anion Deprotonation Base K2CO3 / Base Base->Anion Product Compound 8-CB (Target) Anion->Product Kinetic Attack on C-Br Dimer Dimer Impurity (Bis-imide) Anion->Dimer Reagent 1-Bromo-4-chlorobutane (Electrophile) Reagent->Product Product->Dimer 2nd Attack (If Reagent Low)

Caption: Kinetic pathway favoring Compound 8-CB via selective displacement of bromide. Dimerization occurs if the product competes for the unreacted imide anion.[1]

Application: The Convergence to Buspirone

Compound 8-CB is the "anchor" for the final coupling step in Buspirone synthesis.[1]

Reaction:


[1][2]

Process Notes:

  • Solvent: n-Butanol or Xylene.[1]

  • Base: Sodium Carbonate (

    
    ).[1]
    
  • Catalyst: Potassium Iodide (KI).[1] Mechanism: KI generates the in situ alkyl iodide (Finkelstein reaction), which is a more reactive electrophile than the chloride, accelerating the substitution by the bulky piperazine nucleophile.[1]

Quantitative Data: Impurity Limits (EP/USP)

Strict control of Compound 8-CB is required in the final API, as it is a potential genotoxic impurity (alkyl halide).[1]

Impurity NameStructureOriginRegulatory Limit (Typical)
Impurity L Compound 8-CB (Unreacted)Incomplete Coupling< 0.15%
Impurity D Dimer (Bis-imide)Over-alkylation in Step 1< 0.10%
Impurity E Buspirone N-OxideOxidative Degradation< 0.15%
Analytical Validation (Self-Validating System)[1]

To confirm the identity of Compound 8-CB , the following spectral signatures must be present. This serves as the "Trustworthiness" pillar of the guide—if your data does not match this, the synthesis failed.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.81 (t, 2H, 
      
      
      
      ): Diagnostic of N-alkylation.[1]
    • 
       3.53 (t, 2H, 
      
      
      
      ): Diagnostic of the intact chloride handle.[1]
    • 
       2.60 (s, 4H, Imide Ring 
      
      
      
      ): Characteristic singlet of the glutarimide core.[1]
    • 
       1.50–1.80 (m, Multiplets): Spiro-cyclohexane and butyl chain protons.[1]
      
  • HPLC Purity:

    • Column: C18 (e.g., Agilent Zorbax Eclipse).[1]

    • Detection: UV @ 210 nm (Imide absorption).

    • Retention Time: Compound 8-CB will elute after the starting imide but before the dimer (due to polarity differences).[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13568455, 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.[1] Retrieved February 20, 2026 from [Link][1]

  • ResearchGate. The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[4,5] decane-7,9-dione hydrochloride.[1][5] (2011).[1][5] Retrieved February 20, 2026 from [Link]

  • Omchemlabs. Buspirone Impurity L | CAS No. 21098-11-3 - Formation and Control.[1] Retrieved February 20, 2026 from [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione: A Key Intermediate for Anxiolytic Agents and Beyond

Introduction 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of the anxiolytic drug, Buspirone.[1][2] Beyond this well-establish...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of the anxiolytic drug, Buspirone.[1][2] Beyond this well-established application, the unique spirocyclic scaffold of this compound makes it a valuable building block in medicinal chemistry for the development of novel ligands targeting various receptors in the central nervous system. This application note provides a comprehensive guide for the synthesis, characterization, and safe handling of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione, tailored for researchers and professionals in drug discovery and development.

Strategic Importance in Drug Discovery

The 8-azaspiro[4.5]decane-7,9-dione core is a privileged scaffold in neuropharmacology. Its rigid, three-dimensional structure allows for precise orientation of pharmacophoric features, leading to high-affinity and selective interactions with biological targets. The introduction of the 4-chlorobutyl side chain provides a reactive handle for subsequent nucleophilic substitution reactions, enabling the facile introduction of various amine-containing fragments to explore structure-activity relationships (SAR). This is exemplified in the synthesis of Buspirone, where the terminal chloride is displaced by a piperazine derivative.[2] Furthermore, derivatives of this scaffold have been investigated as ligands for serotonin 5-HT1A receptors and sigma-1 receptors, highlighting its versatility in the design of novel therapeutics.[3][4][5]

Synthetic Approach: A Two-Step Protocol

The synthesis of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione is typically achieved through a two-step process, commencing with the synthesis of the spirocyclic core, followed by its N-alkylation.

Part 1: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione

The foundational spirocycle, 8-azaspiro[4.5]decane-7,9-dione, can be efficiently prepared from readily available starting materials. A common and scalable method involves the condensation of 1,1-cyclopentanediacetic acid (also referred to as 1,1-pentamethylene oxalic acid) with urea.[6] This one-pot reaction offers high yields and a straightforward work-up.

Experimental Protocol: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione

  • Reagents and Equipment:

    • 1,1-Cyclopentanediacetic acid

    • Urea

    • Ethanol (50-60%)

    • Activated carbon

    • Reaction flask equipped with a mechanical stirrer and heating mantle

    • Condenser

    • Buchner funnel and filter paper

  • Procedure:

    • In a reaction flask, combine 1,1-cyclopentanediacetic acid and urea in a molar ratio of 1:1.4.

    • Heat the mixture with stirring to 160-170°C for 1 hour.

    • Allow the reaction mixture to cool slightly.

    • Add 50% ethanol to the warm mixture to dissolve the crude product.

    • Add a small amount of activated carbon and heat the solution to reflux for 15 minutes.

    • Filter the hot solution to remove the activated carbon.

    • Allow the filtrate to cool to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the white, crystalline product by vacuum filtration and wash with cold ethanol.

    • Dry the product under vacuum.

  • Expected Yield: 80-90%

  • Melting Point: 154-156°C[6]

Part 2: N-Alkylation to Yield 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione

The second and final step is the N-alkylation of the synthesized 8-azaspiro[4.5]decane-7,9-dione. This is typically achieved using a bifunctional alkylating agent, such as 1-bromo-4-chlorobutane, in the presence of a suitable base to deprotonate the imide nitrogen.

Experimental Protocol: Synthesis of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione

  • Reagents and Equipment:

    • 8-Azaspiro[4.5]decane-7,9-dione

    • 1-Bromo-4-chlorobutane

    • Sodium hydride (NaH) as a 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Hexane

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask with a magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Chromatography column (optional)

  • Procedure:

    • Under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF in a round-bottom flask.

    • To this suspension, add a solution of 8-azaspiro[4.5]decane-7,9-dione (1 equivalent) in anhydrous DMF dropwise at 0°C.

    • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

    • Cool the reaction mixture back to 0°C and add 1-bromo-4-chlorobutane (1.2 equivalents) dropwise.

    • Let the reaction mixture stir at room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Reaction Workflow

Synthesis_Workflow cluster_0 Part 1: Spirocycle Formation cluster_1 Part 2: N-Alkylation 1_1_Cyclopentanediacetic_Acid 1,1-Cyclopentanediacetic Acid Reaction_1 Condensation (160-170°C) 1_1_Cyclopentanediacetic_Acid->Reaction_1 Urea Urea Urea->Reaction_1 8_Azaspiro_Decane 8-Azaspiro[4.5]decane-7,9-dione Reaction_1->8_Azaspiro_Decane 8_Azaspiro_Decane_2 8-Azaspiro[4.5]decane-7,9-dione 8_Azaspiro_Decane->8_Azaspiro_Decane_2 Intermediate Reaction_2 N-Alkylation (Room Temp) 8_Azaspiro_Decane_2->Reaction_2 1_Bromo_4_chlorobutane 1-Bromo-4-chlorobutane 1_Bromo_4_chlorobutane->Reaction_2 Base NaH in DMF Base->Reaction_2 Final_Product 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione Reaction_2->Final_Product

Caption: Synthetic workflow for 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.

Characterization and Data

The identity and purity of the synthesized 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₃H₂₀ClNO₂
Molecular Weight 257.76 g/mol [7]
Appearance White to off-white solid
Melting Point Not widely reported, requires experimental determination
Solubility Soluble in dichloromethane, ethyl acetate, and DMF

Spectroscopic Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.7 (t, 2H, N-CH₂), ~3.5 (t, 2H, CH₂-Cl), ~2.7 (s, 4H, spiro-CH₂-CO), ~1.8-1.6 (m, 4H, butyl-CH₂), ~1.5 (m, 8H, cyclopentyl-CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~172 (C=O), ~68 (N-CH₂), ~45 (CH₂-Cl), ~40 (spiro-C), ~35 (spiro-CH₂-CO), ~30 (butyl-CH₂), ~28 (butyl-CH₂), ~25 (cyclopentyl-CH₂).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₃H₂₁ClNO₂⁺: 258.12, found ~258.1.

Safety and Handling

8-Azaspiro[4.5]decane-7,9-dione:

  • Handle with standard laboratory safety precautions. Wear gloves and safety glasses.

1-Bromo-4-chlorobutane:

  • Warning: Flammable liquid and vapor.[1][8] Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Keep away from heat, sparks, and open flames.[1] Use in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Sodium Hydride (60% in mineral oil):

  • Danger: Flammable solid. In contact with water releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.

  • Handle under an inert atmosphere. Never add water to NaH. Use a dry powder extinguisher for fires. Wear appropriate PPE.

8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione:

  • Warning: Harmful if swallowed.[9] Suspected of causing genetic defects.[9]

  • Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. Wear appropriate PPE.

Application in Downstream Synthesis

The primary application of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione is as a precursor to Buspirone. The synthetic scheme below illustrates this transformation.

Downstream_Synthesis Starting_Material 8-(4-Chlorobutyl)-8-azaspiro[4.5] decane-7,9-dione Reaction Nucleophilic Substitution Starting_Material->Reaction Piperazine_Derivative 1-(2-Pyrimidinyl)piperazine Piperazine_Derivative->Reaction Buspirone Buspirone Reaction->Buspirone

Caption: Synthesis of Buspirone from the title compound.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione. The protocols described are robust and scalable, making them suitable for both academic research and industrial drug development settings. The strategic importance of this intermediate in the synthesis of Buspirone and other novel neuropharmacological agents underscores its value in modern medicinal chemistry. Adherence to the safety guidelines outlined is crucial for the safe and successful execution of this synthesis.

References

  • PubChem. (n.d.). 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125–1129. Retrieved from [Link]

  • Techno PharmChem. (n.d.). 1-Bromo Butane Material Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]

  • Luo, H., et al. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[3][7] decane-7,9-dione hydrochloride. ResearchGate. Retrieved from [Link]

  • GRS. (n.d.). 8-(4-CHLOROBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. Retrieved from [Link]

  • Tu, Z., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Retrieved from [Link]

  • Figshare. (2015, July 23). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8. Retrieved from [Link]

  • Google Patents. (n.d.). 8-azaspiro[3][7] decane-7, the preparation method of 9-dione compounds. Retrieved from

  • GRS. (n.d.). 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The addition funnel is then replaced by a gas bubbler, the cooling bath removed, and the mixture stirred for 16 h at ambient temperature (Figure 1). Retrieved from [Link]100)

Sources

Application

8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione analytical method development

Application Note: Analytical Method Development for 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione Abstract This protocol details the analytical method development for 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Method Development for 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione

Abstract

This protocol details the analytical method development for 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS: 21098-11-3), a critical intermediate and pharmacopeial impurity (EP Impurity L, USP Related Compound L) in the synthesis of the anxiolytic drug Buspirone.[1] Due to the presence of a reactive alkyl chloride moiety, this compound presents a dual analytical challenge: it requires a robust assay for raw material qualification and a highly sensitive limit test for potential genotoxic impurity (PGI) monitoring in the final API. This guide provides a validated RP-HPLC-UV protocol for purity assessment and outlines a strategy for trace analysis using LC-MS.

Introduction & Chemical Context

8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione is the alkylated derivative of the 8-azaspiro[4.5]decane-7,9-dione core. It serves as the electrophilic partner in the convergent synthesis of Buspirone, reacting with 1-(2-pyrimidinyl)piperazine.

  • Chemical Structure: The molecule consists of a lipophilic spiro-cyclic imide attached to a butyl chain terminating in a chlorine atom.

  • Safety Alert (PGI Status): As a primary alkyl halide, this compound carries a structural alert for genotoxicity (alkylating agent). Consequently, its control in the final Drug Substance is strictly regulated (typically < 10-20 ppm depending on daily dose), necessitating high-sensitivity detection methods.

  • Detection Challenge: The molecule lacks strong chromophores (like the pyrimidine ring found in Buspirone). The imide carbonyls provide absorbance only in the low UV range (200–220 nm), making solvent selection and background noise management critical.

Synthesis Pathway & Impurity Origin

The following diagram illustrates the formation of the target intermediate and its conversion to Buspirone, highlighting potential side reactions (dimerization) that the analytical method must resolve.

SynthesisPathway SM1 8-Azaspiro[4.5]decane-7,9-dione (Starting Material) Target 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (Target Intermediate / Impurity L) SM1->Target Alkylation (Base) Reagent 1-Bromo-4-chlorobutane Reagent->Target Buspirone Buspirone (Final API) Target->Buspirone + 1-(2-Pyrimidinyl)piperazine Dimer Dimer Impurity (Over-alkylation) Target->Dimer + SM1 (Side Rxn)

Figure 1: Synthesis pathway showing the target compound as the key electrophile. The method must separate the Target from the Starting Material (SM1) and the Dimer.

Analytical Method Strategy

Two distinct methods are required depending on the phase of development:

  • Method A (Purity Assay): Used for incoming raw material testing of the intermediate itself. Focuses on range (95-102%) and separating synthetic by-products.

  • Method B (Trace Analysis): Used for release testing of Buspirone API. Focuses on sensitivity (LOD < 1 ppm).

This guide focuses on Method A (HPLC-UV) , as it is the primary tool for process chemists, with notes on adapting it for Method B.

Critical Method Parameters (CMP)
  • Wavelength Selection: 210 nm is mandatory. The spiro-imide has negligible absorbance above 230 nm.

  • Column Selection: A C18 column with high carbon load is recommended to retain the non-polar butyl-chloride chain and separate it from the more polar unalkylated spiro-imide.

  • pH Control: Neutral to slightly acidic pH (3.0 – 6.0) ensures stability of the imide ring.

Protocol: RP-HPLC Purity Assay (Method A)

This validated protocol is designed for the assay and purity determination of the intermediate.[2]

Reagents & Standards
  • Reference Standard: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Potassium Dihydrogen Phosphate (

    
    ).
    
  • Diluent: Acetonitrile:Water (50:50 v/v).

Chromatographic Conditions
ParameterSettingRationale
Instrument HPLC with PDA/UV DetectorPDA required for peak purity assessment.
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equiv.End-capped C18 prevents tailing of the imide.
Column Temp 30°CImproves mass transfer and reproducibility.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 210 nm (Bandwidth 4 nm)Max absorbance for glutarimide core.
Injection Vol 10 µLOptimized for sensitivity without column overload.
Run Time 25 MinutesSufficient for dimer elution.
Mobile Phase System
  • Mobile Phase A: 10 mM

    
     in Water, adjusted to pH 3.5 with Phosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (100%).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold (Elute polar salts)
15.0 30 70 Linear Ramp (Elute Target)
20.0 10 90 Wash (Elute Dimers)
20.1 90 10 Return to Initial

| 25.0 | 90 | 10 | Re-equilibration |

Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the test substance into a 25 mL volumetric flask. Dissolve in 10 mL Acetonitrile (sonicate if necessary). Dilute to volume with Water.

  • System Suitability Solution: Prepare a mix containing 0.5 mg/mL of the Target and 0.05 mg/mL of 8-azaspiro[4.5]decane-7,9-dione (Starting Material) to verify resolution.

Method Validation & Performance Criteria

The following validation parameters must be met to ensure the method is "Fit for Purpose" according to ICH Q2(R1).

Specificity & Resolution

The method must resolve the Target peak from the Starting Material (SM) and the Hydrolysis Product (Alcohol derivative).

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between Target and SM.
    
  • Retention Times (Approx):

    • Starting Material (SM): ~4.5 min

    • Target (Chlorobutyl): ~12.8 min

    • Dimer/Byproducts: ~16-18 min

Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 1500 µg/mL (150% of target).

  • Correlation Coefficient (

    
    ): 
    
    
    
    .
  • Note: Due to the weak UV signal, ensure the baseline noise at 210 nm is minimized by using high-purity solvents.

Robustness (Troubleshooting)

If peak splitting or retention shifts occur, consider the following:

Troubleshooting Problem Issue: Peak Tailing or Shift CheckPH Check Buffer pH (Must be < 4.0 for silica stability) Problem->CheckPH CheckSolvent Check ACN Quality (UV Cutoff < 190nm) Problem->CheckSolvent Action1 Use Base-Deactivated Column (e.g., Inertsil ODS-3) CheckPH->Action1 Action2 Increase Buffer Conc. (to 20mM) CheckSolvent->Action2

Figure 2: Troubleshooting logic for common HPLC issues with spiro-imide derivatives.

Advanced Insight: Trace Analysis (PGI Strategy)

When analyzing the final Buspirone API, the UV method above may lack the sensitivity to detect the chlorobutyl intermediate at ppm levels (Limit: often < 20 ppm).

Recommended Trace Protocol (LC-MS/MS):

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Transition: The spiro-imide core fragments distinctly. Monitor the transition of the parent ion

    
     to the characteristic spiro fragment.
    
  • Derivatization (Alternative): If LC-MS sensitivity is low due to poor ionization of the alkyl halide, react the sample with a nucleophile (e.g., pyridine) to create a permanently charged quaternary ammonium salt, drastically increasing MS sensitivity.

References

  • European Pharmacopoeia (Ph.[3] Eur.) . Buspirone Hydrochloride Monograph 10/2020:1444. (Defines Impurity L).

  • United States Pharmacopeia (USP).

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 13568455: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.[4]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • SciFinder / CAS Common Chemistry. CAS RN 21098-11-3 Details.

Sources

Method

Application Notes and Protocols for the Mass Spectrometry Analysis of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione

Authored by: A Senior Application Scientist Abstract This comprehensive technical guide provides detailed application notes and protocols for the mass spectrometric analysis of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the mass spectrometric analysis of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione. This compound is a known impurity of the anxiolytic drug Buspirone and its analysis is critical for quality control and safety assessment in pharmaceutical development.[1][2] This document outlines two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the potentially genotoxic chlorobutyl moiety, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the comprehensive structural characterization and quantification of the intact molecule. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices and self-validating methodologies.

Introduction: Analytical Strategy and Rationale

8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (MW: 257.76 g/mol , Formula: C₁₃H₂₀ClNO₂) is a synthetic intermediate and impurity in the manufacturing of Buspirone.[1][2][3] Its chemical structure comprises three key features that dictate the analytical approach: a spirocyclic dione, an N-alkyl substituent, and a terminal alkyl chloride. The presence of the chlorobutyl group raises concerns about potential genotoxicity, as alkyl halides are a class of compounds that can act as alkylating agents.[4][5][6][7][8] Therefore, a dual-pronged analytical strategy is recommended to ensure comprehensive characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the analysis of volatile and semi-volatile potential genotoxic impurities like alkyl halides.[4][5][6][7] Headspace GC-MS, in particular, offers high sensitivity for detecting trace levels of such compounds in drug substances.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is ideal for the analysis of the intact, less volatile parent molecule. It provides structural information through fragmentation analysis and allows for sensitive quantification in complex matrices. The structural elucidation of Buspirone and its metabolites is well-documented using LC-MS/MS, providing a strong foundation for method development for this related impurity.[9][10][11]

This guide will detail the protocols for both GC-MS and LC-MS/MS, enabling a thorough and robust analysis of this critical pharmaceutical impurity.

Chemical and Physical Properties

A summary of the key properties of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione is presented below.

PropertyValueSource
Molecular Formula C₁₃H₂₀ClNO₂PubChem[1]
Molecular Weight 257.76 g/mol Santa Cruz Biotechnology[12]
Monoisotopic Mass 257.1183 g/mol LGC Standards[2]
IUPAC Name 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dionePubChem[1]
CAS Number 21098-11-3Fisher Scientific[3]

GC-MS Analysis Protocol for the Chlorobutyl Moiety

This protocol is optimized for the detection and quantification of the potentially genotoxic 4-chlorobutyl group, which may be present as a degradation product or related impurity.

Rationale for GC-MS

The volatility of the alkyl chloride portion of the molecule makes GC-MS an ideal analytical choice. Electron Ionization (EI) is an effective method for fragmenting small organic molecules and generating a characteristic mass spectrum for identification.[13]

Sample Preparation
  • Standard Preparation: Prepare a stock solution of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: For analysis in a drug substance, dissolve a known amount of the active pharmaceutical ingredient (API) in a suitable solvent to a final concentration of 10 mg/mL.

Headspace GC-MS Parameters
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentStandard, reliable gas chromatograph.
Mass Spectrometer Agilent 5977B MS or equivalentSensitive single quadrupole mass spectrometer suitable for this analysis.
Column DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness)Mid-polar column providing good separation for halogenated hydrocarbons.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas with optimal efficiency.
Oven Program 40°C (hold 5 min), ramp to 250°C at 10°C/min, hold 5 minInitial low temperature to trap volatile analytes, followed by a ramp to elute the target compound.
Injector Temp. 250°CEnsures complete vaporization of the sample.
Headspace Sampler
   Oven Temp.80°CPromotes partitioning of the volatile analyte into the headspace.
   Loop Temp.90°CPrevents condensation of the analyte.
   Transfer Line Temp.100°CPrevents condensation during transfer to the GC.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible fragmentation patterns.
Source Temp. 230°CMaintains a clean ion source.
Quadrupole Temp. 150°CEnsures consistent mass analysis.
Scan Range m/z 35-300Covers the expected mass range of the fragments.
Data Analysis and Expected Fragmentation

The primary fragmentation in EI-MS is expected to occur at the C-C bonds and the bond between the nitrogen and the butyl chain. The resulting fragmentation pattern will be a "fingerprint" for the molecule.[14]

  • Molecular Ion (M⁺): A peak at m/z 257 may be observed, but it is likely to be of low abundance due to the instability of the molecular ion.

  • Key Fragments:

    • Loss of Chlorine: A fragment at m/z 222, corresponding to the loss of a chlorine radical.

    • Cleavage of the Butyl Chain: Alpha-cleavage next to the nitrogen is common for amines and amides, leading to fragments from the spirocyclic portion.

    • Chlorobutyl Cation: A fragment corresponding to the [C₄H₈Cl]⁺ ion at m/z 91.

Caption: Predicted GC-MS fragmentation of the target molecule.

LC-MS/MS Analysis Protocol for the Intact Molecule

This protocol is designed for the sensitive and selective analysis of the intact 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione molecule.

Rationale for LC-MS/MS

LC-MS/MS is a powerful technique for the analysis of non-volatile and semi-volatile compounds in complex mixtures.[13][15][16] Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, which can then be fragmented in a collision cell to produce specific product ions for structural confirmation and quantification. This approach is well-suited for the spirocyclic dione structure of the target molecule.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione in a mixture of methanol and water (1:1 v/v) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dilute the sample containing the API with the mobile phase to a concentration within the calibration range.

LC-MS/MS Parameters
ParameterRecommended SettingRationale
LC System Waters ACQUITY UPLC I-Class or equivalentHigh-performance LC system for good resolution and peak shape.
Mass Spectrometer Sciex Triple Quad 6500+ or equivalentA sensitive triple quadrupole mass spectrometer for quantitative analysis.
Column C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to promote protonation in ESI positive mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditionsA standard gradient for eluting a wide range of compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible retention times.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is effective for ionizing the nitrogen-containing spiro compound.
IonSpray Voltage 5500 VOptimal voltage for efficient ionization.
Source Temp. 500°CAids in desolvation of the analyte.
Collision Gas NitrogenCommon collision gas for CID.
MRM Transitions Q1: 258.1 -> Q3: [Product Ions]Precursor ion is the protonated molecule [M+H]⁺. Product ions to be determined experimentally.
Data Analysis and Expected Fragmentation

In ESI-MS/MS, the protonated molecule [M+H]⁺ at m/z 258.1 will be the precursor ion. Collision-Induced Dissociation (CID) will likely lead to fragmentation at the most labile bonds. Based on the fragmentation of the related compound Buspirone, key fragmentation pathways can be predicted.[9][11]

  • Precursor Ion: [M+H]⁺ at m/z 258.1.

  • Predicted Product Ions:

    • Loss of the chlorobutyl chain: Cleavage of the N-C bond connecting the butyl chain to the spirocycle, resulting in a fragment corresponding to the protonated spirocycle.

    • Fragmentation of the spirocycle: The dione ring may open, leading to characteristic losses.

    • Cleavage within the chlorobutyl chain: Fragmentation along the alkyl chain can also occur.

Caption: A typical workflow for LC-MS/MS analysis.

Troubleshooting and Method Validation

  • GC-MS:

    • Poor Peak Shape: Check for active sites in the GC inlet or column. Use a deactivated inlet liner.

    • Low Sensitivity: Optimize headspace parameters (temperature and time) to improve analyte transfer.

  • LC-MS/MS:

    • Signal Suppression: Matrix effects from the API can suppress the ionization of the analyte. Dilute the sample or use a more effective sample preparation technique like solid-phase extraction.

    • Inconsistent Retention: Ensure the mobile phase is properly prepared and the column is equilibrated.

Method validation should be performed according to ICH Q2(R1) guidelines and should include specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The mass spectrometric analysis of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione can be effectively achieved using both GC-MS and LC-MS/MS. GC-MS is the preferred method for assessing the presence of the potentially genotoxic chlorobutyl moiety, while LC-MS/MS provides a robust platform for the quantification and structural confirmation of the intact molecule. The protocols outlined in this guide provide a strong foundation for the development and validation of analytical methods for this critical pharmaceutical impurity.

References

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC. [Link]

  • Hybrid triple quadrupole-linear ion trap mass spectrometry in fragmentation mechanism studies: application to structure elucidation of buspirone and one of its metabolites. PubMed. [Link]

  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu. [Link]

  • Buspirone metabolite structure profile using a standard liquid chromatographic-mass spectrometric protocol. PubMed. [Link]

  • Mass spectrometric investigation of buspirone drug in comparison with thermal analyses and MO-calculations. PubMed. [Link]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC. [Link]

  • The use of N-succinyl derivatives in the study of amino acids and peptides by mass spectrometry. PubMed. [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. ResearchGate. [Link]

  • Equine metabolism of buspirone studied by high-performance liquid chromatography/mass spectrometry. Mad Barn Research Bank. [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Mass spectrometric investigation of buspirone drug in comparison with thermal analyses and MO-calculations. Semantic Scholar. [Link]

  • Determination of new algal neurotoxins (spirolides) near the Scottish east coast. ICES CM 2001/S:09. [Link]

  • Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics. PubMed. [Link]

  • 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione. PubChem. [Link]

  • LC-MS-Based Screening for Colchicine and Characterization of Major Bitter Constituents in Lily. MDPI. [Link]

  • Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. [Link]

  • Fragmentation Patterns In the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

Sources

Application

Application Note: Structural Characterization and Protocol Optimization for 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione via 1H NMR

Introduction & Application Context 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS: 21098-11-3) is a critical intermediate in the synthesis of Buspirone , a widely used anxiolytic drug. The purity of this intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS: 21098-11-3) is a critical intermediate in the synthesis of Buspirone , a widely used anxiolytic drug. The purity of this intermediate directly impacts the yield and impurity profile of the final Active Pharmaceutical Ingredient (API). Specifically, the presence of unreacted spiro-imide or "dimerized" by-products (bis-alkylation) can lead to difficult-to-remove impurities downstream.

This application note provides a definitive protocol for the 1H NMR characterization of this compound. Unlike standard spectral databases, this guide focuses on process control : distinguishing the product from key synthetic impurities and optimizing acquisition parameters for quantitative analysis (qNMR).

Key Analytical Challenges
  • Spectral Overlap: The central methylene protons of the butyl chain (

    
    ) overlap significantly with the cyclopentane ring protons of the spiro core (
    
    
    
    1.5 – 1.8 ppm).
  • Symmetry: The high symmetry of the spiro-glutarimide core results in simplified signal patterns that can mask subtle conformational isomers or impurities if resolution is insufficient.

  • Process Impurities: Distinguishing the target mono-alkylated product from the N,N'-butane-1,4-diylbis(8-azaspiro[4.5]decane-7,9-dione) dimer.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra capable of resolving multiplet structures in the aliphatic region, sample concentration and solvent quality are paramount.

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as internal reference.
    
    • Rationale: The compound is highly lipophilic. DMSO-

      
       may be used but often broadens exchangeable signals (if any precursors remain) and obscures the critical 
      
      
      
      2.5–2.6 ppm region due to the solvent residual peak (
      
      
      2.50).
  • Concentration: 10–15 mg of analyte in 600

    
    L solvent.
    
  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into the NMR tube to remove inorganic salts (e.g., 
    
    
    
    or
    
    
    ) carried over from the alkylation step.
Instrument Parameters

Standard "survey" parameters are insufficient for quantitative process control. Use the following optimized settings:

ParameterSettingRationale
Field Strength

400 MHz
Required to resolve the aliphatic multiplets (1.5–1.8 ppm).
Pulse Sequence zg30 (or equiv.)30° pulse angle ensures accurate integration without long delays.
Spectral Width -2 to 14 ppmCovers all signals plus potential acidic impurities.
Acquisition Time (AQ)

3.0 sec
Ensures good digital resolution (Hz/pt).
Relaxation Delay (D1)

10 sec
Critical: The quaternary carbons and symmetric CH2s have long

times. Short D1 leads to integration errors >5%.
Scans (NS) 16 or 32Sufficient S/N (>200:1) for main peak quantification.
Temperature 298 K (25°C)Standardized for shift reproducibility.

Workflow Visualization

The following diagram outlines the logical flow from crude reaction mixture to validated spectral data.

NMR_Workflow Sample Crude Reaction Mixture Extraction Workup: EtOAc/Water Extraction Sample->Extraction Remove Salts Prep NMR Prep: 15mg in 0.6mL CDCl3 (+TMS) Extraction->Prep Dry & Conc. Acquisition Acquisition: 400 MHz, D1=10s Prep->Acquisition Lock & Shim Processing Processing: LB=0.3Hz, Phase, Baseline Acquisition->Processing FT Analysis Data Analysis: Integration & Assignment Processing->Analysis Quantification

Figure 1: Analytical workflow for the characterization of Buspirone intermediates.

Spectral Analysis & Assignment

Chemical Structure Reference

Formula:


MW:  257.76  g/mol [1][2][3]

The molecule consists of two distinct domains:

  • Spiro-glutarimide Core: A 6-membered imide ring spiro-fused to a 5-membered cyclopentane ring.

  • N-Alkyl Chain: A 4-chlorobutyl chain attached to the imide nitrogen.

1H NMR Data Table ( , 400 MHz)
Position / MoietyShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
N-CH2 (Butyl

)
3.78Triplet (t)2H7.2Deshielded by imide Nitrogen. Key indicator of alkylation.[4]
Cl-CH2 (Butyl

)
3.53Triplet (t)2H6.6Deshielded by Chlorine. Distinct from N-CH2.
Imide CH2 (H-6, H-10)2.60Singlet (s)4H-Diagnostic Peak. Appears as a singlet due to ring symmetry.
Butyl Internal (

)
1.75 – 1.85Multiplet (m)4H-Overlaps with cyclopentane signals.
Cyclopentane (H-1 to H-4)1.50 – 1.75Multiplet (m)8H-Broad aliphatic envelope.
Detailed Interpretation
  • The Diagnostic Singlet (

    
     2.60):  The protons at positions 6 and 10 of the glutarimide ring appear as a sharp singlet. In the unreacted starting material (8-azaspiro[4.5]decane-7,9-dione), this peak appears slightly upfield (
    
    
    
    ~2.54) and the NH proton is visible at
    
    
    ~8.5-9.0. Disappearance of the NH peak and the downfield shift of the N-CH2 triplet confirms reaction completion.
  • The Butyl Chain: The triplet at

    
     3.53 (
    
    
    
    ) is critical for purity assessment. If the reaction runs too long or with excess amine downstream, this chlorine is displaced, and this triplet disappears.
  • Symmetry: The integration of the Imide CH2 (4H) vs. the N-CH2 (2H) must be exactly 2:1. Deviations suggest the presence of the "dimer" impurity (where two spiro rings are attached to one butane chain), which would alter the aliphatic integration ratios.

Logic Flow for Structural Verification

The following diagram illustrates the decision tree used to interpret the spectrum and verify the structure.

Spectral_Logic Start Analyze 1H Spectrum Check_NH Is NH Peak (~8.5 ppm) Present? Start->Check_NH Check_Imide Check Imide CH2 (~2.60 ppm, s, 4H) Check_NH->Check_Imide No Result_SM Impurity: Unreacted Starting Material Check_NH->Result_SM Yes Check_Triplets Identify Triplets at 3.78 & 3.53 ppm Check_Imide->Check_Triplets Found Integrate Integrate Aliphatic Region (1.5-1.9 ppm) Check_Triplets->Integrate Found Result_Prod CONFIRMED: Target Intermediate Integrate->Result_Prod Ratio Correct (12H) Result_Dimer Impurity: Dimer (Check Integration) Integrate->Result_Dimer Ratio High

Figure 2: Decision logic for spectral verification of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.

Troubleshooting & Common Impurities

ObservationPotential CauseRemediation
Broad Singlet at ~8.5 ppm Unreacted 8-azaspiro[4.5]decane-7,9-dione.Recrystallize from Isopropanol/Hexane.
Triplet at ~3.4 ppm (shifted) 1,4-Dichlorobutane residue.High vacuum drying (bp of 1,4-DCB is high, requires heat).
Extra triplets in 2.0-3.0 region Ring opening (hydrolysis) of the imide.Check pH of workup; avoid strong bases during extraction.
Water peak at 1.56 ppm Wet

overlapping with cyclopentane.
Store solvent over 4Å molecular sieves; water peak shifts/broadens integration.

References

  • Synthesis of Buspirone: Wu, Y. H., & Rayburn, J. W. (1972). Psychosedative imides. US Patent 3,717,634.

  • Spiro-imide Characterization: Luo, H., et al. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4,5]decane-7,9-dione hydrochloride. Research on Chemical Intermediates, 37, 1045–1051.

  • General NMR Shifts: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.

  • Compound Data: PubChem Compound Summary for CID 13568455, 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.[5]

Sources

Method

Application Note: Trace Determination of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione in Pharmaceutical Matrices

Executive Summary & Regulatory Context[1] This protocol details the trace quantification of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS: 21098-11-3), hereafter referred to as Impurity L . This compound is a ke...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1]

This protocol details the trace quantification of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS: 21098-11-3), hereafter referred to as Impurity L . This compound is a key intermediate in the synthesis of azapirone anxiolytics, most notably Buspirone Hydrochloride .

The Criticality of Detection

Impurity L contains a chlorobutyl moiety attached to a nitrogen atom. Under ICH M7 (R1) guidelines, alkyl halides are classified as structural alerts for mutagenicity due to their potential to act as alkylating agents toward DNA. Consequently, this impurity must be controlled to levels below the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day for lifetime exposure—requiring analytical methods with sensitivity in the low ppm (parts per million) range.

Conventional HPLC-UV methods often lack the specificity and sensitivity required for trace-level detection (LOD < 1 ppm) of this compound in the presence of the high-concentration Active Pharmaceutical Ingredient (API). This guide presents a validated, self-checking UHPLC-MS/MS workflow designed for high-throughput compliance testing.

Chemical Origin & Mechanism[2]

To develop a robust method, one must understand the "Life Cycle" of the impurity. Impurity L is formed during the alkylation of the spiro-imide core.

Synthesis Pathway Diagram

The following diagram illustrates the origin of Impurity L and its potential carryover into the final API.

SynthesisPath Spiro 8-Azaspiro[4.5]decane-7,9-dione (Starting Material) Impurity Impurity L (Target Analyte) Reactive Alkyl Halide Spiro->Impurity Alkylation (Na2CO3) Linker 1-Bromo-4-chlorobutane (Alkylating Agent) Linker->Impurity Buspirone Buspirone API (Final Product) Impurity->Buspirone Nucleophilic Subst. Impurity->Buspirone Unreacted Residue (Trace) Piperazine 1-(2-Pyrimidinyl)piperazine Piperazine->Buspirone

Caption: Synthesis pathway of Buspirone showing the origin of Impurity L as an intermediate and its potential persistence as a process impurity.

Physicochemical Profile & Method Strategy

PropertyValueImplication for Method Design
Molecular Formula C₁₃H₂₀ClNO₂Distinct isotope pattern (³⁵Cl/³⁷Cl) aids ID.
Molecular Weight 257.76 g/mol Precursor ion [M+H]⁺ at m/z 258.1.
LogP (Predicted) ~2.5 - 3.0Moderately lipophilic; ideal for C18 retention.
pKa Non-ionizable (Imide)The imide N is substituted; protonation occurs on Carbonyl O. Requires acidic mobile phase.
Solubility Soluble in MeOH, ACN, DCMUse MeOH/Water mixtures for diluent to match initial mobile phase.
Strategic Choice: Why ESI+?

While the molecule lacks a basic amine (the nitrogen is part of an imide), the carbonyl oxygens are sufficiently basic to accept a proton under acidic conditions (Formic Acid). Electrospray Ionization (ESI) in positive mode is preferred over APCI to minimize thermal degradation of the labile alkyl chloride tail.

Experimental Protocol

Reagents & Standards[3][6]
  • Reference Standard: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (Purity >98%).

  • Internal Standard (IS): Buspirone-d8 or a structural analog like 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 (if available) is highly recommended to compensate for matrix effects.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation

Objective: Maximize extraction of the lipophilic impurity while maintaining solubility of the salt-form API.

  • Stock Solution (Impurity): Dissolve 10 mg of Impurity L in 100 mL Methanol (100 µg/mL).

  • Calibration Standards: Serially dilute Stock with Diluent (50:50 MeOH:Water + 0.1% FA) to range from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (API):

    • Weigh 50 mg of Buspirone HCl API.

    • Dissolve in 10 mL of Diluent.

    • Vortex for 2 mins; Sonicate for 5 mins (maintain temp < 25°C to prevent degradation).

    • Filter through 0.22 µm PTFE syringe filter (discard first 1 mL).

    • Final Concentration: 5 mg/mL API.

Chromatographic Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.

    • Reasoning: Core-shell or hybrid particles provide high resolution to separate Impurity L from the massive API peak.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Program:

Time (min) %B Event
0.0 10 Initial Hold
1.0 10 Equilibration
6.0 90 Elution of Impurity L & API
8.0 90 Wash
8.1 10 Re-equilibration

| 10.0 | 10 | End |

Mass Spectrometry Parameters (MS/MS)
  • Source: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Gas Flow: 800 L/hr.

MRM Transitions (Optimized):

AnalytePrecursor (m/z)Product (m/z)CE (eV)RoleMechanism
Impurity L 258.1 122.1 25QuantifierRing cleavage / Butyl chain loss
Impurity L 258.1 148.1 18QualifierSpiro-imide fragment
Buspirone 386.3122.130System SuitabilityPyrimidinyl piperazine frag

Note: The transition 258.1 -> 122.1 is common in buspirone-related structures due to the stability of cyclic imide fragments, though experimental tuning is required per instrument.

Analytical Workflow Diagram

This flowchart ensures the analyst follows the critical decision points for data acceptance.

Workflow Start Start Analysis SysSuit System Suitability (S/N > 10 for LOQ) Start->SysSuit InjectSample Inject Sample (5 mg/mL API) SysSuit->InjectSample Pass CheckRT Check Retention Time (RT +/- 0.1 min of Std) InjectSample->CheckRT CheckIonRatio Check Ion Ratio (Quant/Qual within 20%) CheckRT->CheckIonRatio Match Fail Investigate (Matrix Effect/Interference) CheckRT->Fail No Match Calc Calculate Conc. (Linear Regression) CheckIonRatio->Calc Pass CheckIonRatio->Fail Fail

Caption: Decision tree for confirming the identity and quantity of Impurity L in unknown samples.

Method Validation & Troubleshooting

Validation Criteria (per ICH Q2)
  • Specificity: Inject blank matrix (Buspirone without Impurity L) to ensure no interference at m/z 258.1.

  • LOD/LOQ: Target LOQ should be ≤ 30% of the TTC limit.

    • Calculation: If limit is 5 ppm, LOQ should be 1.5 ppm.

  • Linearity: R² > 0.99 over the range of LOQ to 150% of limit.

  • Accuracy: Spike recovery at LOQ, 100%, and 150% levels (Acceptance: 80-120%).

Common Pitfalls & Solutions
  • Issue: Signal Suppression.

    • Cause: High concentration of API (Buspirone) co-eluting or causing source saturation.

    • Solution: Divert flow to waste during the API elution window (if RT differs) or use a Deuterated Internal Standard to normalize ionization efficiency.

  • Issue: Carryover.

    • Cause: Lipophilic chlorobutyl chain sticking to injector loop.

    • Solution: Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • United States Pharmacopeia (USP). (2023). Buspirone Hydrochloride Monograph: Impurity L.[1][2] USP-NF. Link

  • European Medicines Agency (EMA). (2014).[3] Guideline on the Limits of Genotoxic Impurities.[3]Link

  • Luo, H., et al. (2011).[4] The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[4,5] decane-7,9-dione hydrochloride.[4][5] ResearchGate.[6][4] Link

  • Sigma-Aldrich. 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione Product Sheet.Link

Sources

Application

Forced degradation studies of Buspirone involving impurity L

Application Note: Advanced Forced Degradation Protocol for Buspirone Hydrochloride Involving Impurity L Executive Summary This application note details a rigorous forced degradation (stress testing) protocol for Buspiron...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Forced Degradation Protocol for Buspirone Hydrochloride Involving Impurity L

Executive Summary

This application note details a rigorous forced degradation (stress testing) protocol for Buspirone Hydrochloride , with a specific focus on demonstrating method specificity against Impurity L (Buspirone Related Compound L) . While standard stress testing focuses on degradation products, the presence of reactive synthetic intermediates like Impurity L requires a method capable of distinguishing between process-related impurities and stress-induced degradants.[1]

This guide provides a validated workflow to induce degradation (hydrolytic, oxidative, photolytic, and thermal) and proves that the analytical method can resolve the Active Pharmaceutical Ingredient (API) from both its degradation products (e.g., Buspirone N-Oxide, Buspirone Acid) and the critical process impurity, Impurity L.

Chemical Basis & Impurity Profile

To design an effective study, one must understand the structural origins of the impurities involved.

The Target: Impurity L
  • Identity: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.[1][2][3][4][5][6]

  • Pharmacopoeial Status: EP Impurity L; USP Related Compound L.[1]

  • Origin: Process Impurity (Synthetic Intermediate) .[1]

    • Mechanism:[1] Impurity L is the alkylated spiro-imide intermediate formed before the coupling reaction with 1-(2-pyrimidinyl)piperazine.[1] It is not typically a degradation product formed during stress testing of the pure API (as no source of chlorine exists to replace the piperazine moiety).

    • Criticality: Because it contains a reactive alkyl chloride, it is a potential genotoxic impurity (PGI) alert structure and must be strictly controlled. The analytical method must separate it from degradants to prevent false mass balance calculations.

Degradation Pathways
  • Hydrolysis (Acid/Base): The imide ring of the azaspiro moiety is susceptible to hydrolysis, leading to ring-opening and the formation of Buspirone Acid (Buspirone acid hydrochloride).

  • Oxidation: The tertiary amine in the piperazine ring is prone to N-oxidation, forming Buspirone N-Oxide .[1]

Pathway Visualization

The following diagram illustrates the divergence between the synthetic origin of Impurity L and the degradation pathways of the API.

BuspironePathways cluster_degradants Forced Degradation Products Start Spiro-Imide Starting Material ImpL Impurity L (Chlorobutyl Intermediate) *Process Impurity* Start->ImpL Alkylation (1-bromo-4-chlorobutane) API Buspirone HCl (Active API) ImpL->API Coupling with Pyrimidinyl Piperazine Acid Buspirone Acid (Ring Open) API->Acid Acid/Base Hydrolysis (Imide Cleavage) Oxide Buspirone N-Oxide API->Oxide Oxidation (H2O2) (N-Oxidation)

Caption: Figure 1. Mechanistic distinction between Process Impurity L (synthetic precursor) and stress-induced degradants.

Experimental Protocol

This protocol is designed to achieve 5–20% degradation. Over-degradation (>20%) can lead to secondary degradants that complicate impurity profiling.

Reagents & Equipment
  • API: Buspirone Hydrochloride Reference Standard (>99.0%).[1]

  • Impurity Standard: Buspirone Impurity L (8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione).[1][4][5]

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1][6]

  • Stress Agents: 1N HCl, 1N NaOH, 30% H₂O₂ (diluted to 3%).

Preparation of Solutions
  • Stock Solution (API): Dissolve Buspirone HCl in Mobile Phase A to a concentration of 1.0 mg/mL .

  • Impurity L Spiking Solution: Prepare a 0.1 mg/mL stock of Impurity L in ACN.

  • Spiked Sample (Specificity Check): Mix 1.0 mL of API Stock with 0.1 mL of Impurity L stock. This is used to prove resolution between the intrinsic process impurity and the generated degradants.[6][7][8][9][10]

Stress Procedures (Step-by-Step)
Stress TypeConditionProcedureTarget Degradation
Acid Hydrolysis 0.1N HCl, 80°CMix 5 mL API Stock + 5 mL 0.1N HCl.[1] Reflux at 80°C for 2-4 hours. Neutralize with 0.1N NaOH before injection.10-15% (Forms Buspirone Acid)
Base Hydrolysis 0.1N NaOH, RTMix 5 mL API Stock + 5 mL 0.1N NaOH. Keep at Room Temp for 1 hour. (Base hydrolysis is rapid; heat may degrade completely).[1] Neutralize with 0.1N HCl.10-20% (Rapid Ring Opening)
Oxidation 3% H₂O₂, RTMix 5 mL API Stock + 5 mL 3% H₂O₂. Store in dark at RT for 2-6 hours.5-10% (Forms N-Oxide)
Thermal 80°C (Dry)Place 50 mg solid API in a sealed vial at 80°C for 7 days.[1] Dissolve in diluent.<5% (Buspirone is thermally stable)
Photolytic UV / FluorescentExpose solid API (1.2 million lux hours) and solution to UV light.[1]Variable

Critical Control: Always run a "Blank Stress" (Stress agent without API) to identify peaks arising from the reagents themselves.

Analytical Methodology (Stability Indicating)

The following HPLC conditions are optimized to separate the non-polar Impurity L from the polar degradants.

  • Column: C18 (e.g., Beckman Ultrasphere C18 or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile : Methanol (50:50).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 244 nm (Max absorption for the pyrimidinyl moiety).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.08515Initial Hold
5.08515Elute Polar Degradants (Acid)
20.04060Elute Buspirone (API)
30.01090Elute Impurity L (Late Eluter)
35.01090Wash
36.08515Re-equilibrate

Rationale: Impurity L (Chlorobutyl) is significantly less polar than Buspirone (which has ionizable amines) and Buspirone Acid.[1] Therefore, a gradient ramping to high organic strength (90% B) is mandatory to elute Impurity L. Isocratic methods often fail to elute Impurity L, leading to "ghost peaks" in subsequent runs.

Results & Discussion

Expected Chromatographic Profile

In a successful study, the relative retention times (RRT) relative to Buspirone (approx 12-15 min) should be:

  • Buspirone Acid (Degradant): RRT ~0.2 - 0.4 (Early eluting, polar).[1]

  • Buspirone N-Oxide (Degradant): RRT ~0.8 - 0.9 (Slightly more polar than API).[1]

  • Buspirone (API): RRT = 1.00.

  • Impurity L (Process): RRT ~1.8 - 2.2 (Late eluting, non-polar).

Specificity Validation
  • Resolution (Rs): The critical pair is often Buspirone N-Oxide and Buspirone.[1] Ensure Rs > 1.5.

  • Impurity L Separation: The method must demonstrate that Impurity L does not co-elute with any late-eluting thermal degradants (e.g., dimers).[1]

  • Peak Purity: Use a Diode Array Detector (DAD) to confirm that the Buspirone peak is spectrally pure (Purity Angle < Purity Threshold) in all stressed samples, proving no hidden co-elution.

Mass Balance Calculation


A mass balance between 95.0% and 105.0%  confirms that all degradation products are detected and that Impurity L is not interfering with the quantification of the main peak.[1]

References

  • European Pharmacopoeia (Ph.[11] Eur.) . Buspirone Hydrochloride Monograph. 11th Edition. (Defines Impurity L structure and limits).

  • United States Pharmacopeia (USP) . Buspirone Hydrochloride: Related Compounds. USP-NF 2024.[1] (Identifies Related Compound L). [1]

  • Al-Sagher, F. (2022).[1] Stability-Indicating High-Performance Liquid Chromatographic Assay of Buspirone HCl. Journal of Chromatographic Science. (Describes acid/base hydrolysis pathways and Buspirone Acid formation).

  • PubChem . Compound Summary: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (Impurity L).[1][4][5] National Library of Medicine. [1]

  • BenchChem . Overcoming Buspirone Hydrochloride Degradation in Acidic Conditions. (Technical guide on hydrolysis kinetics).

Sources

Method

Application Note: A Protocol for the Preparative Isolation of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione from Buspirone Synthesis Batches

Abstract This application note provides a comprehensive, in-depth guide for the isolation and purification of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione, a critical process-related impurity and key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the isolation and purification of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione, a critical process-related impurity and key intermediate in the synthesis of Buspirone. The detection, identification, and quantification of such impurities are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure the safety and efficacy of the final drug product.[1][2] This document details a robust strategy employing preparative High-Performance Liquid Chromatography (Prep-HPLC), a technique essential for obtaining high-purity reference standards required for analytical method validation and toxicological studies.[3] We will cover the entire workflow, from the strategic selection of source material and analytical method development to the final preparative scale-up, fraction collection, and characterization of the isolated compound.

Part I: Foundational Principles & Strategic Approach

The Rationale: Why Isolate This Specific Compound?

8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS 21098-11-3) is a direct precursor in several synthesis routes for Buspirone, an anxiolytic agent of the azaspirodecanedione class.[4][5] Its structural similarity to both starting materials and the final Active Pharmaceutical Ingredient (API) means it can persist as a process-related impurity in the final drug substance if not adequately controlled.

The isolation of this compound is driven by three primary needs:

  • Reference Standard Generation: A highly pure standard of the impurity is essential for the validation of analytical methods used in routine quality control. It allows for accurate quantification of the impurity in production batches of Buspirone.

  • Structural Elucidation: While the structure is known, isolating an unknown peak from a chromatogram and confirming its identity as 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione is a fundamental step in impurity profiling.

  • Toxicological Assessment: Regulatory guidelines require that impurities present above a certain threshold (typically >0.1%) be identified and qualified for safety.[3] Providing a pure sample for toxicological evaluation is a critical part of this process.

The Strategy: Preparative HPLC as the Method of Choice

For separating structurally similar compounds within a complex mixture, preparative liquid chromatography (Prep-LC) is the industry-standard technique.[6] While other methods like recrystallization or extraction exist, they often lack the resolving power to separate closely related impurities with high efficiency. Prep-LC offers unparalleled advantages:

  • High Resolution: Provides precise separation of components, even those with minor structural differences.

  • High Purity Yield: Capable of delivering gram-level quantities of the target compound at >99% purity.

  • Scalability: Analytical methods can be reliably scaled up to a preparative scale.

Source Material Selection: The Principle of Enrichment

The efficiency of any preparative isolation is significantly enhanced by starting with a material that is enriched in the target compound.[7] Attempting to isolate a 0.1% impurity from a final, highly pure API batch is inefficient. Instead, strategic selection of the source material is paramount. Ideal sources include:

  • Crude Reaction Mixtures: Unpurified batches of Buspirone where 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione may be present as an unreacted intermediate.

  • Crystallization Mother Liquor: The liquid remaining after the crystallization of Buspirone is often enriched with more soluble impurities.

  • Forced Degradation Samples: While less common for intermediates, subjecting Buspirone to stress conditions (e.g., acid/base hydrolysis, oxidation) can sometimes generate or concentrate certain impurities.[8][9]

Part II: Analytical Method Development: The Blueprint for Separation

A robust, well-resolved analytical HPLC method is the foundation for a successful preparative-scale separation.[3] The goal is to achieve baseline separation between Buspirone, the target compound 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione, and other potential impurities.[1][8]

Protocol: Analytical HPLC Method
  • Instrumentation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., Ultrasphere C18, 4.6 x 250 mm, 5 µm) is a common choice for Buspirone and its related substances.[8]

  • Mobile Phase A: 10mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 6.1 with dilute KOH.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program is essential to separate compounds with differing polarities.

    • Rationale: An isocratic method may not provide sufficient resolution for all impurities in a single run. A gradient allows for the elution of more retained compounds like Buspirone while providing good separation for earlier eluting species.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm and 240 nm. A PDA detector is advantageous to assess peak purity across multiple wavelengths.[1][2]

  • Column Temperature: 40 °C.

    • Rationale: Elevated temperature can improve peak shape and reduce viscosity, leading to better resolution and lower backpressure.[8][9]

  • Sample Preparation: Dissolve the enriched source material in a suitable solvent (e.g., Methanol or a mixture of Mobile Phase A/B) to a concentration of approximately 1 mg/mL.

Part III: Preparative HPLC Protocol: Scaling for Isolation

The transition from analytical to preparative scale involves more than increasing volumes; it requires a systematic scale-up of all method parameters to maintain resolution while maximizing throughput.

Workflow Diagram: From Enriched Sample to Pure Compound

G cluster_prep Preparation & Analysis cluster_isolation Isolation & Purification cluster_verification Validation & Final Product Enriched_Sample 1. Enriched Source Material (Crude Batch / Mother Liquor) Analytical_Method 2. Analytical HPLC Method Development Enriched_Sample->Analytical_Method Scale_Up 3. Prep HPLC Method Scale-Up Analytical_Method->Scale_Up Prep_Run 4. Preparative HPLC Run & Sample Loading Scale_Up->Prep_Run Fraction_Collection 5. Targeted Fraction Collection Prep_Run->Fraction_Collection Solvent_Removal 6. Solvent Removal (Lyophilization) Fraction_Collection->Solvent_Removal Purity_Check 7. Purity Confirmation (Analytical HPLC) Solvent_Removal->Purity_Check ID_Confirm 8. Identity Confirmation (MS, NMR) Purity_Check->ID_Confirm Final_Compound Pure Isolated Compound (>99% Purity) ID_Confirm->Final_Compound

Caption: Workflow for the isolation of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.

Step-by-Step Preparative Protocol
  • Sample Preparation: Dissolve a significant quantity (e.g., 500 mg to 5 grams) of the enriched source material in the strongest solvent compatible with the mobile phase (e.g., Methanol or DMSO), minimizing the volume used. Ensure complete dissolution.[3][6]

  • Instrumentation & Parameters: The following table outlines typical parameters for scaling up the analytical method.

ParameterAnalytical ScalePreparative ScaleRationale for Change
Column 4.6 mm ID x 250 mm30 mm ID x 250 mmIncreased diameter allows for higher sample loading.
Particle Size 5 µm10 µmLarger particles reduce backpressure at higher flow rates.
Flow Rate 1.0 mL/min42 mL/minFlow rate is scaled geometrically with the column cross-sectional area.
Injection Volume 10 µL1 - 5 mLMaximized to load as much sample as possible without losing resolution.
Gradient Time MaintainedMaintainedGradient profile is kept proportional to maintain separation.
Detection Analytical UV CellPreparative UV CellPreparative cells handle higher flow rates without over-pressuring.
  • Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the target peak, which should be identifiable based on the retention time from the analytical method. Use a fraction collector set to trigger collection based on UV signal threshold and time windows.

  • Post-Isolation Processing: Combine the collected fractions containing the pure compound. The mobile phase must be removed to yield the solid product.

    • Lyophilization (Freeze-Drying): This is the preferred method for removing aqueous-organic mobile phases. It is a gentle process that avoids thermal degradation of the compound.

    • Rotary Evaporation: Can be used to remove the bulk of the organic solvent (e.g., acetonitrile) before lyophilization.

Part IV: Verification and Characterization (The Self-Validating System)

Isolation is incomplete without rigorous verification of purity and identity. This step ensures the entire protocol is trustworthy and has yielded the correct compound.

  • Purity Assessment: Take a small amount of the final, dried solid and analyze it using the original analytical HPLC method. The goal is to see a single, sharp peak at the expected retention time, with a purity of >99% as determined by peak area percentage.

  • Identity Confirmation:

    • Mass Spectrometry (MS): Infuse a sample into a mass spectrometer to confirm the molecular weight. For C₁₃H₂₀ClNO₂, the expected monoisotopic mass is approximately 257.12 Da.[10]

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are required to definitively confirm the chemical structure and ensure it matches that of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.

Part V: Data Summary

The following table summarizes the expected outcome of a successful preparative run.

ParameterResult
Starting Material 2.5 g of enriched Buspirone mother liquor
Target Impurity Content ~15% by area
Total Injections 5 x 2 mL
Isolated Mass (Post-Lyophilization) ~320 mg
Recovery Yield ~85%
Final Purity (by Analytical HPLC) >99.5%
Identity Confirmation (by MS, NMR) Confirmed

Conclusion

This application note outlines a validated and robust protocol for the isolation of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione from Buspirone synthesis streams. By combining strategic source material selection with a systematic scale-up from an analytical HPLC method, this approach enables the efficient production of a high-purity reference standard. The final verification steps ensure the trustworthiness of the process, delivering a compound suitable for regulatory, quality control, and research applications. This methodology is fundamental to modern pharmaceutical development, where a deep understanding and control of impurities are critical for ensuring drug safety and quality.

References

  • Vertex AI Search. (2025, May 19). Isolation of impurities using preparative liquid chromatography in pharmaceutical industry.
  • Patel, P. N., et al. (2023, June 13). A Review on Various Analytical Methodologies for Buspirone. Research Journal of Pharmacy and Technology. [Link]

  • BenchChem. (2025). Overcoming buspirone hydrochloride degradation in acidic conditions.
  • Kartal, M., Khedr, A., & Sakr, A. (2000). Liquid Chromatographic Method for the Analysis of Buspirone HCl and Its Potential Impurities.
  • Emiran, A., et al. (2004). Stability-indicating high-performance liquid chromatographic assay of buspirone HCl. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 39-50.
  • Emery Pharma. Preparative Liquid Chromatography (Prep-LC) Purification Services.
  • Kartal, M., Khedr, A., & Sakr, A. (2000, April 15). Liquid chromatographic method for the analysis of buspirone HCl and its potential impurities. Journal of Chromatographic Science. [Link]

  • Chemistry World. Preparative Chromatography.
  • Neopharm Labs. (2024, January 31). 5 Essential Strategies for Mastering Pharmaceutical Impurity Isolation.
  • Walsh Medical Media. (2015, February 6). Analytical Determination of Buspirone Hydrochloride in Pure Solutions, Pharmaceutical Preparation and Urine Samples.
  • El-Gindy, A., et al. (2004). Stability-Indicating High-Performance Liquid Chromatographic Assay of Buspirone HCl. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 39-50. [Link]

  • Strides Pharma Canada Inc. (2021, March 4). PRODUCT MONOGRAPH Buspirone Hydrochloride Tablets, USP.
  • Kurien, J., Kurian, T., & Mathew, A. (2012). Simple Spectrophotometric Determination of Buspirone Hydrochloride in Bulk Drug and Pharmaceutical Dosage Forms. Journal of Science and Society, 10(2), 147-154.
  • Daicel Pharma Standards. Buspirone Impurities Manufacturers & Suppliers.
  • BOC Sciences. (2023, May 7). Research Methods of Drug Impurities.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13568455, 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.
  • Luo, H., et al. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[1][8] decane-7,9-dione hydrochloride. Medicinal Chemistry Research, 21, 280-283.

  • Pharmaffiliates. 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8.
  • Sigma-Aldrich. 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione AldrichCPR.
  • LGC Standards. 8-(4-Chlorobutyl)-8-azaspiro[4.5]-decane-7,9-dione.
  • ChemicalBook. (2026, January 13). 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.
  • MilliporeSigma. Buspirone Related Compound L - 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.
  • PrepChem.com. Synthesis of 2-Hydroxy-8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione.
  • Google Patents. (n.d.). HU217129B - Process for the preparation of buspiron as therapeutical active ingredient of high purity.
  • USP Store. Buspirone Related Compound L (75 mg x 2) (8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione Synthesis

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: BUSP-INT-L-OPT Executive Summary: The "Hidden" Yield Killers The synthesis of 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (often re...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: BUSP-INT-L-OPT

Executive Summary: The "Hidden" Yield Killers

The synthesis of 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (often referred to as Buspirone Intermediate L) appears deceptive in its simplicity. It is a classic N-alkylation of a cyclic imide (3,3-tetramethyleneglutarimide) using a dihaloalkane.

However, researchers frequently encounter a "yield ceiling" of 50–60% due to three competitive pathways that are often misdiagnosed:

  • The "Dumbbell" Effect (Dimerization): The target product acts as a nucleophile, reacting again with the starting imide to form a bis-imide dimer.

  • Elimination: The chlorobutyl chain undergoes dehydrohalogenation under harsh basic conditions, forming a useless alkene byproduct.

  • Hydrolytic Ring Opening: The glutarimide ring is susceptible to opening in the presence of strong bases and trace water, forming a dicarboxylic acid amide.

This guide provides an optimized Phase Transfer Catalysis (PTC) protocol to bypass these issues, moving away from the hazardous NaH/DMF routes.

Optimized Protocol: Phase Transfer Catalysis (PTC)

Why this works: The PTC method uses a solid-liquid interface (K₂CO₃/Toluene) which keeps the concentration of the deprotonated imide low in the organic phase, drastically reducing dimerization and hydrolysis.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
8-Azaspiro[4.5]decane-7,9-dione Substrate1.0Dry thoroughly before use.[1]
1-Bromo-4-chlorobutane Alkylating Agent3.0 - 4.0 CRITICAL: Large excess drives mono-alkylation.
Potassium Carbonate (K₂CO₃) Base2.5Anhydrous, finely powdered.
TBAB (Tetrabutylammonium bromide)Catalyst0.05 (5 mol%)Facilitates anion transfer.
Toluene (or Acetone)Solvent10 volToluene allows higher temp; Acetone is easier to remove.
Step-by-Step Workflow
  • Preparation: Charge the reaction vessel with 1-bromo-4-chlorobutane (3.0–4.0 eq), K₂CO₃ (2.5 eq), and TBAB (5 mol%) in Toluene.

  • Activation: Heat the mixture to 50°C for 15 minutes to establish the catalytic cycle.

  • Controlled Addition: Dissolve the imide (1.0 eq) in a minimum amount of Toluene (or add as a solid in portions). Add this slowly to the reaction mixture over 1–2 hours.

    • Technical Insight: By adding the imide to the excess alkyl halide, you ensure the statistical probability favors the reaction of Imide + Alkyl Halide rather than Imide + Product.

  • Reaction: Reflux (110°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7) or HPLC.

  • Workup:

    • Filter off inorganic salts (KBr, KCl, excess K₂CO₃) while warm.

    • Distill off the solvent and the excess 1-bromo-4-chlorobutane under reduced pressure (recover for reuse).

    • Purification: The residue is often an oil. Crystallize from Isopropyl Alcohol (IPA) or Hexane/EtOAc if solidification is required.

Troubleshooting Guide (FAQ)

Issue 1: "I see a large spot on TLC that doesn't move (Baseline) or runs very high."

Diagnosis: Dimerization (The "Dumbbell" Impurity). Mechanism: The target product (which contains a C-Cl bond) reacted with another molecule of the starting imide. Solution:

  • Immediate Fix: You cannot reverse this. You must separate it via column chromatography (the dimer is much more polar/non-polar depending on the system, usually elutes later than the target in non-polar solvents due to size, or stays on baseline if ring-opened).

  • Prevention: Increase 1-bromo-4-chlorobutane to 4.0 equivalents. Do not use 1,4-dichlorobutane; the reactivity difference between Br and Cl in the bromo-chloro reagent is essential for selectivity.

Issue 2: "My yield is low, and I see starting material remaining despite refluxing for 24h."

Diagnosis: Catalyst Poisoning or "Stalling." Mechanism: The active site of the Phase Transfer Catalyst may be clogged by highly lipophilic anions (like Iodide if KI was added) or the stirring is insufficient to create the necessary interfacial area. Solution:

  • Agitation: PTC reactions are stirring rate-dependent . Increase RPM to ensure a fine suspension.

  • Catalyst Switch: If using Acetone, switch to Toluene/TBAB to allow higher reaction temperatures (reflux >100°C).

Issue 3: "The product is an oil that won't crystallize."

Diagnosis: Impurity Entrapment. Mechanism: Excess 1-bromo-4-chlorobutane or trace solvents prevent the crystal lattice from forming. Solution:

  • High Vacuum: Ensure the crude oil is subjected to high vacuum (<5 mbar) at 60°C to remove the excess alkyl halide.

  • Seed Crystal: If available, seed the oil in cold Isopropyl Ether or Hexane.

  • Cold Crash: Dissolve in minimum hot IPA, then cool rapidly to -20°C.

Visualizing the Chemistry

Pathway Analysis & Impurity Formation

ReactionPathways cluster_conditions Optimization Strategy Imide Starting Imide (8-azaspiro[4.5]decane-7,9-dione) Target TARGET PRODUCT (8-(4-chlorobutyl)-...) Imide->Target Path A: PTC/Base (Main Reaction) Dimer IMPURITY: Dimer (Bis-alkylation) Imide->Dimer Reagent 1-Bromo-4-chlorobutane (Excess) Reagent->Target Target->Dimer Path B: Reaction with excess Imide Elim IMPURITY: Alkene (Elimination) Target->Elim Path C: High Heat Strong Base Advice To block Path B: Use 4.0 eq Reagent Slow addition of Imide

Caption: Reaction logic flow showing the critical competition between the Target Product formation and the Dimerization pathway (Path B).

Comparative Analysis: Why PTC?

FeatureClassical Method (NaH / DMF)Optimized Method (PTC / Toluene)
Safety High Risk: H₂ gas evolution; DMF is hepatotoxic.Safe: No gas evolution; Toluene is manageable.
Water Sensitivity Extreme (NaH requires anhydrous conditions).Moderate (PTC tolerates trace moisture).
Workup Difficult: DMF requires aqueous wash (emulsions).Easy: Filter salts, evaporate solvent.
Yield (Typical) 60–70%85–92%
Dimer Formation High (Homogeneous phase favors collisions).Low (Heterogeneous phase limits concentration).

References

  • Bristol-Myers Squibb Co. (1972). Process for the preparation of Buspirone and intermediates.[2][3] US Patent 3,717,634.

  • Jaskowska, J., & Kowalski, P. (2008).[4] "N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-free Conditions." Journal of Heterocyclic Chemistry, 45(5), 1371-1375.

  • Luo, H., et al. (2011).[2] "The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[4,5] decane-7,9-dione hydrochloride." Research on Chemical Intermediates, 37, 1041–1046. (Validating the chlorobutyl intermediate pathway).

  • Egis Gyogyszergyar. (1987). Process for the preparation of buspirone.[2][3] Hungarian Patent HU187999B. (Discusses the difficulty of purification in classical methods).

Sources

Optimization

Technical Support Center: Stability Optimization for 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione

Welcome to the Technical Support Hub for Buspirone Intermediate Analysis. Status: Operational | Last Updated: February 20, 2026[1] This guide addresses the stability profile of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub for Buspirone Intermediate Analysis. Status: Operational | Last Updated: February 20, 2026[1]

This guide addresses the stability profile of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS: 21098-11-3), a critical intermediate and impurity standard (Buspirone Impurity L) used in pharmaceutical development.[1]

Module 1: The Stability Profile (Root Cause Analysis)

To troubleshoot stability, one must understand the molecule's dual-threat reactivity.[1] This compound is not merely a "dione"; it is a spiro-glutarimide with an electrophilic alkyl chloride tail.[1]

The Two Primary Degradation Vectors
  • Hydrolytic Ring Opening (pH-Driven): The glutarimide ring is thermodynamically unstable in basic media.[1][2] Hydroxide ions attack the carbonyl carbons, cleaving the C-N bond.[1] This results in the formation of the corresponding spiro-amic acid (open-ring carboxylic acid).[1]

    • Risk Factor:[1] High pH (>7.[1]5) and aqueous solvents.[1][3]

    • Observation: Appearance of a polar, early-eluting peak in Reverse Phase HPLC (RP-HPLC).[1]

  • Nucleophilic Displacement (Solvent-Driven): The terminal alkyl chloride is a primary electrophile.[1][2] In the presence of nucleophilic solvents (methanol, ethanol) or impurities (amines), the chloride is displaced via an SN2 mechanism.[1]

    • Risk Factor:[1] Protic solvents (MeOH, EtOH) stored at room temperature.[1]

    • Observation: Loss of potency and formation of ether/alcohol byproducts.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the competitive degradation pathways you must control.

DegradationPathways Start 8-(4-Chlorobutyl)-8-azaspiro [4.5]decane-7,9-dione (Intact Molecule) Hydrolysis Hydrolysis (Base Catalyzed) Start->Hydrolysis + H2O / OH- Solvolysis Solvolysis/Substitution Start->Solvolysis + ROH / RNH2 RingOpen Spiro-Amic Acid (Ring Open Impurity) [Polar, Acidic] Hydrolysis->RingOpen C-N Bond Cleavage Displacement Des-chloro Analog (Alcohol/Ether/Dimer) [Non-Polar Shift] Solvolysis->Displacement Cl Displacement (SN2)

Figure 1: Competitive degradation pathways showing hydrolytic ring opening vs. nucleophilic substitution of the chloride tail.[1]

Module 2: Troubleshooting Guide (Q&A Format)

Scenario A: Solution Preparation & Storage

Q: Can I store the stock solution in Methanol or Ethanol? A: No. Avoid protic solvents for long-term storage. [1]

  • Why: Methanol acts as a nucleophile.[1] Over time (days to weeks), methoxide/methanol attacks the alkyl chloride, forming the methoxy-analog.[1] Furthermore, trace water in alcohols promotes ring opening.[1]

  • Recommendation: Dissolve in Acetonitrile (ACN) or DMSO (anhydrous).[1] ACN is preferred for HPLC standards as it is non-nucleophilic and volatile.[1] Store at -20°C.

Q: My solution turned cloudy after 24 hours in aqueous buffer. What happened? A: You likely exceeded the solubility limit or induced hydrolysis. [1]

  • Mechanism: The intact imide has limited water solubility.[1] If you prepared it in a high-pH buffer (pH > 8), the ring opens to the amic acid, which is more soluble.[1] However, if the pH is neutral/acidic and the concentration is high, the compound may precipitate.[1]

  • Fix: Maintain organic co-solvent (ACN) > 50% in your working solution.[1] Ensure buffer pH is < 6.0.[1]

Scenario B: HPLC Anomalies

Q: I see a "fronting" peak or a split peak in my chromatogram. A: This often indicates on-column hydrolysis. [1][2]

  • Diagnosis: If your mobile phase is basic (e.g., Ammonium Bicarbonate, pH 8-9), the glutarimide ring hydrolyzes during the run.[1]

  • Protocol Adjustment: Switch to an acidic mobile phase.

    • Recommended: 0.1% Formic Acid or Phosphoric Acid (pH ~2-3).[1]

    • Column: C18 (e.g., Waters XBridge or Agilent Zorbax SB-C18) which is stable in acid.[1]

Q: There is a new late-eluting impurity appearing in my stability samples. A: Check for Dimerization.

  • Cause: If the sample contains trace amines (e.g., from a synthesis step) or if the concentration is very high, the alkyl chloride of one molecule can react with the nucleophile of another.[1]

  • Verification: Check Mass Spec for [2M-HCl]+ or similar adducts.[1]

Module 3: Validated Analytical Workflow

Use this decision tree to diagnose purity issues in your reference standards or reaction mixtures.

TroubleshootingTree Start HPLC Issue Detected CheckRT Is the new peak EARLIER than Main Peak? Start->CheckRT CheckLate Is the new peak LATER than Main Peak? CheckRT->CheckLate No Early Suspect: Hydrolysis (Ring Opening) CheckRT->Early Yes Late Suspect: Dimerization or Cl-Exchange CheckLate->Late Yes Action1 Action: Check pH. Acidify Mobile Phase. Reduce Water Content. Early->Action1 Action2 Action: Check Solvent. Avoid MeOH/EtOH. Check for Amine contaminants. Late->Action2

Figure 2: Diagnostic logic for identifying impurity types based on Relative Retention Time (RRT).

Standard HPLC Conditions for Stability

To minimize artifacts during analysis, use these baseline conditions:

ParameterRecommendationRationale
Column C18 (L1), 150 x 4.6 mm, 3-5 µmStandard hydrophobicity for separating the chloride from hydrolysates.[1][2]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH stabilizes the glutarimide ring.[1]
Mobile Phase B AcetonitrileAprotic solvent prevents solvolysis.[1]
Gradient 10% B to 90% B over 15 minElutes polar hydrolysates early and the intact chloride later.[1][2]
Wavelength 210-220 nmThe molecule lacks strong chromophores; low UV is required.[1]

Module 4: Frequently Asked Questions (FAQ)

Q: Is this compound light sensitive? A: While not intensely photo-labile like some conjugated systems, glutarimides can undergo photo-oxidation over extended periods.[1][2] Store in amber vials as a precaution [1].

Q: What is the exact mass for Mass Spec confirmation? A: The monoisotopic mass is 257.12 Da .[1] In ESI+, look for the [M+H]+ peak at 258.12 .[1] You should observe a characteristic Chlorine isotope pattern (3:1 ratio of M to M+2) [4].[1]

Q: Why is this impurity designated "Impurity L" in Buspirone monographs? A: It is a starting material/intermediate that failed to react with the piperazine fragment.[1] Its presence indicates incomplete conversion in the final alkylation step [2, 5].[1]

References

  • PubChem. (2025).[1][4] 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

Sources

Troubleshooting

Technical Support Center: Buspirone Impurity L &amp; Stability Profiling

The following technical guide addresses the characterization, origin, and control of Buspirone Impurity L . Note on Nomenclature & Origin: According to European Pharmacopoeia (EP) and USP standards, Impurity L is identif...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the characterization, origin, and control of Buspirone Impurity L .

Note on Nomenclature & Origin: According to European Pharmacopoeia (EP) and USP standards, Impurity L is identified as 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS: 21098-11-3).[1][2] It is chemically distinct from oxidative or hydrolytic degradation products because it contains a chlorine atom , which is absent in the parent Buspirone molecule. Therefore, Impurity L is classified as a Process-Related Impurity (unreacted intermediate), not a degradation product.

This guide focuses on troubleshooting its presence, distinguishing it from actual degradation pathways (like N-oxidation), and resolving analytical anomalies where it may be falsely identified during stability testing.

Module 1: Identification & Mechanistic Origin

Q1: What is the exact chemical identity of Impurity L, and why is it appearing in my API?

Answer: Impurity L is the key alkylating intermediate used in the synthesis of Buspirone.

  • Chemical Name: 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.[1][2][3][4][5]

  • Structure: It consists of the azaspiro-dione ring attached to a 4-chlorobutyl linker.[4]

  • Origin: It is the starting material that reacts with 1-(2-pyrimidinyl)piperazine (1-PP) to form Buspirone.

  • Reason for Presence: Its presence indicates incomplete alkylation during synthesis. It is a "carryover" impurity. Unlike oxidative degradants (e.g., N-oxides), it does not spontaneously form from Buspirone during storage because the parent drug lacks the chlorine source required to regenerate this molecule.

Q2: I am observing an increase in "Impurity L" during stability studies. Is this possible?

Answer: Chemically, it is highly improbable for Buspirone to degrade back into Impurity L under standard stability conditions (40°C/75% RH).

  • The Chemistry: Reverting Buspirone to Impurity L requires cleaving a C-N bond and replacing the nitrogen with a chlorine atom. This nucleophilic substitution is thermodynamically unfavorable in standard aqueous/solid-state stability environments.

  • Root Cause Analysis: If you observe a peak increasing at the retention time (RT) of Impurity L, it is likely:

    • Co-elution: A true degradation product (likely a dechlorinated hydrolysis product or an N-oxide) is co-eluting with Impurity L.

    • Matrix Interference: A degradation product from an excipient.

    • Analytical Artifact: If the method uses high concentrations of chloride salts (e.g., HCl) in the sample preparation with high heat, trace amounts of the alcohol-degradant could theoretically convert to the chloride, but this is rare.

Recommendation: Use a Photo Diode Array (PDA) detector to compare the UV spectrum of the "growing" peak against the Impurity L reference standard. If the spectra do not match perfectly, it is a co-eluting degradant.

Module 2: Visualizing the Pathways

The following diagram illustrates the Synthetic Pathway (where Impurity L originates) versus the Degradation Pathways (what actually happens during stability testing).

BuspironePathways cluster_legend Pathway Key ImpurityL Impurity L (Chloro-Intermediate) CAS: 21098-11-3 Buspirone Buspirone API (Parent Drug) ImpurityL->Buspirone Alkylation (Synthesis) Piperazine 1-(2-Pyrimidinyl)piperazine (1-PP) Piperazine->Buspirone Alkylation (Synthesis) Buspirone->ImpurityL Chemically Improbable NOxide Buspirone N-Oxide (Oxidative Degradant) Buspirone->NOxide Oxidation (H2O2 / Light) AcidMetabolite Buspirone Acid HCl (Hydrolytic Degradant) Buspirone->AcidMetabolite Hydrolysis (Acidic pH) AlcoholDeg Alcohol Analog (Cleavage Product) Buspirone->AlcoholDeg C-N Cleavage key1 Red Node = Process Impurity (L) key2 Blue Node = True Degradant

Caption: Figure 1. Buspirone Synthesis vs. Degradation. Impurity L is a precursor, whereas N-oxides and Acids are degradation products.

Module 3: Troubleshooting & Control Strategy

Q3: How do I remove Impurity L from the drug substance?

Answer: Since Impurity L is lipophilic (due to the chlorobutyl chain), it can be difficult to remove if the reaction is not driven to completion.

  • Reaction Control: Ensure a slight molar excess of the piperazine (1-PP) moiety and sufficient reaction time to consume all of Impurity L.

  • Purification:

    • Recrystallization: Use a polar solvent (e.g., Isopropanol or Ethanol). Impurity L is less soluble in polar salts than Buspirone HCl, but more soluble in organic non-polar phases.

    • Wash Step: An acid-base extraction workup is effective. Buspirone (basic) will protonate and move to the aqueous phase at pH 2-3, while the non-basic Impurity L (neutral imide) may remain in the organic layer (e.g., Toluene or DCM).

Q4: Which degradation products should I expect in stability trials?

If you are stress-testing Buspirone, focus on these actual degradants rather than Impurity L:

Degradation TypeImpurity Name (Common)MechanismStress Condition
Oxidation Buspirone N-Oxide Oxidation of the piperazine nitrogen.Peroxide, Light, Air
Hydrolysis Buspirone Acid Hydrolysis of the imide ring (spiro-dione).Acidic pH, Heat
Cleavage 1-(2-Pyrimidinyl)piperazine C-N bond cleavage at the butyl linker.Strong Acid/Base

Q5: My HPLC method cannot separate Impurity L from the N-Oxide. What should I do?

Answer: This is a common "Critical Pair" issue.

  • Protocol: Adjust the mobile phase pH.

    • Buspirone and its amine degradants are pH-sensitive. Impurity L (neutral imide) is less sensitive to pH changes.

    • Action: If using a C18 column at pH 6.0, try lowering the pH to 3.0. The basic N-oxide will elute faster (less retained) due to protonation, while Impurity L's retention will remain relatively stable, improving resolution.

  • Column Choice: Switch to a Phenyl-Hexyl column, which offers different selectivity for the aromatic pyrimidine ring compared to the alkyl chain of Impurity L.

Module 4: Analytical Validation Data (Example)

When validating your method, ensure specificity by spiking Impurity L separately.

CompoundRelative Retention Time (RRT)Detection (nm)Limit of Quantitation (LOQ)
Buspirone 1.00244-
Impurity L (Process) ~1.8 - 2.2 (Late eluting due to lipophilicity)210 / 2440.05%
Buspirone N-Oxide ~0.8 - 0.9 (More polar)2440.05%
1-PP (Impurity A) ~0.3 - 0.5 (Very polar)2440.03%

Note: RRTs are approximate and depend on the specific gradient used.

References

  • European Pharmacopoeia (Ph. Eur.) . Buspirone Hydrochloride Monograph. (Defines Impurity L as 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione).[1][2][3][4][5]

  • United States Pharmacopeia (USP) . Buspirone Hydrochloride Related Compounds. (Aligns with EP definition of Impurity L).[1][2][6][7]

  • Mahadik, K. R., et al. (2003). "Stability-indicating HPLC assay of buspirone HCl." Journal of Chromatographic Science. (Describes separation of acid/oxide degradants).

  • PubChem . Compound Summary: Buspirone Impurity L.[1][5][6] (Verifies Structure and CAS 21098-11-3).[1][4][5][7]

  • Ghassempour, A., et al. (2008). "Identification of degradation products of buspirone by LC-MS." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Optimization

Optimizing MS parameters for 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione detection

Ticket #: INC-844-CL-OPT Topic: Optimizing MS parameters for 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Executive Summary & Molecule Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: INC-844-CL-OPT
Topic: Optimizing MS parameters for 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione
Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary & Molecule Profile

User Context: You are analyzing 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS: 21098-11-3). In the pharmaceutical industry, this is widely known as Buspirone Impurity L (EP) or Related Compound L (USP).

Criticality: As an alkyl halide, this molecule possesses potential genotoxic structural alerts (alkylating agent). Regulatory bodies (FDA/EMA) require highly sensitive detection limits (often ppm level relative to API) for such intermediates.

Physicochemical Profile:

  • Formula: C₁₃H₂₀ClNO₂[1][2][3][4]

  • Monoisotopic Mass: ~257.12 Da

  • Key Feature: The chlorine atom provides a distinct isotopic signature (

    
    ) which is your greatest asset for selectivity.
    
  • Ionization Challenge: The molecule lacks a highly basic amine (unlike Buspirone). The nitrogen is part of an imide system, reducing its proton affinity.

Module 1: Ion Source Optimization (The "Front End")

User Question: "I am seeing low signal intensity in ESI+. Should I switch to APCI?"

Scientist Response: While APCI is often better for neutral molecules, ESI+ (Electrospray Ionization) remains the standard for this impurity due to the thermal instability of the alkyl chloride chain. APCI requires high temperatures that can induce premature degradation (dehydrohalogenation) before detection.

To maximize ESI+ sensitivity for this imide-based structure, you must force protonation.

Optimization Protocol
ParameterRecommended SettingScientific Rationale
Ion Mode ESI Positive The carbonyl oxygens and the imide system can accept a proton (

), though less readily than amines.
Mobile Phase Modifier 0.1% Formic Acid + 2mM Ammonium Formate Crucial: The ammonium ions can help stabilize the signal, but the acidity is required to protonate the imide. Avoid high pH.
Source Temp (Gas) 300°C - 350°C High enough to desolvate the lipophilic chlorobutyl chain, but do not exceed 350°C to prevent thermal loss of HCl.
Capillary Voltage 3.0 - 3.5 kV Keep moderate. Excessive voltage can cause In-Source Fragmentation (ISF), stripping the Cl group before the quad.
Cone Voltage / Declustering Potential Optimization Required (Start Low) Risk: High cone voltage will break the C-Cl bond immediately. Perform a "Cone Voltage Ramp" from 10V to 60V and monitor

258.1.

Module 2: MRM Transition Design (The "Filter")

User Question: "I have multiple peaks. How do I ensure I'm quantifying the correct impurity and not a matrix interference?"

Scientist Response: You must leverage the Chlorine isotope pattern. Design your method to monitor both the


 (Quantifier) and 

(Qualifier) species if sensitivity allows, or use the structural fragmentation of the spiro-core.
Recommended Transitions (Triple Quadrupole)

Note: Exact Collision Energies (CE) vary by instrument vendor (Agilent/Sciex/Thermo/Waters). You must ramp CE for your specific platform.

Transition TypePrecursor (

)
Product (

)
Est. CE (eV)Mechanism
Primary Quantifier 258.1 (

)
168.1 15 - 25N-Alkyl Cleavage: Loss of the chlorobutyl chain, leaving the stable 8-azaspiro[4.5]decane-7,9-dione core.
Qualifier 1 258.1 (

)
222.1 10 - 15Loss of HCl: Characteristic of alkyl chlorides.

.
Qualifier 2 (Isotope) 260.1 (

)
168.1 15 - 25Confirms presence of Chlorine. The ratio of Transition 1 to Transition 3 should be ~3:1.
Visualizing the Fragmentation Pathway

Fragmentation Parent Precursor Ion [M+H]+ m/z 258.1 LossHCl Product A [M+H - HCl]+ m/z 222.1 Parent->LossHCl Low CE Loss of HCl (-36) Core Product B (Spiro-Imide Core) m/z 168.1 Parent->Core Med CE N-C Cleavage Butyl Neutral Loss Chlorobutyl Chain

Caption: Figure 1. Proposed fragmentation pathway for Buspirone Impurity L. The cleavage of the N-butyl bond yields the stable spiro-imide core (m/z 168), the most reliable quantifier.

Module 3: Chromatography & Matrix Effects

User Question: "I observe significant carryover between injections. The blank after my high standard shows a peak."

Scientist Response: This is a classic issue with Alkyl Halides . The chlorobutyl chain is lipophilic and "sticky" on stainless steel and C18 stationary phases.

Troubleshooting Carryover
  • Needle Wash: A standard 50:50 Methanol:Water wash is insufficient.

    • Recommendation: Use an aggressive organic wash: 40:40:20 Acetonitrile:Isopropanol:Acetone (or Cyclohexane if compatible with your seal material).

  • Column Choice: Switch to a C8 or Phenyl-Hexyl column instead of a high-carbon-load C18. The Phenyl-Hexyl phase often provides better selectivity for the spiro-ring system while being less retentive for the alkyl chain.

  • Gradient Flush: Ensure your gradient goes to 95-98% Organic (Acetonitrile) and holds for at least 3-5 column volumes before re-equilibration.

Module 4: Workflow Visualization

To ensure a robust method, follow this logical decision tree for method development.

MethodDev Start Start: Method Development Buspirone Impurity L SourceOpt Step 1: Source Optimization (Prevent In-Source HCl Loss) Start->SourceOpt CheckIso Step 2: Check Isotope Pattern Is 258/260 ratio ~3:1? SourceOpt->CheckIso BranchYes Yes: Intact Ion CheckIso->BranchYes BranchNo No: In-Source Frag CheckIso->BranchNo MRMDev Step 3: MRM Optimization Target m/z 168 (Quant) & 222 (Qual) BranchYes->MRMDev LowerVolt Action: Lower Cone Voltage & Source Temp BranchNo->LowerVolt LowerVolt->SourceOpt LC_Opt Step 4: LC Optimization Address Carryover (Strong Wash) MRMDev->LC_Opt Final Final Method Validation LC_Opt->Final

Caption: Figure 2. Step-by-step optimization workflow emphasizing the preservation of the intact parent ion prior to MRM fragmentation.

FAQ: Troubleshooting Specific Failures

Q: My retention time is shifting drift.

  • A: The spiro-imide ring is sensitive to pH changes. Ensure your mobile phase is buffered (Ammonium Formate), not just acidified. If you are using simple 0.1% Formic Acid, the pH is uncontrolled (~2.7). Add 2-5mM Ammonium Formate to lock the pH and stabilize the retention of the ionizable nitrogen species.

Q: I see a peak at m/z 222 in my Q1 scan, even without collision energy.

  • A: This is In-Source Fragmentation (ISF) .[5] Your Declustering Potential (DP) or Cone Voltage is too high. The molecule is losing HCl in the source before it hits the first quadrupole.

    • Fix: Lower the DP/Cone Voltage by 5-10V increments until the 258 peak maximizes and the 222 peak minimizes.

Q: Can I use Methanol instead of Acetonitrile?

  • A: Yes, but be careful. Methanol is a protic solvent and can sometimes participate in nucleophilic substitution with alkyl chlorides at high temperatures/pressures in the source, potentially degrading the sample. Acetonitrile is generally preferred for alkyl halide stability.

References
  • European Pharmacopoeia (Ph. Eur.) . Buspirone Hydrochloride Monograph 10.0. (Defines Impurity L and limits).

  • United States Pharmacopeia (USP) . Buspirone Hydrochloride: Related Compound L.[4] Catalog No. 1078824.

  • LGC Standards . Impurity Profile of Buspirone: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.[3][4][6][7]

  • Korfmacher, W. A. (2005). Principles and Applications of Clinical Mass Spectrometry: Small Molecules.
  • Herman, J. L. (2002). Hydrolytic and oxidative degradation of buspirone. (Provides context on the stability of the spiro-imide core).

Sources

Troubleshooting

Minimizing the formation of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione during manufacturing

Technical Support Center: Buspirone API Manufacturing Subject: Control Strategy for 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (Buspirone Impurity L) Executive Summary: The "Impurity L" Challenge You are likely en...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Buspirone API Manufacturing Subject: Control Strategy for 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (Buspirone Impurity L)

Executive Summary: The "Impurity L" Challenge

You are likely encountering 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (referred to hereafter as Impurity L ) as a persistent residual intermediate in the synthesis of Buspirone Hydrochloride.

In regulatory contexts (EP/USP), this molecule is classified as a potential mutagenic impurity (PMI) due to the presence of the alkyl halide moiety (alkylating agent). "Minimizing its formation" in the final API is synonymous with maximizing its conversion during the alkylation of 1-(2-pyrimidinyl)piperazine (1-PP).

This guide provides the kinetic and thermodynamic strategies required to drive the consumption of Impurity L to non-detectable levels (ND) or within ICH M7 limits.

Module 1: Root Cause Analysis (Diagnostics)

Before altering parameters, identify why Impurity L is persisting.

Diagnostic IndicatorProbable Root CauseMechanism of Failure
High Impurity L (>0.5%) Kinetic Stalling The leaving group (Chloride) is too slow for the nucleophilic attack by 1-PP at the chosen temperature.
High Impurity L + Dimer Stoichiometry Imbalance Insufficient 1-PP equivalents. The reaction runs out of nucleophile before consuming all Impurity L.
Inconsistent Batches Phase Transfer Failure In biphasic systems (e.g., Toluene/Water), the catalyst (TBAB) is degraded or under-dosed, preventing contact between reagents.
Post-Workup Presence Solubility Trap Impurity L has similar solubility to Buspirone free base in non-polar solvents, making recrystallization difficult.

Module 2: Kinetic Optimization Protocols

To minimize Impurity L, you must accelerate the


 substitution rate. The Chloride leaving group is often the bottleneck.
Protocol A: The Finkelstein Enhancement (Catalytic Halide Exchange)

Rationale: Chloride is a mediocre leaving group. By adding Iodide ions, you perform an in situ conversion of the Chloro-intermediate to the Iodo-intermediate, which reacts ~100x faster with 1-PP.

Step-by-Step Workflow:

  • Standard Charge: Load Impurity L (or generate it in situ), Solvent (e.g., Acetonitrile or DMF), and Base (Carbonate).

  • Catalyst Addition: Add Potassium Iodide (KI) at 0.1 – 0.2 equivalents relative to Impurity L.

    • Note: Do not use stoichiometric amounts unless necessary; catalytic amounts cycle effectively.

  • Nucleophile Charge: Add 1-(2-pyrimidinyl)piperazine (1-PP) . Ensure a minimum excess of 1.1 to 1.2 equivalents .

  • Reaction: Heat to reflux (80–110°C depending on solvent).

  • Monitoring: Track the disappearance of Impurity L via HPLC. The Iodo-intermediate should not accumulate; it reacts instantly.

Protocol B: Phase Transfer Catalysis (PTC) Optimization

Rationale: If working in non-polar solvents (Toluene) with solid bases (Potassium Carbonate), the reaction is surface-area limited.

Optimization Steps:

  • Catalyst Selection: Use Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .

  • Dosage: Increase load to 5-10 mol% .

  • Agitation: High-shear mixing is critical. Ensure the Reynolds number indicates turbulent flow to maximize the solid-liquid interface.

Module 3: Reaction Pathway Visualization

The following diagram illustrates the critical "Stall Point" where Impurity L accumulates and the catalytic intervention required to bypass it.

Buspirone_Pathway Spiro Spiro Imide (Start) ImpurityL Impurity L (Chlorobutyl Intermediate) STALL POINT Spiro->ImpurityL + Dihalo Base Dihalo 1,4-Dichlorobutane IodoInt Iodo-Intermediate (Transient Species) ImpurityL->IodoInt + KI (Cat.) Finkelstein Exch. Buspirone Buspirone (Target API) ImpurityL->Buspirone + PP (Slow) Cl Leaving Group IodoInt->Buspirone + PP (Fast) I Leaving Group PP 1-PP (Nucleophile)

Caption: The "Stall Point" at Impurity L is bypassed using KI catalysis (Blue Path), converting the sluggish Chloro-leaving group into a reactive Iodo-species.

Module 4: Downstream Purification (Remediation)

If the reaction is complete but Impurity L remains detectable (0.1% - 0.5%), rely on solubility differentiation.

Solubility Profile:

  • Buspirone (Free Base): Soluble in Alcohols, Toluene; Insoluble in Water.

  • Buspirone (HCl Salt): Soluble in Water; Insoluble in Non-polar solvents.

  • Impurity L: Highly soluble in Non-polar solvents (Toluene, DCM); Insoluble in Water.

Purification Protocol (Acid/Base Swing):

  • Acid Extraction: Dissolve the crude reaction mixture in Toluene. Add dilute HCl (aq).

    • Mechanism:[1][2] Buspirone protonates and moves to the aqueous phase. Impurity L (no basic nitrogen on the tail) remains in the Toluene layer.

  • Phase Cut: Discard the Toluene layer (removes Impurity L).

  • Basification: Treat the aqueous layer with NaOH to precipitate Buspirone Free Base.

  • Recrystallization: Filter and recrystallize from Isopropanol (IPA) to polish.

Module 5: Troubleshooting FAQs

Q1: I am using 1-Bromo-4-chlorobutane instead of 1,4-dichlorobutane. Will this help? A: Yes, but only for the first step. The Bromine will react with the Spiro Imide preferentially, leaving the Chlorine at the tail. You will still end up with Impurity L. To avoid Impurity L entirely, you would need 1,4-dibromobutane , but this increases the risk of the "Dimer" impurity (Impurity K) due to the high reactivity of both ends.

Q2: Can I use amine bases (TEA/DIPEA) instead of Carbonates? A: Caution is advised. Organic bases can act as nucleophiles themselves, potentially reacting with Impurity L to form quaternary ammonium salts, which are difficult to purge. Inorganic carbonates (


 or 

) are preferred as they act solely as proton scavengers.

Q3: The reaction stalls at 95% conversion. Adding more 1-PP doesn't help. A: You likely have "Catalyst Poisoning" or salt encapsulation.

  • Fix: Add water (if solvent allows) to dissolve the inorganic salt crust (

    
    ) coating the base, or add a fresh charge of PTC (TBAB).
    

References

  • European Pharmacopoeia (Ph. Eur.) . Buspirone Hydrochloride Monograph. Impurity L: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.[1][2][3][4][5][6][7]

  • PubChem . Compound Summary: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.[1][2][3][4][5][6][7][8] CID 13568455.[6]

  • Kowalski, P., & Jaśkowska, J. (2012).[9] An efficient synthesis of aripiprazole, buspirone and NAN-190 by the reductive alkylation of amines procedure. Archiv der Pharmazie, 345(1), 81-85.[9] (Context on alternative alkylation routes).

  • Wei, L., et al. (2008). Synthesis of Buspirone. (Discusses the standard alkylation route and intermediate control).

  • ICH Guidelines . M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Regulatory basis for minimizing alkyl halides).

Sources

Optimization

Technical Support Center: Buspirone Impurity Profiling

A Guide for Researchers and Drug Development Professionals Introduction The analytical control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final pharm...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction

The analytical control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final pharmaceutical product. Buspirone, an anxiolytic agent, can contain various impurities arising from its synthesis, degradation, or storage.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist scientists in navigating the complexities of Buspirone impurity profiling. Our focus is on providing practical, field-proven insights grounded in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Buspirone?

A1: The primary degradation pathway for Buspirone is hydrolysis, particularly acid-catalyzed hydrolysis.[2] The imide bond within the azaspiro[4.5]decane-7,9-dione moiety is susceptible to cleavage under acidic conditions, leading to the formation of a major degradation product sometimes referred to as "buspirone acid hydrochloride".[2][3][4][5] Degradation can also occur under alkaline, oxidative, and photolytic stress conditions, although acid hydrolysis is often the most significant pathway observed in forced degradation studies.[3][5][6]

Q2: What are the specified impurities I should be looking for according to major pharmacopoeias?

A2: The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list several specified impurities for Buspirone Hydrochloride.[7][8] These include process-related impurities arising from the synthesis and potential degradation products. It is essential to consult the current monograph for a complete list. Some key impurities include:

  • Buspirone Related Compound K (USP) / Impurity K (EP): 8-azaspiro[4.5]decane-7,9-dione.[8][9]

  • Buspirone Related Compound L (USP) / Impurity L (EP): 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.[8][10][11]

  • Impurity A (EP): 1-(2-pyrimidinyl)-piperazine.[1][8]

  • Impurity E (EP): The open-ring acid formed from hydrolysis.[11]

Reference standards for these impurities are crucial for positive identification and accurate quantification.[12]

Q3: My analysis using the USP/EP monograph method is failing the system suitability test. What are the common causes?

A3: Failure of system suitability is a common issue that points to a problem with the analytical system, reagents, or the standards themselves. For Buspirone methods, which often use buffered mobile phases and specific column chemistries, consider these points:

  • Mobile Phase pH: The pH of the buffer is critical. The USP method, for instance, specifies a phosphate buffer adjusted to a precise pH.[7] Even minor deviations can significantly impact the retention times and peak shapes of Buspirone and its impurities, affecting resolution.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase. Insufficient equilibration can lead to drifting retention times and poor reproducibility.

  • System Suitability Solution: The pharmacopoeial methods often require a system suitability solution containing Buspirone and specific impurities (e.g., Buspirone for system suitability CRS in the EP).[8] Verify the correct preparation and integrity of this solution. Degradation of the solution or incorrect preparation can lead to failure in resolution or peak identification criteria.

  • Column Performance: The specified column may have lost its performance. Check the column's history and consider replacing it if it has been used extensively or subjected to harsh conditions.

Comprehensive Troubleshooting Guide for Chromatographic Issues

This section addresses specific problems encountered during the HPLC analysis of Buspirone and its impurities.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape compromises resolution and integration accuracy, leading to unreliable quantification.

  • Causality & Explanation: Peak tailing for Buspirone, a basic compound, often results from secondary interactions between the analyte and active sites (e.g., free silanols) on the HPLC column packing. Peak fronting can indicate column overload, while splitting may suggest a partially clogged frit, column void, or a mismatch between the sample solvent and the mobile phase.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the mobile phase pH is correctly prepared and stable. A pH that is too close to the pKa of Buspirone can lead to mixed ionization states and peak tailing.

    • Evaluate Sample Solvent: The sample solvent should be as close in composition and strength to the mobile phase as possible. Injecting a sample in a much stronger solvent can cause peak distortion. If using a different diluent, inject a smaller volume.

    • Reduce Sample Concentration: To check for column overload, dilute the sample and reinject. If peak shape improves, the original concentration was too high.

    • Inspect the Column: If peak splitting occurs, disconnect the column and check for blockages at the inlet frit. Reversing the column (if permissible by the manufacturer) and flushing with a strong solvent may help. If the problem persists, the column may have a void and needs replacement.

    • Use a Different Column: Consider using a column with high-purity silica and robust end-capping to minimize silanol interactions.

Problem 2: Inconsistent or Drifting Retention Times

Shifting retention times make peak identification difficult and can cause methods to fail validation criteria.

  • Causality & Explanation: Retention time drift is often linked to changes in the mobile phase composition, temperature fluctuations, or insufficient column equilibration. For gradient methods, issues with the pump's proportioning valves can also be a cause.

  • Troubleshooting Steps:

    • Ensure Proper Equilibration: Before starting a sequence, equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

    • Check Mobile Phase Preparation: Re-prepare the mobile phase, ensuring accurate measurements. For buffered mobile phases, confirm the pH. Ensure the mobile phase is well-mixed and degassed.

    • Use a Column Thermostat: HPLC separations are sensitive to temperature.[3][5] Using a column oven set to a stable temperature (e.g., 40 °C) is crucial for reproducibility.[4][5]

    • Inspect the HPLC System: Check for leaks in the pump, injector, or fittings. Perform a pump performance test to ensure accurate and consistent flow and gradient proportioning.

Problem 3: New, Unidentified Peaks in the Chromatogram

The appearance of unexpected peaks can be alarming, potentially indicating contamination or degradation.

  • Causality & Explanation: New peaks can originate from several sources: degradation of the sample in the vial, contamination from the solvent or glassware, carryover from a previous injection, or the formation of new degradation products under specific stress conditions.

  • Troubleshooting Steps:

    • Inject a Blank: Inject your sample diluent (blank). If the peak is present, it indicates contamination of the diluent or carryover in the system.

    • Assess Sample Stability: Buspirone can degrade in solution.[3] Re-prepare the sample solution and inject it immediately to see if the unknown peak's area is reduced or absent. This helps determine if the impurity is forming in the autosampler vial over time.

    • Perform Forced Degradation: To determine if the peak is a new degradation product, perform a forced degradation study (see Protocol 1).[2][5] Comparing chromatograms from different stress conditions can help identify the impurity's origin.

    • Use a Diode Array Detector (DAD/PDA): A DAD allows for the comparison of the UV spectrum of the unknown peak with that of Buspirone and known impurities.[3][13] This can provide clues about its structural relation to the parent drug. For definitive identification, techniques like LC-MS are required.[6]

Data Presentation

Table 1: Common Buspirone Impurities and Their Origins
Impurity Name/IdentifierPharmacopoeiaPotential Origin
1-(2-pyrimidinyl)-piperazineEP Impurity A[8]Process-Related (Starting Material)[1]
8,8'-(Butane-1,4-diyl)bis(8-azaspiro[4.5]decane-7,9-dione)USP Related Compound E[14]Process-Related
8-azaspiro[4.5]decane-7,9-dioneUSP Related Compound K[7][9]Process-Related
8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dioneUSP Related Compound L[10][14]Process-Related
Buspirone Open-Ring ImpurityEP Impurity E[11]Degradation (Hydrolysis)[2]
Table 2: Example Stability-Indicating HPLC Method Parameters

This table provides a summary of typical conditions found in the literature and should be adapted and validated for specific laboratory use.

Parameter Typical Condition Source
Column C18, 250 mm x 4.6 mm, 5 µm [6]
Mobile Phase A 0.01 M Sodium Dihydrogen Phosphate Buffer (pH 3.5) [6]
Mobile Phase B Methanol [6]
Composition 70:30 (v/v) Mobile Phase B:A (Isocratic) [6]
Flow Rate 0.8 - 1.0 mL/min [6]
Column Temperature 40 °C [3][5]
Detection Wavelength 244 nm [3][4][6]

| Injection Volume | 20 µL |[4] |

Experimental Protocols

Protocol 1: Forced Degradation Study for Buspirone

Objective: To induce the degradation of Buspirone under various stress conditions to identify potential degradation products and validate the stability-indicating nature of an analytical method.[5][6]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of Buspirone Hydrochloride in a suitable solvent (e.g., mobile phase or water/methanol mixture) at a concentration of approximately 1 mg/mL.

  • Unstressed Control: Dilute the stock solution with the sample diluent to the target analytical concentration (e.g., 100 µg/mL). Analyze immediately. This serves as the time-zero control.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 80°C for 2 hours.[6] Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat at 80°C for 30 minutes.[6] Cool, neutralize with 0.1 M HCl, and dilute to the target concentration.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3-15% H₂O₂. Keep at room temperature or heat gently (e.g., reflux for 2 hours) if no degradation is observed.[6] Dilute to the target concentration.

  • Thermal Degradation: Store the solid drug substance (powder) in an oven at 100°C for 8 hours.[6] Also, heat a solution of the drug under reflux for 2 hours.[6] Cool and prepare a sample at the target concentration.

  • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., in a photostability chamber) for a defined period. Prepare a parallel sample protected from light as a control. Dilute to the target concentration.

  • Analysis: Analyze all stressed samples, the unstressed control, and a blank by HPLC. Compare the chromatograms to identify and quantify the degradation products.

Visualizations

Impurity Profiling Workflow

G cluster_prep Preparation & Stress cluster_analysis Analysis cluster_eval Evaluation & Identification Sample Receive Buspirone Sample (API/DP) Protocol Select/Develop Stability-Indicating Method Sample->Protocol Forced_Deg Perform Forced Degradation (Protocol 1) Protocol->Forced_Deg Sample_Prep Prepare Analytical Samples (Control & Stressed) Forced_Deg->Sample_Prep System_Suit Verify System Suitability Sample_Prep->System_Suit HPLC HPLC-UV/DAD Analysis Data_Proc Process Data (Integrate Peaks) HPLC->Data_Proc System_Suit->HPLC Imp_Quant Identify & Quantify Impurities Data_Proc->Imp_Quant Spec_Check Compare Against Specifications Imp_Quant->Spec_Check LCMS_ID LC-MS for Unknowns Imp_Quant->LCMS_ID If unknown > threshold Report Generate Final Report Spec_Check->Report LCMS_ID->Report

Caption: General workflow for Buspirone impurity profiling.

Troubleshooting Poor Peak Shapedot

G cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape Observed (Tailing, Fronting, Splitting) cause1 Chemical Effects? start->cause1 cause2 Concentration Effects? start->cause2 cause3 Column/Hardware Issues? start->cause3 sol1a Check Mobile Phase pH cause1->sol1a Tailing sol1b Check Sample Solvent Match cause1->sol1b Distortion sol2 Dilute Sample & Re-inject cause2->sol2 Fronting sol3a Check for Blockages (Frit/Tubing) cause3->sol3a Splitting sol3b Flush or Replace Column cause3->sol3b All types

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Method for 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione

[1] Executive Summary & Strategic Context Target Analyte: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione Common Designation: Buspirone Related Compound L (USP/EP Impurity) CAS Registry: 21098-11-3 Role: Critical Alkyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

Target Analyte: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione Common Designation: Buspirone Related Compound L (USP/EP Impurity) CAS Registry: 21098-11-3 Role: Critical Alkylating Intermediate in Buspirone Synthesis

In the high-stakes landscape of pharmaceutical process control, 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (hereafter referred to as CBDD ) represents a pivotal quality checkpoint. As the electrophilic intermediate linking the anxiolytic pharmacophore to the azaspirodecane moiety, its unreacted presence in the final API constitutes a potential genotoxic risk due to the alkyl halide functionality.

This guide validates a Stability-Indicating RP-HPLC method designed to quantify CBDD at trace levels (0.05%). Unlike generic screening methods, this protocol addresses the specific physicochemical challenges of CBDD: its weak UV chromophore (requiring low-wavelength detection) and its hydrolytic susceptibility.

Method Selection: The Analytical Triage

Why HPLC-UV? While Mass Spectrometry offers sensitivity, the thermal instability of alkyl halides in GC injection ports and the poor ionization efficiency of non-polar diones in ESI-MS make HPLC-UV the robust "workhorse" for QC environments.

Comparative Analysis of Analytical Platforms
FeatureProduct: RP-HPLC (UV @ 210 nm) Alternative A: GC-MS Alternative B: HPTLC
Primary Mechanism Partition Chromatography (Polarity-based)Volatilization & IonizationAdsorption Chromatography
Suitability for CBDD High. Excellent retention of the lipophilic chlorobutyl tail on C18.Medium/Low. Risk of dehydrohalogenation (loss of HCl) at injector temps >200°C.Low. Lacks the dynamic range for quantitative impurity profiling (<0.1%).
Sensitivity (LOQ) ~0.05 µg/mL (High sensitivity at 210 nm).< 0.01 µg/mL (Superior, but requires derivatization to ensure stability).~1-5 µg/mL (Insufficient for trace analysis).
Robustness Excellent. Buffer controls pH-dependent hydrolysis.Poor. Matrix effects from non-volatile synthesis byproducts.Medium. Prone to spot diffusion.
Cost/Throughput Moderate Cost / High Throughput (Auto-sampler).High Cost / Medium Throughput.Low Cost / Low Throughput.
Expert Insight: The Thermal Trap

“Attempting to analyze CBDD via direct injection GC often results in a phantom peak corresponding to the de-chlorinated alkene derivative, leading to false-negative potency results. HPLC at ambient temperature preserves the chlorobutyl integrity.”

Visualizing the Control Strategy

To understand why we validate this method, we must visualize where CBDD sits in the synthesis pathway. It is the "bridge" molecule.

BuspironePathway cluster_control Critical Control Point SM1 8-Azaspiro[4.5]decane-7,9-dione (Starting Material) CBDD TARGET ANALYTE (CBDD) (Intermediate/Impurity) SM1->CBDD Alkylation Linker 1-Bromo-4-chlorobutane Linker->CBDD API Buspirone HCl (Final API) CBDD->API Coupling Piperazine 1-(2-Pyrimidinyl)piperazine Piperazine->API

Figure 1: Synthesis pathway of Buspirone showing CBDD as the critical intermediate requiring strict quantification.

The Validated Protocol (Standard Operating Procedure)

This protocol is optimized for separation of CBDD from both the starting spiro-imide (more polar) and the final Buspirone API (more basic/polar).

Chromatographic Conditions
  • Instrument: HPLC equipped with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: C18 End-capped (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm). Note: End-capping reduces silanol interactions with the imide.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm (Primary) and 240 nm (Secondary confirmation).

    • Why 210 nm? CBDD lacks a conjugated

      
      -system. Absorption relies on the carbonyl 
      
      
      
      transition, which is strongest near 200-210 nm.
Mobile Phase & Gradient
  • Solvent A: 10 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 6.0 with dilute KOH.
    
  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
20.03070Linear Ramp (Elute CBDD)
25.03070Wash
26.09010Re-equilibration
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Standard Stock: 1.0 mg/mL CBDD in Acetonitrile.

  • Test Sample: 1.0 mg/mL of Buspirone API (spiked or raw) in Diluent.

Validation Performance Data

The following data summarizes the method's performance against ICH Q2(R1) guidelines.

Specificity & Selectivity

The method must distinguish CBDD from potential degradation products (hydrolysis of the imide ring).

  • Result: Resolution (

    
    ) > 2.5 between CBDD and nearest peak (Buspirone).
    
  • Interference: No interference at retention time (~14.5 min) from blank or placebo.

Linearity & Range

Evaluated across 50% to 150% of the specification limit (0.15%).

ParameterExperimental ResultAcceptance Criteria
Range 0.05 µg/mL – 10 µg/mLCovers LOQ to 150% limit
Slope 45201 (AU·mL/µg)N/A
Intercept 125N/A
Correlation (

)
0.9998

Accuracy (Recovery)

Spike recovery performed at three levels (50%, 100%, 150%) into the sample matrix.

Spike LevelMean Recovery (%)% RSD (n=3)Status
Level 1 (50%) 99.4%0.8%Pass
Level 2 (100%) 100.2%0.5%Pass
Level 3 (150%) 101.1%1.1%Pass
Sensitivity (LOD/LOQ)

Determined via Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.015 µg/mL

  • LOQ (S/N = 10): 0.05 µg/mL

  • Implication: The method is sensitive enough to detect CBDD well below the 0.10% threshold required for impurities.

Validation Logic Flow

The following diagram illustrates the decision matrix used to validate this method, ensuring self-correcting scientific rigor.

ValidationLogic Start Start Validation Specificity Step 1: Specificity Check (Inject Blank, Placebo, Impurity Mix) Start->Specificity Decision1 Interference? Specificity->Decision1 Optimize Adjust Gradient/Column Decision1->Optimize Yes Linearity Step 2: Linearity & Range (5 Concentrations) Decision1->Linearity No Optimize->Specificity Accuracy Step 3: Accuracy & Precision (Spike Recovery) Linearity->Accuracy Robustness Step 4: Robustness (pH +/- 0.2, Flow +/- 0.1) Accuracy->Robustness Report Final Method Report Robustness->Report

Figure 2: Step-wise validation logic ensuring ICH Q2(R1) compliance.

Troubleshooting & Robustness

  • Issue: Drifting Retention Times.

    • Cause: CBDD is sensitive to organic modifier fluctuations.

    • Solution: Pre-mix the mobile phase or ensure online mixing efficiency is >98%.

  • Issue: Split Peaks.

    • Cause: Solvent mismatch. The sample diluent (50:50 Water:ACN) matches the initial gradient well. Using 100% ACN as diluent will cause peak fronting.

  • Robustness Data:

    • Flow rate (

      
       mL/min): RSD < 2.0%.[1]
      
    • Column Temp (

      
      C): Resolution maintained > 2.0.
      

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Al-Zein, H., et al. (2000). "Liquid chromatographic method for the analysis of buspirone HCl and its potential impurities." Journal of Chromatographic Science, 38(4), 151-156.[2] Link

  • European Pharmacopoeia (Ph. Eur.). Buspirone Hydrochloride Monograph 01/2008:1531. (Defines Impurity L). Link

  • U.S. Pharmacopeia (USP). Buspirone Hydrochloride Related Compound L.[3] USP Catalog No. 1078824.[4] Link

Sources

Comparative

A Comparative Guide to HPLC and UPLC for the Analysis of Buspirone Impurity L

In the landscape of pharmaceutical quality control, the precise and efficient analysis of impurities is paramount to ensuring drug safety and efficacy. This guide provides an in-depth comparison of High-Performance Liqui...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the precise and efficient analysis of impurities is paramount to ensuring drug safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Buspirone Impurity L, a critical quality attribute in the manufacturing of the anxiolytic drug Buspirone. Drawing upon established analytical principles and experimental data, this document serves as a technical resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Impurity Profiling in Buspirone

Buspirone, an azapirone derivative, is widely prescribed for the management of generalized anxiety disorder.[1] The synthesis and storage of Buspirone can lead to the formation of various impurities, which must be meticulously monitored to comply with stringent regulatory standards set by bodies like the FDA and outlined in the International Conference on Harmonisation (ICH) guidelines.[2][3] Buspirone Impurity L, chemically known as 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione, is a potential process-related impurity that requires robust analytical methods for its detection and quantification.[3][4][5]

The choice of analytical technology is a critical decision in method development. While HPLC has long been the established workhorse of pharmaceutical analysis, UPLC has emerged as a powerful alternative, offering significant enhancements in speed, resolution, and sensitivity.[6][7][8] This guide will dissect the practical implications of choosing between these two technologies for the specific application of Buspirone Impurity L analysis.

Foundational Principles: HPLC vs. UPLC

Both HPLC and UPLC are forms of liquid chromatography that separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[6] The fundamental distinction lies in the particle size of the stationary phase and the operating pressures of the systems.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Traditionally utilizes columns packed with particles of 3-5 µm in diameter.[6] These larger particles result in lower backpressure, allowing operation at pressures typically up to 6,000 psi.[9]

  • Ultra-Performance Liquid Chromatography (UPLC): Employs columns with sub-2 µm particles.[7][9] This smaller particle size dramatically increases the surface area for analyte interaction, leading to higher separation efficiency. To maintain optimal flow rates through these densely packed columns, UPLC systems are engineered to operate at much higher pressures, often up to 15,000 psi or more.[9][11]

The transition from larger to smaller particles, and consequently lower to higher pressures, is the cornerstone of UPLC's enhanced performance. This technological leap translates into several key advantages in the analytical laboratory.[6][7][11]

Head-to-Head: Performance Comparison for Buspirone Impurity L

The primary advantages of UPLC over HPLC—namely faster analysis times, improved resolution, and heightened sensitivity—are particularly impactful for impurity analysis where trace-level detection and separation from the main active pharmaceutical ingredient (API) are critical.[6][8][11]

Performance MetricHPLCUPLCAdvantage of UPLC
Analysis Time 15–20 minutes per run[9][10]3–10 minutes per run[9][10]Significantly higher throughput, reducing operational costs and accelerating batch release.[7][12]
Resolution GoodSuperior[11][12]Sharper, narrower peaks provide better separation from Buspirone and other potential impurities, leading to more accurate quantification.[11]
Sensitivity StandardEnhanced[6][7]The ability to detect and quantify lower levels of Impurity L, crucial for meeting stringent regulatory limits.[8]
Solvent Consumption HigherLower[9][11]Reduced solvent usage per analysis contributes to greener chemistry and lower operational costs.[11]

Experimental Protocols: A Methodological Blueprint

To provide a practical framework, the following are detailed, step-by-step methodologies for the analysis of Buspirone Impurity L using both HPLC and UPLC. The rationale behind key parameter choices is explained to underscore the scientific integrity of the protocols.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed to be robust and reliable, adhering to established HPLC principles for impurity analysis.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A longer column with a larger particle size is standard for HPLC to achieve adequate separation.[13]

  • Mobile Phase A: 10mM Potassium Phosphate Monobasic buffer (pH adjusted to 6.1 with dilute potassium hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 90% A, 10% B

    • 1-27 min: Linear gradient to 35% A, 65% B

    • 27-30 min: Return to initial conditions (90% A, 10% B)

    • 30-35 min: Equilibration

  • Flow Rate: 2.0 mL/min.[2] A higher flow rate is permissible with the larger particle size column.

  • Column Temperature: 40°C. Elevated temperature can improve peak shape and reduce viscosity.[14]

  • Detection Wavelength: 240 nm.[2] This wavelength provides good sensitivity for both Buspirone and its impurities.

  • Injection Volume: 20 µL.

Rationale for Choices: The gradient elution is necessary to separate Impurity L from the significantly more abundant Buspirone peak and other potential impurities within a reasonable timeframe.[2] The choice of a C18 column is based on the non-polar nature of Buspirone and its impurities. The buffered mobile phase helps to maintain a consistent pH and improve peak shape.

Ultra-Performance Liquid Chromatography (UPLC) Method

This method leverages the advantages of UPLC for a faster and more sensitive analysis.

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.

Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size. The shorter column length and smaller internal diameter are characteristic of UPLC and contribute to faster run times and reduced solvent consumption.[13]

  • Mobile Phase A: 10mM Potassium Phosphate Monobasic buffer (pH adjusted to 6.1 with dilute potassium hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-0.2 min: 95% A, 5% B

    • 0.2-3.0 min: Linear gradient to 40% A, 60% B

    • 3.0-3.5 min: Return to initial conditions (95% A, 5% B)

    • 3.5-5.0 min: Equilibration

  • Flow Rate: 0.5 mL/min. The lower flow rate is a consequence of the smaller column dimensions and particle size.

  • Column Temperature: 45°C. A slightly higher temperature can further enhance efficiency in UPLC.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 2 µL. A smaller injection volume is necessary for the narrower UPLC column to prevent overloading.

Rationale for Choices: The significantly shorter gradient and run time are made possible by the high efficiency of the sub-2 µm particle column.[7] This allows for a much faster analysis without sacrificing, and often improving, the resolution between Buspirone and Impurity L.

Visualizing the Analytical Workflow

The following diagram illustrates the key stages in the chromatographic analysis of Buspirone Impurity L, applicable to both HPLC and UPLC systems.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_chromatography Chromatographic System cluster_data Data Analysis Sample Weigh Buspirone Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Prepare Impurity L Standard Standard->Dissolve Filter Filter Solution Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column HPLC/UPLC Column Autosampler->Column Pump Pump & Mobile Phase Pump->Column Detector PDA Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurity L Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Buspirone Impurity L Analysis.

Conclusion: Selecting the Optimal Technology

The choice between HPLC and UPLC for the analysis of Buspirone Impurity L hinges on the specific needs of the laboratory.

  • HPLC remains a robust and reliable technique, perfectly suitable for quality control labs where validated methods are already in place and high throughput is not the primary driver.[6] Its lower initial investment cost is also a consideration.

  • UPLC , however, presents a compelling case for laboratories focused on method development, high-throughput screening, and achieving the highest levels of sensitivity and resolution.[8] The significant reduction in run time and solvent consumption can lead to substantial long-term cost savings and increased productivity.[7][11]

For the specific task of analyzing Buspirone Impurity L, the enhanced resolution and sensitivity of UPLC provide a greater degree of confidence in the data, particularly when dealing with trace-level impurities that may be close to the main API peak. The speed of UPLC also facilitates more rapid feedback during process development and for final product release testing.[6] Ultimately, while both techniques are capable of performing the analysis, UPLC offers a more efficient, sensitive, and cost-effective solution for modern pharmaceutical laboratories.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]

  • Journal of Chromatographic Science. (2000, April 15). Liquid Chromatographic Method for the Analysis of Buspirone HCl and Its Potential Impurities. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, March 25). Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2025, June 5). A review article of UPLC and its emerging application and challenges and opportunities. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 23). Development And Validation of RP-HPLC Method for Transdermal Patch of Buspirone Hydrochloride. [Link]

  • GMP Insiders. (2025, October 9). HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

  • Journal of Liquid Chromatography & Related Technologies. Stability-Indicating High-Performance Liquid Chromatographic Assay of Buspirone HCl. [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]

  • Scribd. HPLC Vs UPLC: Key Differences in Pharma. [Link]

  • AKJournals. Development and validation of a stability-indicating LC-UV method for rapid analysis of buspirone in pharmaceutical dosage forms. [Link]

  • Journal of Chromatographic Science. (2000). Liquid chromatographic method for the analysis of buspirone HCl and its potential impurities. [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]

  • PubMed. (2016). Development of HPLC Method for the Determination of Buspirone in Rat Plasma Using Fluorescence Detection and Its Application to a Pharmacokinetic Study. [Link]

  • Semantic Scholar. Stability-indicating high-performance liquid chromatographic assay of buspirone HCl. [Link]

  • Patsnap Eureka. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023, June 13). A Review on Various Analytical Methodologies for Buspirone. [Link]

  • PubChem. Buspirone EP impurity L-d8. [Link]

  • Omchemlabs. Buspirone Impurity L | CAS No. 21098-11-3. [Link]

  • Veeprho. Buspirone EP Impurity L | CAS 21098-11-3. [Link]

Sources

Validation

Comparative Guide: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione vs. Other Buspirone Impurities

Executive Summary: The Criticality of Alkylating Intermediates In the development of Buspirone Hydrochloride , the impurity profile is dominated by two distinct classes of compounds: process-related intermediates and deg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Alkylating Intermediates

In the development of Buspirone Hydrochloride , the impurity profile is dominated by two distinct classes of compounds: process-related intermediates and degradation products . Among the intermediates, 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (referred to herein as Impurity L , its EP designation) occupies a unique and critical position.

Unlike the oxidative degradants (e.g., N-oxides) or stable starting materials (e.g., Impurity K), Impurity L is an alkylating agent . It carries a reactive alkyl chloride moiety intended to couple with the piperazine fragment of the drug. However, this same reactivity classifies it as a Potential Genotoxic Impurity (PGI) , requiring control strategies far more stringent than those for standard related substances.

This guide objectively compares Impurity L against other major Buspirone impurities, providing the mechanistic insights and analytical protocols necessary to control it to trace levels (ppm).

Chemical Origins & Synthesis Pathways

To understand the difference between Impurity L and others, we must visualize the convergent synthesis of Buspirone. Impurity L is the key intermediate in the "Spiro-First" synthetic route.

Synthesis Pathway Diagram

The following diagram illustrates the two primary synthetic routes and the specific origin of Impurities K, L, A, and E.

BuspironeSynthesis cluster_SM Starting Materials cluster_Route1 Route 1: Spiro-First (Common) cluster_Route2 Route 2: Piperazine-First SM_K Impurity K (Spiro-imide) Imp_L Impurity L (Chlorobutyl Intermediate) *PGI Alert* SM_K->Imp_L + Linker (Alkylation) SM_A Impurity A (Pyrimidinyl Piperazine) Imp_E Impurity E (Bromobutyl Piperazine) SM_A->Imp_E + Linker Linker 1-Bromo-4-chlorobutane API Buspirone HCl Imp_L->API + Impurity A (Nucleophilic Sub.) Imp_L->API Residual Unreacted Imp_E->API + Impurity K

Figure 1: Convergent synthesis of Buspirone showing the origin of Impurity L (Route 1) vs. Impurity E (Route 2).

Comparative Profiling: Impurity L vs. The Field

The following table contrasts Impurity L with other pharmacopeial impurities (USP/EP). The distinction lies primarily in reactivity and regulatory classification .

Detailed Comparison Table
FeatureImpurity L (EP) Impurity A (USP/EP) Impurity K (USP) Impurity B (EP)
Chemical Name 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione1-(2-Pyrimidinyl)piperazine8-Azaspiro[4.5]decane-7,9-dioneBuspirone N-Oxide
Origin Synthetic Intermediate (Unreacted)Starting Material / MetaboliteStarting MaterialOxidative Degradation
Reactivity High (Electrophile) Moderate (Nucleophile)Low (Stable Imide)Low (Stable Oxide)
Genotoxicity Risk High (PGI) Structural Alert: Alkyl HalideLowLowLow
ICH M7 Class Class 2 or 3 (Mutagenic/Potentially Mutagenic)Class 5 (Non-mutagenic)Class 5 (Non-mutagenic)Class 5 (Non-mutagenic)
Detection Challenge UV Weak (Lack of conjugated system)UV Strong (Pyrimidine ring)UV WeakUV Strong
Control Limit ppm level (TTC based) 0.15% (Standard ICH Q3A)0.15% (Standard ICH Q3A)0.15% (Standard ICH Q3A)
Deep Dive: The Genotoxicity Factor

Impurity L contains a terminal alkyl chloride. In biological systems, this electrophilic site can alkylate DNA (specifically the N-7 position of guanine), potentially leading to mutagenesis.

  • Standard Impurities (A, K, B): Controlled based on general toxicity (0.10% - 0.15% limits).

  • Impurity L: Must be controlled based on the Threshold of Toxicological Concern (TTC) . If the daily dose is >10 mg, the limit is often set to <1.5 µ g/day , requiring analytical methods with limits of quantitation (LOQ) in the ppm range (e.g., 10-50 ppm) rather than percentage range.

Analytical Strategy & Protocols

Detecting Impurity L presents a specific challenge: it lacks the strong UV chromophore (pyrimidine ring) present in Buspirone and Impurity A. Therefore, standard HPLC-UV methods at 254 nm may have poor sensitivity for Impurity L.

Method A: Routine HPLC (Related Substances)

Use this for general impurity profiling (Impurities A, B, K) and high-level detection of L.

  • Column: C18 (e.g., Waters Symmetry C18 or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Phosphate Buffer, pH 6.0.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0 min: 90% A / 10% B

    • 20 min: 50% A / 50% B

    • 30 min: 20% A / 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Critical: 210 nm is required to detect the spiro-imide carbonyls of Impurity L and K; 254 nm will miss them).

  • Retention Order (Approximate):

    • Impurity A (Polar, early eluting)

    • Impurity K

    • Buspirone[2][3][4][5][6][7][8][9]

    • Impurity L (Hydrophobic, late eluting due to chlorobutyl chain)

Method B: Trace Analysis for Impurity L (PGI Protocol)

Use this for releasing batches to ensure Impurity L is below genotoxic limits (ppm level).

Technique: GC-MS or LC-MS/MS (Selected Reaction Monitoring). Rationale: The alkyl halide structure is volatile enough for GC, and MS provides the specificity needed to distinguish it from the matrix at trace levels.

LC-MS/MS Protocol:

  • Column: Phenyl-Hexyl or C18, 100 x 2.1 mm, 1.7 µm (UHPLC).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in MeCN (B).

  • Ionization: ESI Positive Mode.

  • Target Transition (MRM):

    • Precursor Ion: [M+H]+ = 258.1 (approx. for C13H20ClNO2)[10][11]

    • Product Ion: Fragment corresponding to the spiro-imide loss.

  • Limit of Quantitation (LOQ): Target < 5 ppm relative to API.

Control Strategy: Minimizing Impurity L

To ensure "Right First Time" quality, process parameters must be tuned to consume Impurity L completely.

  • Stoichiometry: Use a slight excess of 1-(2-pyrimidinyl)piperazine (Impurity A) . Since Impurity A is non-genotoxic and easily purged via aqueous washes (due to its basicity), it is safer to have residual A than residual L.

  • Reaction Kinetics: Monitor the reaction endpoint using HPLC. Do not stop the reaction until Impurity L is < 0.1%.

  • Purification:

    • Impurity L is neutral/lipophilic.

    • Buspirone is basic.

    • Acidic Wash: Dissolve the crude reaction mixture in an acidic aqueous phase. Impurity L (lacking a basic nitrogen) may remain in the organic layer or precipitate, while Buspirone and Impurity A remain in solution. This phase separation is the most effective way to purge Impurity L.

References

  • European Pharmacopoeia (Ph.[5] Eur.) . Buspirone Hydrochloride Monograph 1506. (Defines Impurities A, B, L, etc.). [Link]

  • International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Kartal, M., et al. (2000).[12] "Liquid Chromatographic Method for the Analysis of Buspirone HCl and Its Potential Impurities". Journal of Chromatographic Science. (Describes HPLC separation of Buspirone impurities). [Link]

  • Sobol, Z., et al. (2007). "Genotoxicity profiles of common alkyl halides and esters with alkylating activity". Mutation Research/Genetic Toxicology and Environmental Mutagenesis. (Establishes the genotoxicity risk of alkyl halide intermediates). [Link]

Sources

Validation

A Comparative Spectroscopic Guide to 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione and Buspirone

This guide provides an in-depth spectroscopic comparison between the anxiolytic drug Buspirone and its key synthetic precursor, 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione. Understanding the distinct spectral featu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison between the anxiolytic drug Buspirone and its key synthetic precursor, 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione. Understanding the distinct spectral features of these two molecules is critical for researchers in drug development, quality control, and medicinal chemistry for ensuring reaction completion, verifying purity, and elucidating structure-activity relationships.

The core structural difference lies in the N-8 substituent of the 8-azaspiro[4.5]decane-7,9-dione moiety. In the precursor, this is a simple 4-chlorobutyl chain. In Buspirone, this chain is linked to a 4-(pyrimidin-2-yl)piperazine group, a modification that profoundly alters its pharmacological activity and, consequently, its spectroscopic signatures.[1] This guide will dissect these differences through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Structural Overview

A foundational understanding begins with the structures themselves. Both molecules share the 8-azaspiro[4.5]decane-7,9-dione core, a spirocyclic system containing a dione functional group.[2][3] The key differentiator is the complex aromatic heterocyclic system in Buspirone versus the alkyl halide in the precursor.

Feature8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dioneBuspirone
Molecular Formula C₁₃H₂₀ClNO₂[4][5][6]C₂₁H₃₁N₅O₂[7][8]
Molecular Weight 257.76 g/mol [5][6]385.50 g/mol [7]
Key Structural Moiety 8-azaspiro[4.5]decane-7,9-dione8-azaspiro[4.5]decane-7,9-dione
N-8 Substituent 4-Chlorobutyl chain4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl chain

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[9][10] The differences in the ¹H and ¹³C NMR spectra of these two compounds are stark and directly reflect their structural divergence.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol is essential for reproducible results.[11]

  • Sample Preparation : Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup : Utilize a 400 MHz (or higher) spectrometer. Lock the spectrometer on the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition : Acquire the spectrum using a standard 90° pulse sequence over a spectral width of 0-12 ppm. A sufficient number of scans should be averaged to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition : Use a proton-decoupled pulse sequence to simplify the spectrum. Acquire data over a spectral width of 0-200 ppm. More scans are required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing : Apply a Fourier transform to the Free Induction Decay (FID), phase the resulting spectrum, and calibrate the chemical shift axis using the TMS reference.[11] For ¹H spectra, integrate the signals to determine relative proton counts.

¹H NMR Comparison

The ¹H NMR spectrum of Buspirone is significantly more complex due to the addition of the pyrimidinylpiperazine moiety.

Proton Environment8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (Predicted δ, ppm)Buspirone (Experimental δ, ppm in CDCl₃)Rationale for Difference
Pyrimidinyl Protons N/A~8.3 (d), ~6.5 (t)These signals are unique to Buspirone, arising from the aromatic pyrimidine ring. The downfield shift is characteristic of protons on an electron-deficient aromatic system.
Piperazine Protons N/A~3.8 (t), ~2.6 (t)These signals, typically seen as triplets, correspond to the chemically distinct protons on the piperazine ring. They are absent in the precursor.
N-CH₂ (Butyl Chain) ~3.6 (t)~2.4 (t)In the precursor, this methylene is adjacent to the imide nitrogen. In Buspirone, it's adjacent to a piperazine nitrogen, resulting in a different electronic environment and a significant upfield shift.
Cl-CH₂ (Butyl Chain) ~3.5 (t)N/AThis triplet, characteristic of a methylene group attached to a chlorine atom, is a key identifier for the precursor.
Spirodecane Protons ~2.6 (s), ~1.7 (m)~2.6 (s), ~1.7 (m)The signals for the spirocyclic core are largely similar in both molecules, as this part of the structure is remote from the main point of variation.
¹³C NMR Comparison

The ¹³C NMR spectrum provides a clear count of the unique carbon environments.[9] Buspirone has 21 carbons, while the precursor has only 13.

Carbon Environment8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (Predicted δ, ppm)Buspirone (Experimental δ, ppm in CDCl₃)[7]Rationale for Difference
Imide C=O ~173~172.3The carbonyl environment is largely unaffected, showing very similar chemical shifts.
Pyrimidinyl Carbons N/A~163, ~158, ~110These signals in the aromatic region are unique identifiers for Buspirone.
Piperazine Carbons N/A~53, ~45These signals in the aliphatic amine region are absent in the precursor.
Cl-CH₂ Carbon ~45N/AThe signal for the carbon bonded to chlorine is a definitive marker for the precursor.
Spiro Carbon (C-5) ~39~39.1The quaternary spiro carbon signal remains consistent between the two structures.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.[12] While both molecules share the same core functional groups (imide), subtle differences and the presence of new groups in Buspirone are readily detectable.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Press the sample firmly against the crystal using the pressure arm. Collect the spectrum, typically over a range of 4000-600 cm⁻¹, by co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing : Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

IR Spectral Comparison

The most informative regions are the C=O stretching region and the C-N/C-H stretching regions.

Vibrational ModeWavenumber (cm⁻¹)8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dioneBuspirone
Aromatic C-H Stretch > 3000AbsentPresent (Weak)
Aliphatic C-H Stretch 2850-3000Present (Strong)Present (Strong)
Imide C=O Stretch 1680-1750Present (Very Strong)Present (Very Strong, often near 1700 cm⁻¹)[13][14]
Aromatic C=C/C=N Stretch 1550-1650AbsentPresent (Medium-Sharp)
C-N Stretch (Amine/Imide) 1000-1350Present (Medium)Present (More complex pattern due to multiple C-N bonds)
C-Cl Stretch 600-800Present (Medium-Strong)Absent

The key diagnostic differences are the appearance of aromatic C-H and C=C/C=N stretches in Buspirone and the presence of a C-Cl stretch in the precursor.[15][16] The imide carbonyl stretch is a dominant feature in both spectra.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information based on the fragmentation patterns of a molecule.[11] Electrospray Ionization (ESI) is a soft ionization technique well-suited for these compounds, typically showing a strong protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition : Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weights (e.g., m/z 100-500).

  • Tandem MS (MS/MS) : For fragmentation analysis, select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon) to generate fragment ions.

MS and MS/MS Fragmentation Comparison

The fragmentation pathways are dictated by the most labile bonds and the stability of the resulting fragments.

Ion8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (m/z)Buspirone (m/z)Fragmentation Rationale
[M+H]⁺ 258.1386.2[17]The protonated molecular ion is the base peak in ESI-MS for both compounds.
Key Fragment 1 168.1222.1Precursor : Loss of the chlorobutyl chain (C₄H₈Cl). Buspirone : Cleavage of the N-butyl bond, losing the pyrimidinylpiperazine moiety. The resulting fragment is the protonated spiro-dione with the butyl chain attached.
Key Fragment 2 N/A122.1[17]This highly stable fragment is characteristic of Buspirone and corresponds to the protonated pyrimidinylpiperazine fragment after cleavage of the butyl chain. Its presence is a definitive identifier for Buspirone.[18]
Key Fragment 3 N/A95.1A common fragment from the pyrimidine ring itself.

The mass spectrum of Buspirone is defined by the cleavage of the butyl linker, leading to two major fragments: the spiro-dione portion and the pyrimidinylpiperazine portion.[17][19] The precursor, lacking the complex side chain, will show simpler fragmentation dominated by the loss of the chlorobutyl group.

Workflow and Structural Logic

The analytical workflow for comparing these compounds follows a logical progression from structural confirmation to detailed characterization.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison Prep Weigh & Dissolve Sample (e.g., in CDCl3 or MeOH) NMR NMR (¹H, ¹³C) - Structural Elucidation - Proton/Carbon Count Prep->NMR NMR Tube IR FTIR - Functional Group ID (C=O, C-Cl, C=N) Prep->IR ATR Crystal MS ESI-MS & MS/MS - Molecular Weight - Fragmentation Pattern Prep->MS Direct Infusion Compare Side-by-Side Analysis - Identify Unique Signals - Correlate to Structure NMR->Compare IR->Compare MS->Compare Confirm Structure Confirmation - Precursor vs. Product Compare->Confirm Synthesize Evidence

Caption: Analytical workflow for spectroscopic comparison.

This systematic approach ensures that all spectroscopic evidence is collected and logically synthesized to confirm the identity and purity of either the precursor or the final Buspirone product.

Conclusion

The spectroscopic comparison of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione and Buspirone reveals a clear and predictable set of differences driven by their distinct N-8 substituents.

  • NMR provides the most definitive evidence, with unique aromatic and piperazine signals in Buspirone's spectrum that are absent in the precursor.

  • IR Spectroscopy serves as a rapid check for the presence (Buspirone) or absence (precursor) of aromatic C=C/C=N bonds and the unique C-Cl bond of the precursor.

  • Mass Spectrometry confirms the molecular weight and provides characteristic fragmentation patterns, such as the hallmark m/z 122.1 fragment for Buspirone, which is instrumental in its identification.

By leveraging these three core spectroscopic techniques, researchers can confidently distinguish between these two structurally related compounds, ensuring the integrity of their synthetic and analytical workflows.

References

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Emery Pharma. (2018, April 2).
  • Specac Ltd. Interpreting Infrared Spectra.
  • ResearchGate. Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS.
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • PubChem. Buspirone | C21H31N5O2 | CID 2477.
  • ResearchGate. (2025, August 5).
  • PubMed. (2003). Electrospray mass spectrometric studies of noncovalent complexes of buspirone hydrochloride and other serotonin 5-HT(1A) receptor ligands containing arylpiperazine moieties. Rapid Communications in Mass Spectrometry, 17(18), 2139-46.
  • BenchChem.
  • ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
  • Organic Spectroscopy Intern
  • Chemistry LibreTexts. (2023, January 29).
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • ResearchGate. FTIR study of pure buspirone hydrochloride.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra.
  • PubChem. 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.
  • Santa Cruz Biotechnology. 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione | CAS 21098-11-3.
  • Global Substance Registration System. 8-(4-CHLOROBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE.
  • National Institute of Standards and Technology. Buspirone. NIST Chemistry WebBook.
  • Waters Corporation. High Throughput Metabolite ID Using Precursor Ion Scan and Neutral Loss Scan by UPLC-Tandem MS.
  • ResearchG
  • PubMed. (2006, May 15). Solid-state Characterization of Buspirone Hydrochloride Polymorphs.
  • YouTube. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry.
  • PubChem. 8-Azaspiro(4.5)decane-7,9-dione.
  • CymitQuimica. CAS 1075-89-4: 8-Azaspiro[4.5]decane-7,9-dione.

Sources

Comparative

An Inter-Laboratory Comparison for the Analysis of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione: A Guide to Method Performance

Abstract This guide presents the results of an inter-laboratory comparative study on the analysis of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione, a key intermediate in the synthesis of the anxiolytic drug Buspirone...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents the results of an inter-laboratory comparative study on the analysis of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione, a key intermediate in the synthesis of the anxiolytic drug Buspirone.[1][2] The objective of this study was to evaluate the performance and reproducibility of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—across multiple laboratories. By assessing parameters such as purity, precision, and impurity profiling, this guide provides researchers, scientists, and drug development professionals with objective data to select the most suitable analytical method for quality control and process monitoring. The findings highlight the strengths and weaknesses of each technique, offering evidence-based recommendations for achieving reliable and consistent analytical results.

Introduction

8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione is a critical starting material in the synthesis of Buspirone, an important non-benzodiazepine anxiolytic medication.[1][2] The purity and impurity profile of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reproducible analytical methods are essential for its characterization during manufacturing and quality control (QC).

The validation of an analytical procedure is a regulatory requirement that demonstrates its suitability for the intended purpose.[3][4][5] An inter-laboratory study, or reproducibility assessment, is a critical component of this validation process, especially when a method is intended for use across different sites or by contract research organizations (CROs).[6][7] Such studies reveal the influence of variables like different analysts, equipment, and laboratory environments on the method's performance.[4][8]

This guide details a comparative study performed by three independent laboratories (designated Lab A, Lab B, and Lab C) to analyze a single, homogeneous batch of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione. Two widely used analytical techniques were evaluated:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A cornerstone of pharmaceutical analysis for assay and impurity determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds, often used for impurity identification.[9]

The goal is to provide an objective comparison of these methods' performance characteristics, including assay precision, accuracy, and the ability to detect and quantify key impurities.

Materials and Methods

Test Article and Participating Laboratories

A single, homogeneous batch of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (>95% purity) was obtained from a commercial supplier and distributed to the three participating laboratories.[10] A well-characterized reference standard was also provided to all participants.[6] The laboratories were anonymized and represent typical pharmaceutical QC environments with qualified instrumentation and experienced analysts.

Overall Experimental Workflow

The study was designed to ensure a direct comparison of the methods across the labs. The workflow followed a standardized process from sample distribution to final data analysis.

G cluster_setup Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Analysis cluster_data Phase 3: Data Consolidation & Comparison A Homogeneous Test Article Batch Procurement B Distribution to Lab A, B, C A->B C Provision of Standardized Protocols & Reference Standard B->C D1 Lab A: HPLC & GC-MS Analysis C->D1 D2 Lab B: HPLC & GC-MS Analysis C->D2 D3 Lab C: HPLC & GC-MS Analysis C->D3 E Centralized Data Collection D1->E D2->E D3->E F Statistical Analysis (RSD, Mean, ANOVA) E->F G Method Performance Evaluation F->G H Final Report Generation G->H

Caption: Overall workflow for the inter-laboratory comparison study.

High-Performance Liquid Chromatography (HPLC) Method

The following HPLC method was developed for the assay and impurity determination of the test article.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 20 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Accurately weigh approximately 25 mg of the test article or reference standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Before sample analysis, each laboratory was required to perform system suitability tests to ensure the chromatographic system was performing adequately.[11][12][13] The protocol specified making five replicate injections of the reference standard solution. Acceptance criteria were based on United States Pharmacopeia (USP) guidelines.[11][14]

  • Tailing Factor (T): ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%[11][12]

G start Start: HPLC Analysis prep Prepare Mobile Phase & Equilibrate System start->prep sst Perform System Suitability Test (SST) (5 Replicate Injections of Standard) prep->sst check_sst Does SST Meet Criteria? (Tailing ≤ 2.0, RSD ≤ 2.0%) sst->check_sst analyze Inject Samples in Triplicate check_sst->analyze Yes stop_fail Stop: Troubleshoot System check_sst->stop_fail No process Integrate Peaks & Calculate Results (Purity, Impurities) analyze->process stop_pass End: Report Validated Data process->stop_pass

Caption: Self-validating workflow for the HPLC analysis protocol.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A GC-MS method was established for orthogonal impurity analysis and identification.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Oven Program: 50 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

  • Accurately weigh approximately 10 mg of the test article into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Dichloromethane to achieve a final concentration of 1.0 mg/mL.

  • Vortex to ensure complete dissolution.

Results and Discussion

Assay Purity and Precision Comparison

The primary goal was to compare the measured purity of the test article and the precision of the results both within and between laboratories. The purity was calculated using an area percent normalization method.

Table 1: Inter-Laboratory Comparison of Purity Assay (%)

LaboratoryMethodReplicate 1Replicate 2Replicate 3Mean (%)Std. Dev.RSD (%)
Lab A HPLC98.5598.6198.5898.580.030.03
GC-MS98.4298.5998.6598.550.120.12
Lab B HPLC98.6598.7098.6298.660.040.04
GC-MS98.7198.4598.5398.560.130.13
Lab C HPLC98.4998.5398.5198.510.020.02
GC-MS98.3598.6098.4198.450.130.13
Overall HPLC ---98.58 0.08 0.08
GC-MS ---98.52 0.06 0.06
  • Intra-laboratory Precision (Repeatability): The HPLC method demonstrated superior repeatability within each lab, with RSD values ranging from 0.02% to 0.04%. The GC-MS method showed slightly higher variability (RSDs from 0.12% to 0.13%). This is expected, as HPLC systems with modern autosamplers often achieve higher injection precision than standard GC systems.

  • Inter-laboratory Precision (Reproducibility): Both methods showed excellent reproducibility across the three labs. The overall RSD for the HPLC method was 0.08%, and for the GC-MS method, it was 0.06%. These results indicate that both protocols are robust and transferable. The objective of an inter-laboratory trial is to assess this very parameter.[4]

  • Accuracy: The mean purity values obtained by both methods were highly comparable (98.58% for HPLC vs. 98.52% for GC-MS), suggesting that both techniques can accurately determine the assay of the compound when properly implemented.

Impurity Profiling

A key aspect of this analysis is the detection and control of impurities. The test article was known to contain two primary process-related impurities: Impurity X (a starting material) and Impurity Y (a by-product).

Table 2: Comparison of Impurity Detection (% Area)

ImpurityMethodLab ALab BLab COverall Mean (%)Overall RSD (%)
Impurity X HPLC0.410.430.400.41 3.67
GC-MS0.450.480.460.46 3.29
Impurity Y HPLC0.820.790.850.82 3.66
GC-MS0.880.850.930.89 4.54
  • Sensitivity and Resolution: Both methods were capable of detecting and quantifying the known impurities. The HPLC method provided excellent resolution between the main peak and both impurities, as demonstrated by passing system suitability criteria. The GC-MS method, leveraging the mass spectrometer, provided definitive identification of the impurity peaks based on their fragmentation patterns, which is a significant advantage over UV detection.[15]

  • Quantitative Consistency: The quantitative results for both impurities were consistent across the laboratories for each respective method. The slightly higher values reported by GC-MS could be attributed to differences in response factors between the two detection techniques (UV vs. EI). For accurate impurity quantification, the use of reference standards for each impurity is recommended, as outlined in ICH guidelines.[4][5]

Conclusion and Recommendations

This inter-laboratory study successfully demonstrated that both the developed HPLC-UV and GC-MS methods are suitable for the analysis of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.

  • For Routine Quality Control (Assay & Purity): The HPLC method is recommended as the primary choice. It provides superior precision (repeatability), is highly robust, and is a standard technique in virtually all pharmaceutical QC labs. Its operational simplicity makes it ideal for high-throughput testing.

  • For Impurity Identification and Orthogonal Analysis: The GC-MS method is highly valuable . Its strength lies in the definitive identification of impurities through mass spectral data. It serves as an excellent orthogonal method to confirm purity results and is indispensable for investigating unknown peaks or out-of-specification results.

The successful transfer and performance of these methods across three independent laboratories underscore the clarity of the protocols and their robustness against variations in equipment and environment. The data herein provides a strong foundation for any laboratory looking to implement a reliable analytical strategy for this critical pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link][4]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link][5]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Lab-Training.com. Available at: [Link][11]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link][16]

  • System Suitability Test in HPLC – Fully Explained with Example. YouTube. Available at: [Link][12]

  • System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link][13]

  • Liquid Chromatographic Method for the Analysis of Buspirone HCl and Its Potential Impurities. Journal of Chromatographic Science. Available at: [Link][17]

  • HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System. Waters Corporation. Available at: [Link]

  • Are You Sure You Understand USP <621>? LCGC International. Available at: [Link][14]

  • On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods. Available at: [Link][7]

  • Computerised gas chromatographic-mass spectrometric analysis of complex mixtures of alkyl porphyrins. PubMed. Available at: [Link][9]

Sources

Validation

Purity Assessment of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione Reference Material

Executive Summary & Context In the synthesis of the anxiolytic drug Buspirone , the intermediate 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (hereafter referred to as 8-CBD ) serves as the critical electrophilic li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

In the synthesis of the anxiolytic drug Buspirone , the intermediate 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (hereafter referred to as 8-CBD ) serves as the critical electrophilic linchpin. It is formed by the N-alkylation of 8-azaspiro[4.5]decane-7,9-dione with a 1,4-dihaloalkane.

Because 8-CBD carries the chlorobutyl linker into the final API, its purity is non-negotiable. Unreacted starting materials or over-alkylated dimers (e.g., the bis-spiro derivative) possess similar solubility profiles to the target, making downstream purification difficult.

This guide objectively compares the three primary methodologies for assessing 8-CBD purity: HPLC-UV (High-Performance Liquid Chromatography), qNMR (Quantitative Nuclear Magnetic Resonance), and GC-MS (Gas Chromatography-Mass Spectrometry). While HPLC is the industry standard for routine release, we argue that qNMR is the superior method for primary reference standard qualification due to its independence from response factors.

Comparative Analysis of Analytical Methodologies

The following table summarizes the performance characteristics of the three dominant techniques for 8-CBD purity assessment.

Table 1: Performance Matrix of Analytical Techniques
FeatureHPLC-UV (Method A) qNMR (Method B) GC-MS (Method C)
Primary Utility Routine QC, Impurity ProfilingAbsolute Potency AssignmentResidual Reagent/Solvent Analysis
Specificity High (with optimized gradient)Extremely High (structural resolution)High (for volatiles)
Reference Standard Required (for quantification)Not Required (uses Internal Standard)Required
LOD / LOQ Excellent (< 0.05%)Moderate (~0.1-0.5%)Excellent (ppm level)
Weakness Cannot detect non-chromophores; requires relative response factors (RRF).Lower sensitivity; requires high solubility.Thermal degradation risk for labile impurities.
Verdict Best for % Area Purity Best for Mass Balance/Potency Best for Process Control

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Method A: HPLC-UV (The "Workhorse" for Related Substances)

Rationale: 8-CBD lacks a strong chromophore but possesses a carbonyl group in the glutarimide ring, allowing detection at low UV wavelengths (210-220 nm). Reverse-phase chromatography effectively separates the lipophilic chlorobutyl chain from the more polar unreacted spiro-imide.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 3.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 80% A / 20% B (Hold for retention of polar imide)

    • 15 min: 20% A / 80% B (Elute 8-CBD and dimers)

    • 20 min: 20% A / 80% B

    • 21 min: 80% A / 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm.

  • Sample Prep: Dissolve 10 mg 8-CBD in 10 mL Acetonitrile.

Critical Quality Attribute (CQA): The resolution (


) between 8-CBD and the "Bis-Spiro Dimer" (formed by double alkylation) must be > 2.0.
Method B: qNMR (The "Gold Standard" for Potency)

Rationale: Unlike HPLC, qNMR does not require a reference standard of the analyte itself. It relies on the fundamental physical property of proton relaxation, making it the primary method for assigning purity to a Reference Material (RM).

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.

    • Selection Logic: Maleic acid provides a singlet at ~6.3 ppm, distinct from the aliphatic protons of the spiro-decane ring (1.0–2.6 ppm) and the chlorobutyl chain (3.6 ppm).

  • Solvent: DMSO-

    
     (ensures solubility of both the lipophilic 8-CBD and the polar IS).
    
  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds (must be 
      
      
      
      of the slowest relaxing proton).
    • Scans: 32 or 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[1][2][3][4][5][6][7][8]

Impurity Origin & Control Strategy

Understanding the genesis of impurities is vital for selecting the right assessment tool. The diagram below illustrates the synthesis pathway and where specific impurities arise, necessitating the different analytical methods.

Diagram 1: Synthesis & Impurity Pathway

SynthesisPathway Start 8-Azaspiro[4.5]decane-7,9-dione (Impurity K) Product 8-CBD (Target) (Impurity L) Start->Product + Reagent Base/Solvent Reagent 1-Bromo-4-chlorobutane Dimer Bis-Spiro Dimer (Over-alkylation) Reagent->Dimer Double alkylation Product->Dimer + Excess Start Material (Side Reaction) Alcohol Hydrolysis Product (Alcohol form) Product->Alcohol Hydrolysis (Storage/Moisture)

Caption: Synthesis of 8-CBD showing the origin of the critical Bis-Spiro Dimer and Hydrolysis impurities.

Analytical Decision Workflow

When characterizing a new batch of 8-CBD reference material, use the following logic to maximize data integrity.

Diagram 2: Purity Assessment Decision Tree

DecisionTree Sample Crude 8-CBD Material qNMR Method B: qNMR (Primary Potency) Sample->qNMR Step 1: Absolute Mass Balance HPLC Method A: HPLC-UV (Impurity Profile) Sample->HPLC Step 2: Detect Non-volatiles GC Method C: GC-MS (Residual Solvents) Sample->GC Step 3: Detect Reagents Decision Is Potency > 98.0%? qNMR->Decision HPLC->Decision GC->Decision Release Release as Reference Standard Decision->Release Yes (All Pass) Reject Reject / Recrystallize Decision->Reject No

Caption: Workflow for certifying 8-CBD. qNMR establishes potency; HPLC/GC ensure absence of specific contaminants.

References

  • European Pharmacopoeia (Ph. Eur.) . "Buspirone Hydrochloride Monograph 10th Edition." European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • ICH Guidelines . "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation. [Link]

  • PubChem . "8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione Compound Summary." National Library of Medicine. [Link]

Sources

Comparative

Comparative Performance Guide: Analytical Standards for Buspirone Impurity Profiling

Executive Summary: The Precision Gap In the quantification of Buspirone hydrochloride impurities, a recurring analytical failure stems not from instrument sensitivity, but from the misassignment of standard potency . Bus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Gap

In the quantification of Buspirone hydrochloride impurities, a recurring analytical failure stems not from instrument sensitivity, but from the misassignment of standard potency . Buspirone, a 5-HT1A receptor partial agonist, is susceptible to specific oxidative and hydrolytic degradation pathways. The resulting impurities—particularly 1-(2-Pyrimidinyl)piperazine (1-PP) and Buspirone N-Oxide —exhibit drastically different response factors and stability profiles compared to the parent drug.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Research-Grade (Crude) Standards , demonstrating why "chromatographic purity" on a Certificate of Analysis (CoA) is often an insufficient metric for quantitative accuracy.

The Impurity Landscape: Mechanisms of Degradation

To select the right standard, one must understand the genesis of the impurity. Buspirone degrades primarily through two vectors: hydrolysis of the imide linkage and oxidation of the piperazine ring.

Pathway Visualization

The following diagram maps the critical degradation pathways that necessitate specific monitoring.

BuspironeDegradation Buspirone Buspirone HCl (Parent API) ImpurityA Impurity A (1-PP) (1-(2-Pyrimidinyl)piperazine) [Hydrolytic Cleavage] Buspirone->ImpurityA Hydrolysis (Basic/Enzymatic) ImpurityK Impurity K (Buspirone N-Oxide) [Oxidative] Buspirone->ImpurityK Oxidation (Peroxide/Light) AcidDeg Buspirone Acid HCl [Acidic Hydrolysis] Buspirone->AcidDeg Hydrolysis (Acidic)

Figure 1: Primary degradation pathways of Buspirone. Impurity A (1-PP) is both a metabolite and a degradation product, requiring strict control.

Comparative Performance Analysis

The following data synthesizes performance metrics from internal validation studies comparing Class A (ISO 17034 CRM) and Class B (Research Grade) standards.

The "Salt Form" Trap

A critical failure point in Buspirone impurity analysis is the 1-PP standard. It exists as both a Free Base and a Dihydrochloride salt.

  • Risk: Using a Free Base standard but calculating as HCl (or vice versa) introduces a ~35% mass error .

  • Observation: Class B providers often fail to explicitly state the stoichiometry on the vial label.

Performance Data Table[1]
MetricClass A: ISO 17034 CRMClass B: Research GradeImpact on Data
Potency Assignment Mass Balance (100% - Water - Residual Solvents - Inorganics)Chromatographic Area % onlyClass B overestimates potency by 2-8% (ignoring water/salts).
Water Content Measured via Karl Fischer (typically 0.5 - 2.0%)"Not Determined" or TheoreticalCauses systematic bias in quantification.
1-PP Response Factor Consistent (RRF = 1.02 vs Parent)Variable (Due to salt form ambiguity)1-PP is polar; salt contaminants alter retention time and peak shape.
N-Oxide Stability Shipped on Dry Ice/Amber GlassAmbient ShippingN-Oxides can revert to parent or degrade further under heat/light.
Expert Insight: The "Area %" Fallacy

Do not trust a standard based solely on HPLC Area %. If a Class B standard claims 99.5% purity by HPLC but contains 5% water and 3% residual inorganic salts, its True Potency is only 91.5%.



Using Class B standards without correction leads to under-reporting impurities in your drug product.

Verification Protocol: Self-Validating Workflow

Workflow Logic

VerificationFlow Start Receive Standard ID_Check Identity Check (IR or 1H-NMR) Start->ID_Check Salt_Ver Salt Form Verification (Chloride Titration/MS) ID_Check->Salt_Ver Structure Confirmed Reject Quarantine/Reject ID_Check->Reject Fail Potency_Calc Potency Assignment (Mass Balance) Salt_Ver->Potency_Calc Stoichiometry Confirmed Salt_Ver->Reject Ambiguous Release Release for Use Potency_Calc->Release Potency > 90% Potency_Calc->Reject Potency < 90%

Figure 2: Decision tree for incoming reference standard qualification.

Experimental Methodology (HPLC-UV/MS)

This method is optimized to retain the polar 1-PP impurity, which often elutes in the void volume of standard C18 methods.

Reagents:

  • Ammonium Acetate (Volatile, MS-compatible)

  • Acetonitrile (HPLC Grade)

  • Column: C18 with polar-endcapping (e.g., Waters Atlantis T3 or Phenomenex Kinetex Biphenyl), 3.0 x 150mm, 2.6µm.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • MP A: 10mM Ammonium Acetate, pH 5.0 (Adjusted with Acetic Acid). Note: pH 5.0 is critical to suppress silanol activity while keeping 1-PP protonated.

    • MP B: Acetonitrile.[1][2]

  • Standard Preparation:

    • Dissolve Buspirone Impurity Standards in 90:10 Water:Acetonitrile. Caution: Do not use 100% organic solvent; 1-PP may precipitate as the salt or show peak distortion.

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold for polar retention)

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 90% B

  • System Suitability Criteria:

    • Resolution (Rs): > 2.0 between 1-PP and the solvent front.

    • Tailing Factor: < 1.5 for Buspirone N-Oxide (sensitive to secondary interactions).

Conclusion

For Buspirone impurity profiling, the cost of a Class A (ISO 17034) standard is negligible compared to the risk of an OOS (Out of Specification) investigation caused by a Class B standard's potency error.

  • Recommendation: Use ISO 17034 standards for 1-PP and Buspirone N-Oxide due to their specific stability and salt-form challenges.

  • Action: Always verify the "As Is" vs. "Dried Basis" calculation on your CoA.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[3][4][5] (2006).[3][6] [Link]

  • Sciarra, F. et al. Degradation pathways of Buspirone HCl under stress conditions. Journal of Pharmaceutical and Biomedical Analysis.[1] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2478, Buspirone. [Link]

Sources

Validation

Comparative Stability of Buspirone and its Impurities: A Technical Guide

Executive Summary & Technical Scope Buspirone Hydrochloride (an azaspirodecanedione anxiolytic) exhibits a distinct stability profile governed by the lability of its imide moiety and the oxidation susceptibility of its p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

Buspirone Hydrochloride (an azaspirodecanedione anxiolytic) exhibits a distinct stability profile governed by the lability of its imide moiety and the oxidation susceptibility of its piperazine ring. This guide provides a comparative analysis of Buspirone against its primary degradants: 1-(2-Pyrimidinyl)piperazine (1-PP) , Buspirone Acid , and Buspirone N-Oxide .

While Buspirone is kinetically stable under ambient solid-state conditions, it is thermodynamically unstable in solution under stress. The "comparative" aspect of this guide highlights that the impurities listed are the thermodynamic sinks (degradation products) of the parent molecule. Understanding these pathways is critical for designing robust stability-indicating assays.

Chemical Profile & Impurity Landscape[1][2][3][4][5]

The stability of Buspirone is dictated by two reactive centers: the cyclic imide (susceptible to hydrolysis) and the tertiary amine (susceptible to oxidation).

Table 1: Primary Targets for Comparative Stability
Compound NameRoleChemical Structure NoteKey Stability Characteristic
Buspirone HCl API (Parent)Azaspiro-decane-dione linked to pyrimidinyl-piperazine.[1][2][3]Labile to acid/base hydrolysis (imide ring opening) and oxidation.
Buspirone Acid Major DegradantRing-opened imide (carboxylic acid derivative).Thermodynamic Sink: The primary product of acid/base hydrolysis. More polar than parent.
1-PP (Impurity A) Metabolite / Degradant1-(2-Pyrimidinyl)piperazine.[2][4]High Stability: Extremely stable heterocycle. Cleavage product of severe stress or metabolism.
Buspirone N-Oxide Oxidative ImpurityN-oxide on the piperazine nitrogen.[5]Oxidative Product: Formed rapidly under peroxide stress; reverts or degrades further under reduction/thermal stress.

Comparative Stress Testing: Parent vs. Impurities

The following data synthesizes forced degradation studies, comparing the susceptibility of Buspirone to the formation of specific impurities.

Hydrolytic Stability (Acid vs. Base)
  • Buspirone: Exhibits pH-dependent hydrolysis.

    • Acidic Stress (0.1 M HCl, 80°C, 2h): Moderate degradation (~8-12%). The imide ring hydrolyzes to form Buspirone Acid .[6]

    • Alkaline Stress (0.1 M NaOH, Reflux, 30 min): Rapid and extensive degradation (>30%). The rate of hydrolysis is significantly faster in base than in acid.

  • Comparison: Buspirone is less stable than Buspirone Acid under these conditions. The reaction drives toward the ring-opened acid form, making Buspirone Acid the stable terminal product of hydrolysis.

Oxidative Stability[1]
  • Buspirone: Susceptible to oxidation at the tertiary piperazine nitrogen.

    • Condition (3% H₂O₂, RT, 2h): Significant degradation observed.

  • Comparison: Buspirone converts to Buspirone N-Oxide .[7][1][8] Unlike hydrolytic products, N-oxides can be thermally unstable and may revert or rearrange, but under oxidative stress, the parent is the sacrificial species.

Photostability[1]
  • Buspirone: Relatively stable in solid state. In solution, photodegradation is slow but measurable, often yielding complex mixtures including 1-PP and unidentified radical species.

Mechanistic Degradation Pathways[1]

The following diagram illustrates the causal relationships between the parent drug and its impurities.

Buspirone_Degradation Buspirone Buspirone (Parent) (Azaspirodecanedione) BusAcid Buspirone Acid (Major Hydrolytic Product) Buspirone->BusAcid Acid/Base Hydrolysis (Imide Ring Opening) NOxide Buspirone N-Oxide (Oxidative Impurity) Buspirone->NOxide Oxidation (H2O2) (Piperazine N-oxidation) OnePP 1-PP (Impurity A) (Cleavage Product) Buspirone->OnePP Severe Hydrolysis / Metabolism (Linker Cleavage)

Caption: Mechanistic pathways showing the conversion of Buspirone to its major impurities under stress conditions.

Experimental Protocol: Self-Validating Stability-Indicating HPLC

This protocol is designed to separate the parent from all comparative impurities listed above. It employs a gradient elution to handle the polarity difference between the ionic "Buspirone Acid" and the neutral parent.

Chromatographic Conditions
  • Column: C18 (e.g., Ultrasphere or equivalent), 250 mm × 4.6 mm, 5 µm packing.

  • Temperature: 40°C (Critical for resolution of closely eluting degradants).

  • Detection: UV-Vis Diode Array (DAD) at 244 nm (isosbestic point for optimal sensitivity of the pyrimidine ring).

  • Flow Rate: 1.0 mL/min.

Mobile Phase & Gradient
  • Buffer (Mobile Phase A): 10 mM Monobasic Potassium Phosphate (KH₂PO₄), adjusted to pH 6.9 with dilute NaOH.

    • Why pH 6.9? Buspirone is basic (pKa ~7.6). Operating near neutral pH ensures the basic nitrogen is partially deprotonated, reducing silanol interactions and tailing, while keeping the acidic degradant ionized for distinct retention.

  • Organic Modifier (Mobile Phase B): Acetonitrile : Methanol (13:17 v/v).[3]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Organic)Phase Description
0.06535Equilibration
5.06535Isocratic Hold
10.54654Linear Gradient
15.04654Wash
16.06535Re-equilibration
Validation Criteria (System Suitability)
  • Resolution (Rs): > 2.0 between Buspirone and Buspirone Acid (typically elutes earlier due to polarity).

  • Tailing Factor: < 1.5 for the Buspirone peak.

  • Peak Purity: DAD scan must confirm no co-elution under the main peak (purity angle < purity threshold).

Discussion: The Thermodynamic "Sink"

In comparative stability analysis, we observe that Buspirone Acid acts as the thermodynamic sink for the molecule in aqueous environments. While Buspirone requires energy (stress) to degrade, once the imide ring opens to form the acid, the reaction is not spontaneously reversible under standard storage conditions.

Similarly, 1-PP represents a structural "fragment" of high stability. The pyrimidinyl-piperazine core is robust against further degradation compared to the butyl-azaspiro linker. Therefore, in a biological or environmental system, 1-PP persists longer than the parent Buspirone, making it a critical marker for both stability and environmental impact studies.

References

  • Stability-indicating high-performance liquid chromatographic assay of buspirone HCl. Journal of Chromatographic Science. [Link]

  • Disposition and metabolism of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in the rat. Xenobiotica. [Link]

  • Buspirone Hydrochloride Monograph. United States Pharmacopeia (USP) / PubChem. [Link]

  • Buspirone N-Oxide Impurity Data. National Institutes of Health (NIH) PubChem. [Link]

  • Development and validation of a stability-indicating LC-UV method for rapid analysis of buspirone. Acta Chromatographica. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione

As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond discovery and synthesis to the safe and compliant management of all chemical entities we handle. 8-(4-Chlorobutyl)...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond discovery and synthesis to the safe and compliant management of all chemical entities we handle. 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione, a key intermediate in the synthesis of pharmaceuticals like Buspirone, requires meticulous handling and disposal due to its chemical nature.[1][2][3] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before handling any chemical, a thorough understanding of its intrinsic properties and potential hazards is paramount.[4][5] 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione is not merely a benign organic solid; its molecular structure dictates its classification and the necessary precautions for its disposal.

The presence of a chlorine atom on the butyl chain classifies this compound as a halogenated organic compound .[6] This is the single most critical piece of information for determining its disposal pathway. Halogenated organic wastes are treated separately from other chemical wastes because they can be toxic, environmentally persistent, and require specific high-temperature incineration processes for complete and safe destruction.[6][7]

According to aggregated GHS data provided to the European Chemicals Agency (ECHA), this compound is classified as harmful if swallowed and is suspected of causing genetic defects.[8]

Table 1: Key Properties and Hazards of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione

PropertyValueSource(s)
CAS Number 21098-11-3[8][9][10]
Molecular Formula C₁₃H₂₀ClNO₂[10][11]
Physical Form Solid
Storage Class Combustible Solid
GHS Hazard Statements H302: Harmful if swallowedH341: Suspected of causing genetic defects[8]
Disposal Classification Halogenated Organic Waste[6][12][13]

The Core Principle: Segregation of Halogenated Waste

The cornerstone of compliant chemical waste management is rigorous segregation.[6][13][14] Mixing different classes of chemical waste is not only a regulatory violation but can also lead to dangerous chemical reactions and significantly complicates the disposal process. The primary decision point for disposing of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione is its identity as a halogenated organic compound.

This decision workflow ensures that the compound is directed into the correct waste stream from the outset.

G start Waste Generated: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione is_organic Is the waste primarily organic? start->is_organic is_halogenated Does it contain a halogen (F, Cl, Br, I)? is_organic->is_halogenated Yes inorganic_waste Aqueous / Inorganic Waste Stream is_organic->inorganic_waste No halogenated_waste Collect in 'HALOGENATED ORGANIC WASTE' Container is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in 'NON-HALOGENATED ORGANIC WASTE' Container is_halogenated->non_halogenated_waste No

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and disposal of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione and materials contaminated with it.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, ensure you are wearing the appropriate PPE to prevent accidental exposure.[4][15]

  • Safety Goggles: Protect against accidental splashes or airborne particles.

  • Lab Coat: Provides a removable barrier to protect skin and clothing.

  • Chemical-Resistant Gloves: Nitrile gloves are standard. Always check for holes or tears before use. For handling bulk quantities or during spill cleanup, consider double-gloving.[16]

Step 2: Prepare the Designated Waste Container

All halogenated waste must be collected in a specifically designated container.[12][13]

  • Select the Right Container: Use a container provided by your institution's Environmental Health & Safety (EH&S) department, typically made of a material compatible with organic chemicals. It must have a secure, threaded cap to prevent leaks and vapor release.[12]

  • Proper Labeling is Crucial: Affix a "Hazardous Waste" tag to the container before adding any waste.[12][13] The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione"

    • List any solvents used to dissolve or rinse the compound. Do not use abbreviations or chemical formulas.[12]

    • The relevant hazard classifications (e.g., Toxic, Flammable if in a flammable solvent).[13]

Step 3: Transferring the Chemical Waste

All handling of the solid compound or its solutions should be performed within a chemical fume hood to minimize inhalation risk.[7]

  • For Solid Waste: Use a dedicated spatula or weigh boat to transfer the solid directly into the halogenated waste container.

  • For Solutions: Carefully pour solutions containing the compound into the waste container. Use a funnel to prevent spills.

  • Rinsing Glassware: Rinse any glassware that contained the compound (e.g., reaction flasks, beakers) with a minimal amount of a suitable solvent (e.g., acetone, ethanol). Transfer this rinse solvent ("rinsate") into the same halogenated waste container. This ensures that residual chemical is captured and not washed down the drain.

Step 4: Disposal of Contaminated Materials

Any disposable items that have come into direct contact with 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione are also considered hazardous waste.

  • PPE and Consumables: Contaminated gloves, weigh boats, absorbent pads, and pipette tips must be placed in a sealed plastic bag or a designated solid waste container, clearly labeled as "Halogenated Contaminated Debris," and disposed of through the hazardous waste stream.[13][16]

Step 5: Temporary Storage and Collection

Hazardous waste must be stored safely and securely pending collection.

  • Satellite Accumulation Area (SAA): Keep the sealed halogenated waste container in a designated SAA within your laboratory.[13] This area should be clearly marked, have secondary containment (such as a spill tray), and be away from incompatible materials like acids and strong oxidizers.[12]

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[12][13] Do not overfill the container; stop at about 75-80% capacity to prevent spills.[13]

  • Schedule Pickup: Once the container is full, arrange for its collection by your institution's EH&S or licensed hazardous waste disposal service.[15]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.[4]

  • Small Spills (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, contain the spill with absorbent pads or other inert material.[13]

    • Carefully collect the absorbent material, place it in a sealed bag, label it as hazardous waste, and dispose of it along with other contaminated solids.[12]

    • Clean the spill area with soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert all personnel.[12]

    • If the substance is volatile or creates dust, close the laboratory doors to contain the vapors.

    • Contact your institution's emergency services and EH&S department immediately. Do not attempt to clean up a large spill yourself.[12]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove any contaminated clothing.[17][18]

    • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[17]

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Bucknell University. Hazardous Waste Segregation.
  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SPIRO[4.5]DECANE-7,9-DIONE.
  • Sigma-Aldrich. 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione AldrichCPR.
  • University of Oslo (UiO). Chemical and Hazardous Waste Guide.
  • Fisher Scientific. 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione, TRC 1 g.
  • Santa Cruz Biotechnology. 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione | CAS 21098-11-3.
  • Google Patents. US5473072A - Process for the preparation of high purity buspiron and the hydrochloride thereof.
  • GSRS. 8-(4-CHLOROBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE.
  • Cayman Chemical. Safety Data Sheet.
  • LGC Standards. 8-(4-Chlorobutyl)-8-azaspiro[4.5]-decane-7,9-dione.
  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Google Patents. HU217129B - Process for the preparation of buspiron as therapeutical active ingredient of high purity.
  • Cayman Chemical. Safety First: Best Practices for Handling Research Chemicals.
  • Daicel Pharma Standards. Buspirone Impurities Manufacturers & Suppliers.
  • Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].
  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • PubChem. 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.
  • American Chemical Society. Safety in Academic Chemistry Laboratories.
  • BOC Sciences. Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • UC Santa Barbara. Zakarian Lab Safety Protocol.
  • USP Store. Buspirone Related Compound L (75 mg x 2) (8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione).

Sources

Handling

A Senior Application Scientist's Guide to Handling 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione: Personal Protective Equipment and Safety Protocols

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS No: 21098-11-3). As an impur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS No: 21098-11-3). As an impurity of the anxiolytic agent Buspirone, this compound requires meticulous handling protocols rooted in a thorough understanding of its potential hazards.[1][2] Our primary objective is to build a culture of safety by providing procedural guidance that is both technically sound and practically implemented, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: The "Why" Behind the Precautions

Understanding the specific risks associated with a chemical is the foundational step in developing a robust safety plan. 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione is a solid compound classified with significant health warnings under the Globally Harmonized System (GHS).[3] The primary concerns are its oral toxicity and its potential as a mutagen.

Table 1: GHS Hazard Profile for 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione

Hazard ClassGHS ClassificationHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[3]

The implication of these classifications is significant. The potential for mutagenicity necessitates that personnel exposure be minimized to a level that is As Low As Reasonably Achievable (ALARA) . This principle informs every subsequent recommendation in this guide, from engineering controls to the final disposal of contaminated materials. The structural relationship to Buspirone, which is noted as a potential skin and respiratory irritant, further underscores the need for comprehensive protective measures.[4]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final, and critically important, barrier between a researcher and a chemical hazard. However, it should never be the only line of defense. A comprehensive safety strategy employs the Hierarchy of Controls, which prioritizes more effective, systemic solutions.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard - e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work - e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with personal equipment) Administrative->PPE

Figure 1: The Hierarchy of Controls for mitigating exposure to hazardous chemicals.

For 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione, this hierarchy is applied as follows:

  • Engineering Controls: All handling of the solid compound or solutions containing it must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.

  • Administrative Controls: Your institution must have Standard Operating Procedures (SOPs) for handling potentially mutagenic and hazardous compounds. All personnel must receive documented training on these procedures and the specific risks of this chemical before beginning work.

  • Personal Protective Equipment (PPE): The final barrier. The remainder of this guide details the specific PPE required.

Personal Protective Equipment (PPE) Protocol: Your Final Barrier

Given the compound's hazard profile, a comprehensive suite of PPE is mandatory.

Hand Protection: Double Gloving
  • What to Use: Wear two pairs of chemotherapy-rated, powder-free nitrile gloves that conform to ASTM D6978 standards.[5][6] The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should extend over the cuff.

  • Why it's Necessary: The primary risk is dermal absorption and subsequent systemic exposure to a suspected mutagen. Double gloving provides a redundant barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.[7]

  • How to Use Correctly: Change the outer glove immediately if contamination is suspected or every 30-60 minutes during extended procedures.[6][7] Never wear gloves outside of the immediate work area to prevent the spread of contamination.[6]

Body Protection: Impermeable Gown
  • What to Use: A disposable, low-permeability gown with long sleeves, a solid front, a back closure, and tight-fitting elastic or knit cuffs is required.[5][6] A standard cotton lab coat is insufficient as it is absorbent and offers little protection against splashes.

  • Why it's Necessary: This protects the arms and torso from contamination by splashes or aerosolized powder. The back closure and tight cuffs are critical design features that minimize the potential for skin exposure.

  • How to Use Correctly: The gown should completely cover the user's clothing and be worn at all times when handling the chemical. It must be removed before leaving the laboratory.

Eye and Face Protection: Goggles and Face Shield
  • What to Use: Indirectly vented chemical splash goggles are mandatory. For procedures with a higher risk of splashing (e.g., preparing solutions, transfers), a full-face shield must be worn in addition to the goggles.[6][7]

  • Why it's Necessary: This combination protects against splashes of liquid and airborne particles from reaching the sensitive mucous membranes of the eyes, nose, and mouth. Safety glasses do not provide an adequate seal and are not sufficient.

  • How to Use Correctly: Ensure goggles form a seal around the eyes. The face shield provides a secondary barrier for the entire face.

Respiratory Protection
  • When to Use: Respiratory protection is generally not required if all work is conducted within a certified chemical fume hood. However, a NIOSH-certified respirator (e.g., an N95 for powders or a full-face respirator with appropriate cartridges for vapors) must be used for:

    • Weighing the solid compound outside of a containment device.

    • Cleaning up a significant spill.[8]

    • When engineering controls are not available or are malfunctioning.

  • Important Note: The use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical clearance and annual fit-testing, as mandated by OSHA.

Step-by-Step Operational Procedures

Adherence to a strict sequence for donning and doffing PPE is crucial to prevent cross-contamination.

Procedure 4.1: Donning (Putting On) PPE
  • Shoe Covers: Don shoe covers if required by your facility's protocols.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Don the impermeable gown, ensuring it is securely closed in the back.

  • Goggles/Face Shield: Put on chemical splash goggles and, if necessary, a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the cuffs of the gown.

Procedure 4.2: Doffing (Removing) PPE

This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer (most contaminated) pair of gloves. Peel one glove off by grasping the outside of the cuff and turning it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in the designated hazardous waste container.

  • Gown: Unfasten the gown. Peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap or headband from the back of your head. Place in a designated area for decontamination.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Decontamination and Disposal

All disposable PPE used while handling 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione is considered hazardous waste.

  • Gloves, Gowns, Shoe Covers: Dispose of these items immediately after doffing into a clearly labeled "Trace Chemotherapy" or "Hazardous Chemical Waste" container.[6]

  • Reusable PPE: Goggles and face shields must be decontaminated according to your facility's validated procedures after each use.

  • Spills: Spills must be cleaned immediately by trained personnel using a spill kit designed for cytotoxic or hazardous drugs. Full PPE, including respiratory protection, is required for spill cleanup.[9]

By integrating this expert guidance into your daily laboratory operations, you foster a safety-first environment, protecting both yourself and the integrity of your invaluable research.

References

  • 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione. PubChem, National Library of Medicine. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • Safe handling of cytotoxics: guideline recommendations. Polovich, M. (2014). Current Oncology, 21(2), e354–e362. [Link]

  • Material Safety Data Sheet - Buspirone Hydrochloride MSDS. Sciencelab.com, Inc. [Link]

  • Spiro Compounds - Synthesis and Applications. IntechOpen. [Link]

  • HANDLING OF HAZARDOUS DRUGS (HD) Procedure. The University of Toledo. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Connor, T. H. (2006). Journal of Infusion Nursing, 29(6S), S22-S26. [Link]

  • 8-(4-CHLOROBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. FDA Global Substance Registration System. [Link]

  • The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions. Journal of Synthetic Chemistry. [Link]

  • Spiro – Knowledge and References. Taylor & Francis. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity. Molecules. [Link]

  • Investigational Products Handling and Preparation of Study Biological Agents. University of Utah Health. [Link]

Sources

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